molecular formula C9H13N3O B13253088 4-(Cyclopentyloxy)pyrimidin-5-amine

4-(Cyclopentyloxy)pyrimidin-5-amine

Cat. No.: B13253088
M. Wt: 179.22 g/mol
InChI Key: LSUTXRNKDZZPCE-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2) is a pyrimidine-based building block of interest in medicinal chemistry and pharmaceutical research. This compound features an amine group and a cyclopentyloxy ether substituent on its pyrimidine core, a structure commonly found in molecules with biological activity . Molecular Information: • CAS Number: 1500619-78-2 • Molecular Formula: C 9 H 13 N 3 O • Molecular Weight: 179.22 g/mol Research Applications and Value: This compound serves as a key synthetic intermediate for the development of novel heterocyclic compounds. The pyrimidin-5-amine scaffold is a privileged structure in drug discovery . Research indicates that analogous compounds containing the cyclopentyloxy moiety have demonstrated potent antitumor activity in preclinical studies, inhibiting the growth of various human cancer cell lines . Furthermore, such scaffolds are investigated as inhibitors of biologically significant enzymes like COX-2 and PDE4B, and for their ability to suppress the production of TNF-α, highlighting their potential in multi-target therapeutic strategies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopentyloxypyrimidin-5-amine

InChI

InChI=1S/C9H13N3O/c10-8-5-11-6-12-9(8)13-7-3-1-2-4-7/h5-7H,1-4,10H2

InChI Key

LSUTXRNKDZZPCE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=NC=C2N

Origin of Product

United States
Foundational & Exploratory

discovery and history of pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Architecture: From Uric Acid to Targeted Oncology A Technical Guide to the Discovery, Synthesis, and Therapeutic Evolution of the Pyrimidine Scaffold [1]

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as deservedly as pyrimidine . From its isolation in kidney stones by Carl Wilhelm Scheele in 1776 to its role as the "hinge-binding" anchor in modern tyrosine kinase inhibitors, the diazine ring has been the backbone of three distinct revolutions in pharmacology: sedation (barbiturates), antimetabolites (fluoropyrimidines), and targeted signal transduction inhibition.

This guide analyzes the technical evolution of pyrimidine chemistry. It moves beyond historical trivia to explore the causality of discovery—how synthetic limitations drove innovation (e.g., the Biginelli reaction) and how mechanistic insights (e.g., thymidylate synthase inhibition) enabled rational drug design.

Part 1: The Synthetic Foundations (1776–1900)[2]

The early history of pyrimidine is defined by the struggle to synthesize what nature produced effortlessly. While Scheele isolated uric acid (a fused pyrimidine-imidazole system) in 1776, the rational synthesis of the monocyclic core required the dawn of physical organic chemistry.

The Pinner and Biginelli Milestones

Adolf Pinner (1884) laid the groundwork by condensing ethyl acetoacetate with amidines, but it was Pietro Biginelli in 1893 who revolutionized the field with a one-pot multicomponent reaction (MCR). The Biginelli reaction remains a cornerstone of combinatorial chemistry today due to its atom economy and modularity.

Technical Insight: The Biginelli reaction's utility lies in its mechanism. It proceeds via an N-acyliminium ion intermediate, which acts as a "chemical hook" for the nucleophilic enol. This mechanism explains why the reaction is sensitive to the steric bulk of the aldehyde and the electronic nature of the urea derivative.

Visualization: The Biginelli Reaction Mechanism

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Biginelli condensation.

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Intermediate) Aldehyde->Iminium Acid Cat. Urea Urea (NH2-CO-NH2) Urea->Iminium Acid Cat. Michael Michael-Type Addition Iminium->Michael + Ketoester Ketoester Beta-Ketoester (Enol Form) Cyclization Cyclization & Dehydration Michael->Cyclization Intramolecular Attack DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM - H2O

Caption: The acid-catalyzed pathway forming the dihydropyrimidinone (DHPM) scaffold via the critical N-acyliminium intermediate.

Protocol 1.0: Standardized Biginelli Synthesis of Monastrol Analogues

Context: This protocol is adapted for the synthesis of Monastrol, a kinesin Eg5 inhibitor, demonstrating the modern relevance of the 1893 discovery.

Reagents:

  • 3-Hydroxybenzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Thiourea (12 mmol)

  • Catalyst: Ytterbium triflate [Yb(OTf)3] (5 mol%) or conc. HCl (3 drops)

  • Solvent: Ethanol (Abs.)

Methodology:

  • Charge: In a 50 mL round-bottom flask, combine aldehyde, ethyl acetoacetate, and thiourea in 15 mL ethanol.

  • Catalysis: Add the catalyst. Note: Lewis acids like Yb(OTf)3 improve yield by stabilizing the iminium intermediate, but HCl is sufficient for educational demonstration.

  • Reflux: Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield pure yellow crystals.

  • Validation: Verify structure via 1H-NMR (look for the chiral proton at C4 around 5.1–5.5 ppm).

Part 2: The Antimetabolite Revolution (1950–1980)

The mid-20th century marked the shift from serendipity to rational drug design . The pivotal moment was the observation that rat hepatomas utilized uracil more avidly than normal liver tissue for DNA synthesis.

Heidelberger’s Fluorine Substitution

In 1957, Charles Heidelberger synthesized 5-Fluorouracil (5-FU) .[2][3][4] The choice of fluorine was not random; it was a steric mimic of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) but with extreme electronegativity.

Mechanism of Action (MOA): 5-FU acts as a "suicide substrate." It is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which binds to Thymidylate Synthase (TS). Normally, TS transfers a methyl group to dUMP.[2] However, the C-F bond in FdUMP is too strong to be broken, trapping the enzyme in a covalent ternary complex with the folate cofactor. This halts DNA synthesis ("thymineless death").[2]

Visualization: 5-FU Mechanism of Action

Figure 2: The biochemical blockade of Thymidylate Synthase by 5-FU metabolites.

MOA_5FU Prodrug 5-Fluorouracil (5-FU) (Prodrug) Metabolism Ribosylation & Phosphorylation Prodrug->Metabolism FdUMP FdUMP (Active Metabolite) Metabolism->FdUMP Complex Covalent Ternary Complex (Irreversible Inhibition) FdUMP->Complex Binding TS Thymidylate Synthase (Enzyme) TS->Complex Binding Folate 5,10-CH2-THF (Cofactor) Folate->Complex Binding Outcome DNA Synthesis Halted (Thymineless Death) Complex->Outcome C-F bond prevents beta-elimination

Caption: Irreversible inhibition of Thymidylate Synthase by FdUMP, preventing dTMP synthesis.[2]

Part 3: Modern Targeted Therapies (1990–Present)

In the modern era, the pyrimidine ring serves as the "hinge binder" in kinase inhibitors. The nitrogen atoms at positions 1 and 3 are perfectly positioned to accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

Comparative Analysis of Pyrimidine Generations

The following table contrasts the evolution of pyrimidine-based drugs, highlighting the shift from general cytotoxicity to molecular targeting.

GenerationDrug ClassKey ExampleTarget/MechanismBinding Mode
1st (1903) BarbituratesPhenobarbitalGABA-A ReceptorAllosteric modulation of chloride channels.
2nd (1957) Antimetabolites5-FluorouracilThymidylate SynthaseCovalent suicide inhibition (substrate mimic).
3rd (1987) Antivirals (NRTIs)Zidovudine (AZT)Reverse TranscriptaseChain termination (sugar modification).
4th (2000s) Kinase InhibitorsImatinib/GefitinibTyrosine Kinases (BCR-ABL, EGFR)ATP-competitive binding (Hinge region).
Protocol 2.0: Structure-Activity Relationship (SAR) Screening

Context: A generalized workflow for evaluating pyrimidine-based kinase inhibitors.

  • Library Synthesis: Synthesize C2, C4-disubstituted pyrimidines via sequential SNAr reactions on 2,4-dichloropyrimidine.

    • Step A: C4 substitution (more reactive) with aniline derivative (hinge binder).

    • Step B: C2 substitution with solubilizing group (e.g., piperazine).

  • Enzymatic Assay (FRET):

    • Incubate recombinant EGFR kinase with ATP and a fluorescent peptide substrate.

    • Add test compounds at varying concentrations (1 nM – 10 µM).

    • Measure phosphorylation via FRET signal reduction.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Success Metric: IC50 < 100 nM for lead candidates.

References

  • Scheele, C. W. (1776).[5][6] Examen Chemicum Calculi Urinari. Opuscula, 2, 73.

  • Biginelli, P. (1893). "Ueber Aldehyduramide des Acetessigäthers". Berichte der deutschen chemischen Gesellschaft, 26(1), 801-807.

  • Heidelberger, C., et al. (1957).[2][4] "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds".[4] Nature, 179, 663–666.[4]

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963.

  • Traxler, P., et al. (2001). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase". Journal of Medicinal Chemistry, 39, 2285.

Sources

A Technical Guide to Investigating the Therapeutic Potential of 4-(Cyclopentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of the novel compound, 4-(Cyclopentyloxy)pyrimidin-5-amine. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural features—a 4-alkoxy substituent and a 5-amino group on a pyrimidine core—strongly suggest a high probability of interaction with several key classes of therapeutic targets. This document synthesizes established principles from the literature on analogous pyrimidine derivatives to propose a logical, evidence-based strategy for target identification and validation. We will delve into the most probable target families, including protein kinases, metabolic enzymes, and cytoskeletal components, providing detailed experimental workflows and the scientific rationale behind them.

Introduction: The Pyrimidine Scaffold and the Promise of 4-(Cyclopentyloxy)pyrimidin-5-amine

Pyrimidine and its fused ring systems are integral components of DNA and RNA, making them attractive scaffolds for the design of therapeutic agents that can interact with a wide array of biological targets.[1][4] The history of medicine is rich with examples of pyrimidine-containing drugs demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][5][6]

The subject of this guide, 4-(Cyclopentyloxy)pyrimidin-5-amine, possesses two key functional groups that are frequently implicated in the biological activity of related compounds:

  • The 4-Alkoxy Group: The cyclopentyloxy group at the C4 position can influence the molecule's solubility, cell permeability, and interaction with hydrophobic pockets within target proteins. In many kinase inhibitors, this position is crucial for establishing key binding interactions.[7]

  • The 5-Amine Group: The amino group at the C5 position is a critical hydrogen bond donor and can be a key anchoring point within an active site. Modifications at this position are known to significantly modulate biological activity.[8]

Given these structural alerts, a systematic investigation into the compound's mechanism of action is warranted. This guide proposes a multi-pronged approach, starting with the most likely target classes based on extensive precedent in the scientific literature.

Primary Target Hypothesis: Protein Kinase Inhibition

The pyrimidine core is a well-established hinge-binding motif for ATP-competitive kinase inhibitors.[1][9] The structural similarity of the pyrimidine ring to the adenine base of ATP allows these compounds to effectively compete for the kinase active site.[10][11] Numerous FDA-approved kinase inhibitors are built upon a pyrimidine scaffold.[1][9] Therefore, the most compelling initial hypothesis is that 4-(Cyclopentyloxy)pyrimidin-5-amine functions as a protein kinase inhibitor.

Rationale for Kinase Family Selection

Based on the activity of structurally related aminopyrimidines, we propose prioritizing the following kinase families for initial screening:

  • Src Family Kinases (SFKs): Pyrimidine and fused pyrimidine rings are known to be vital for the inhibition of c-Src kinase.[12] Dysregulation of Src is implicated in various cancers.[12]

  • Tyrosine Kinases (c-Met, VEGFR-2): The synergistic action of c-Met and VEGFR-2 is a key driver of tumor angiogenesis. Dual inhibitors targeting both kinases have been successfully developed from 4-aminopyrimidine scaffolds.[13]

  • Cell Cycle Kinases (Aurora, PLK, CDK2): Aurora kinases (AURK) and Polo-like kinases (PLK) are critical regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[1] 2,4-diaminopyrimidine and 4-aminopyrimidine scaffolds are common in AURK and PLK inhibitors.[1] Furthermore, O4-alkylpyrimidines have been specifically developed as potent CDK2 inhibitors.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key regulator in B-cell receptor signaling, and its inhibition is effective in treating B-cell cancers.[11] Pyrimidine compounds have been developed as both reversible and irreversible BTK inhibitors.[14]

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and characterize potential kinase targets.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular Activity & Target Engagement A Broad Kinase Panel Screen (e.g., KINOMEscan, scanMAX) - Single high concentration (e.g., 1-10 µM) B Identify Primary Hits (% Inhibition > 90%) A->B C Biochemical IC50 Assays - Dose-response curves for primary hits B->C Prioritize hits based on structural relevance and disease association D Determine Biochemical Potency (IC50) C->D E Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) - Measure inhibition of substrate phosphorylation D->E Confirm cellular activity of potent hits F Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->F G Antiproliferative Assays - In relevant cancer cell lines E->G

Caption: Tiered workflow for kinase inhibitor validation.

Detailed Experimental Protocols

Protocol 2.3.1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets across the human kinome.

  • Methodology:

    • Submit 4-(Cyclopentyloxy)pyrimidin-5-amine to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology).

    • Perform an initial screen at a single concentration, typically 1 µM or 10 µM, against a panel of over 400 kinases.

    • The assay typically measures the displacement of a tagged ligand from the kinase active site.

  • Data Analysis:

    • Results are reported as percent inhibition relative to a control.

    • Identify "hits" as kinases showing significant inhibition (e.g., >90%).

    • Analyze the kinome map to visualize selectivity.

Protocol 2.3.2: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the identified hits.

  • Methodology:

    • Utilize a suitable in vitro kinase assay format, such as ADP-Glo™ (Promega) or a fluorescence polarization (FP) assay.

    • Prepare a serial dilution of 4-(Cyclopentyloxy)pyrimidin-5-amine (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Incubate the recombinant kinase, substrate, and ATP with the compound dilutions.

    • Measure the kinase activity and plot the percent inhibition against the logarithm of the compound concentration.

  • Data Analysis:

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Proposed Initial Kinase Target Panel and Data Summary Template

Kinase FamilySpecific KinaseRationaleBiochemical IC50 (nM)Cellular IC50 (nM)
Src Family c-SrcImplicated in solid tumors; known target of pyrimidines.[12]
Abl-1Target for CML; dual Abl/Src inhibitors exist.[12]
Receptor Tyrosine Kinases c-MetKey driver of angiogenesis and metastasis.[13]
VEGFR-2Critical for tumor angiogenesis.[13]
Cell Cycle Kinases AURKBOverexpressed in many cancers; pyrimidine inhibitors are known.[1]
CDK2Key regulator of G1/S transition; targeted by O4-alkylpyrimidines.[7]
Non-receptor Tyrosine Kinase BTKValidated target in B-cell malignancies.[11][14]

Secondary Target Hypothesis: Metabolic Enzyme Modulation

Pyrimidine derivatives are known to interact with a variety of metabolic enzymes, often by mimicking endogenous substrates or cofactors.[4][15] This provides a second major avenue for investigation.

Rationale for Metabolic Enzyme Selection
  • Carbonic Anhydrases (hCA I, hCA II): These enzymes are involved in pH regulation and are targets for glaucoma and epilepsy treatment. Pyrimidine derivatives have shown effective inhibition of these enzymes.[4]

  • Cholinesterases (AChE, BChE): Inhibition of these enzymes is the primary therapeutic strategy for Alzheimer's disease.[16] Pyrimidine derivatives have been developed as potent cholinesterase inhibitors.[4][16]

  • One-Carbon Metabolism (SHMT1, SHMT2): These enzymes are critical for nucleotide biosynthesis and are often upregulated in cancer cells to support rapid proliferation.[17]

  • Pyrimidine Metabolism Enzymes: As a pyrimidine analog, the compound could potentially interfere with the pyrimidine biosynthesis or salvage pathways.[18][19] Enzymes like dihydroorotate dehydrogenase (DHODH) are key players.[18]

Experimental Workflow for Metabolic Enzyme Inhibition

G A Select Panel of Metabolic Enzymes B Enzyme Inhibition Assays (e.g., colorimetric, fluorometric) A->B C Determine IC50 and Ki values B->C D Lineweaver-Burk Plot Analysis C->D F Cellular Metabolic Assays (e.g., Seahorse, Metabolomics) C->F For potent hits E Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) D->E

Caption: Workflow for metabolic enzyme inhibition analysis.

Detailed Experimental Protocols

Protocol 3.3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine if the compound inhibits AChE activity.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Methodology:

    • Prepare a series of dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine.

    • In a 96-well plate, add buffer, DTNB, and the compound dilutions.

    • Add AChE enzyme and incubate.

    • Initiate the reaction by adding the substrate, ATCh.

    • Monitor the change in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition versus compound concentration to determine the IC50.

    • Perform kinetic studies with varying substrate concentrations to determine the inhibition type (Ki) via Lineweaver-Burk plots.[4]

Tertiary Target Hypothesis: Microtubule Dynamics

A less common but validated mechanism for pyrimidine derivatives is the disruption of microtubule polymerization.[20] These agents often bind to the colchicine site on tubulin, preventing its assembly into microtubules and leading to mitotic arrest and apoptosis in cancer cells.

Experimental Workflow for Microtubule Targeting Activity

G A In Vitro Tubulin Polymerization Assay B Determine IC50 for Tubulin Assembly Inhibition A->B C [3H]Colchicine Binding Assay B->C If potent inhibition is observed E Immunofluorescence Microscopy B->E D Confirm Binding to Colchicine Site C->D F Visualize Microtubule Disruption and Mitotic Arrest in Cells E->F

Caption: Workflow for validating microtubule targeting agents.

Detailed Experimental Protocols

Protocol 4.2.1: In Vitro Tubulin Polymerization Assay

  • Objective: To assess the compound's effect on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute purified tubulin in a GTP-containing buffer.

    • Add dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine or control compounds (paclitaxel as a stabilizer, colchicine as a destabilizer).

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in light scatter or fluorescence over time using a plate reader.

  • Data Analysis:

    • Compare the polymerization curves in the presence of the compound to the controls.

    • Calculate the IC50 for inhibition of polymerization.

Conclusion and Future Directions

The structural framework of 4-(Cyclopentyloxy)pyrimidin-5-amine provides a strong rationale for its investigation as a potential therapeutic agent. The evidence overwhelmingly points towards protein kinases as the primary and most promising target class. A systematic screening and validation process, as outlined in this guide, will efficiently test this hypothesis. Concurrently, exploring its potential as a modulator of metabolic enzymes and microtubule dynamics could reveal novel mechanisms of action. The successful identification of a primary target will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic candidate.

References

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). Journal of Biochemical and Molecular Toxicology.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • Bollu, V. S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. Available at: [Link]

  • Alam, M. M., et al. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Paterson, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. Available at: [Link]

  • Wang, N., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at: [Link]

  • Lambergh, J. J. R., et al. (2014). Intracellular metabolism of pyrimidine anticancer drugs. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • De-la-Torre-diz-Lois, B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Sharma, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry.
  • Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic Chemistry.
  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Zhu, Y., et al. (2023). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemMedChem. Available at: [Link]

  • Huang, W., et al. (2016). Design, Synthesis and Biological Evaluation of 4-aminopyrimidine-5-cabaldehyde Oximes as Dual Inhibitors of c-Met and VEGFR-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Fodor, T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
  • Sharma, S., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. SSRN.
  • Jane, S. M., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tanneeru, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]

  • Hafez, H. N., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Mkaouar, K., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Pharmaceuticals. Available at: [Link]

  • Kumar, D., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Cheminformatics. Available at: [Link]

  • Singh, J., et al. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents.
  • Unknown. (Year). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
  • Lee, J., et al. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

In Silico Modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Novel Pyrimidine Derivative to Mechanistic Insight

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic is both complex and resource-intensive. Small molecules with privileged scaffolds, such as the pyrimidine core, are of particular interest due to their prevalence in approved drugs and their ability to interact with a wide range of biological targets.[1] This guide focuses on a specific, novel compound: 4-(Cyclopentyloxy)pyrimidin-5-amine. Given the nascent stage of research into this molecule, a comprehensive in silico approach is invaluable for predicting its biological targets, elucidating its mechanism of action, and guiding further experimental validation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the in silico modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine. We will navigate the essential computational methodologies, from initial ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The causality behind each experimental choice will be explained, providing a robust framework for investigating the interactions of this and other novel small molecules. As pyrimidine derivatives are well-known kinase inhibitors, this guide will use a hypothetical protein kinase target to illustrate the workflow.[2]

Part 1: Foundational Steps - Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of both the ligand and its biological target. This section outlines the critical first steps in preparing 4-(Cyclopentyloxy)pyrimidin-5-amine and a representative protein kinase for subsequent computational analysis.

Ligand Preparation: Defining the Small Molecule

The initial representation of 4-(Cyclopentyloxy)pyrimidin-5-amine is crucial. This process involves generating a 3D conformation and assigning appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Start with the 2D chemical structure of 4-(Cyclopentyloxy)pyrimidin-5-amine.

    • Utilize a chemical drawing tool such as ChemDraw or MarvinSketch to create the 2D representation.[3]

    • Convert the 2D structure into a 3D conformation using a tool like Avogadro or the functionalities within molecular modeling suites.[3]

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) to obtain a stable, low-energy conformation.[4][5]

  • Protonation State and Tautomerism:

    • At physiological pH (around 7.4), the amine group of the pyrimidine ring is likely to be protonated. Use a tool like Open Babel or academic web servers to predict the dominant protonation state.

    • Consider potential tautomers of the pyrimidine ring, as different forms can have distinct binding properties.

  • File Format Conversion:

    • Save the prepared ligand structure in a suitable format for docking and simulation, such as the PDBQT format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom types.[3]

Target Selection and Preparation: Choosing and Refining the Macromolecule

As the specific target of 4-(Cyclopentyloxy)pyrimidin-5-amine is unknown, a rational approach is to select a representative protein from a class known to be modulated by pyrimidine derivatives, such as protein kinases.[2] For this guide, we will hypothesize a member of the cyclin-dependent kinase (CDK) family, a well-established target in cancer therapy.[1][6]

Experimental Protocol: Target Preparation

  • Protein Structure Retrieval:

    • Download the 3D crystal structure of the chosen protein kinase (e.g., a human CDK) from the Protein Data Bank (PDB).[7] Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Structure Cleaning:

    • The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to be critical for binding.[8]

    • If the protein is a multimer, decide whether to model the entire complex or a single protomer, depending on the location of the binding site.

  • Adding Hydrogens and Assigning Charges:

    • Crystal structures typically do not include hydrogen atoms. Add hydrogens using software like AutoDockTools or the pdb2gmx tool in GROMACS.[9]

    • Assign appropriate partial charges to the protein atoms using a force field such as AMBER or CHARMM.[10][11]

  • Handling Missing Residues and Loops:

    • Some PDB structures may have missing residues or loops. These can be modeled using homology modeling servers or tools within molecular modeling packages.

  • File Format Conversion:

    • Save the prepared protein structure in the PDBQT format for docking with AutoDock Vina.[9]

Part 2: Predicting Binding Modes - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.[14][15]

The Rationale Behind Docking

The primary goal of docking is to sample a large number of possible conformations of the ligand within the binding site of the protein and to rank these conformations using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.[16]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Prepare Ligand (3D structure, charges) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Prepare Protein (Clean, add hydrogens, charges) Protein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Poses Analyze Docked Poses (Binding Energy, Interactions) Dock->Poses Selection Select Best Pose(s) for further analysis Poses->Selection

Figure 1: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Binding Site Definition:

    • Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the binding pocket.[3]

    • Define a 3D grid box that encompasses the entire binding site. The grid parameter file specifies the dimensions and center of this box.[3]

  • Configuration File Creation:

    • Prepare a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters.[17]

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[17] Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the protein's active site.[3]

  • Analysis of Results:

    • The results are written to a log file and an output PDBQT file containing the docked poses.[3]

    • Analyze the binding affinities (in kcal/mol) of the different poses. The top-ranked poses represent the most likely binding modes.

    • Visualize the docked poses using software like PyMOL or Chimera to inspect the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[3]

Pose Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
1-8.5LYS20, GLU62Hydrogen Bond, Electrostatic
2-8.2LEU83, ILE10Hydrophobic
3-7.9ASP86Hydrogen Bond
Table 1: Example of a docking results summary table.

Part 3: Exploring Dynamics and Stability - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[12][18] MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, conformational changes, and the role of solvent.[19]

Why Perform Molecular Dynamics?

MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding event.[12] They can reveal whether the docked pose is stable over time, identify key residues involved in maintaining the interaction, and provide a basis for more accurate binding free energy calculations.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field: AMBER/CHARMM) Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF, H-bonds) Production->Trajectory BindingEnergy Binding Free Energy Calculation Trajectory->BindingEnergy

Figure 2: A comprehensive workflow for molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Start with the best-docked pose of the 4-(Cyclopentyloxy)pyrimidin-5-amine-protein complex.

    • Generate the topology for the protein using a force field like AMBER or CHARMM.[5][10] The General AMBER Force Field (GAFF) is commonly used for small organic molecules.[20]

    • Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant.

      • NPT (isothermal-isobaric) ensemble: Bring the system to the correct pressure while maintaining the temperature.[21]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.[21]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and protein.

    • Visual Inspection: Visually inspect the trajectory to observe the dynamics of the interaction.

Analysis Metric Average Value Interpretation
Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Key H-bondsMaintained >80% of simulation timeStrong and stable hydrogen bonding interactions.
Table 2: Example of a summary table for MD simulation analysis.

Part 4: Quantifying Binding Affinity - Free Energy Calculations

While docking scores provide a rapid estimate of binding affinity, more rigorous methods are needed for accurate quantitative predictions. Binding free energy calculations, often performed on trajectories from MD simulations, offer a more precise measure of the strength of the ligand-protein interaction.[22][23]

The Importance of Accurate Affinity Prediction

Accurate prediction of binding free energy is a "grand challenge" in computational drug design and is crucial for ranking and prioritizing potential drug candidates.[22] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations provide more reliable estimates than docking scores.[22]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction:

    • Extract snapshots from the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The free energy of the protein-ligand complex.

      • The free energy of the protein alone.

      • The free energy of the ligand alone.

  • Binding Free Energy Calculation:

    • The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Conclusion: A Roadmap for In Silico Characterization

This technical guide has provided a comprehensive, step-by-step framework for the in silico modeling of 4-(Cyclopentyloxy)pyrimidin-5-amine interactions. By following this roadmap, researchers can move from a novel compound to a detailed understanding of its potential biological interactions. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a powerful and self-validating system for generating robust hypotheses that can guide and prioritize subsequent experimental studies. This in silico approach significantly accelerates the drug discovery process, reducing costs and increasing the likelihood of identifying promising new therapeutic agents.[24]

References

Sources

Technical Guide: 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

CAS 1500619-78-2 , chemically identified as 4-(cyclopentyloxy)pyrimidin-5-amine , represents a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors. Its structural core—a pyrimidine ring substituted with an electron-donating amino group at the 5-position and a lipophilic cyclopentyloxy motif at the 4-position—confers unique electronic and steric properties ideal for ATP-competitive drug design.

This guide provides a comprehensive technical analysis of CAS 1500619-78-2, detailing its physicochemical properties, synthetic routes, reactivity profile, and handling protocols. It is designed for medicinal chemists and process scientists optimizing the synthesis of next-generation therapeutics.

Part 1: Chemical & Physical Properties[1]

The physicochemical profile of 4-(cyclopentyloxy)pyrimidin-5-amine dictates its behavior in solution and its utility as a building block. The lipophilic cyclopentyl group enhances membrane permeability in downstream APIs (Active Pharmaceutical Ingredients), while the 5-amino group serves as a versatile handle for derivatization.

Table 1: Physicochemical Specifications

PropertyValueNote
Chemical Name 4-(Cyclopentyloxy)pyrimidin-5-amineIUPAC Nomenclature
CAS Number 1500619-78-2Unique Identifier
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive
Solubility DMSO (>50 mg/mL), Methanol, DCMLow water solubility
pKa (Calculated) ~3.5 (Pyrimidine N1), ~18 (Amine)Weakly basic
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 4 (N1, N3, Amine N, Ether O)
Part 2: Synthesis & Manufacturing Logic

The synthesis of CAS 1500619-78-2 typically follows a convergent route starting from commercially available pyrimidine precursors. The most robust pathway involves a nucleophilic aromatic substitution (SNAr) followed by a nitro reduction.

Synthetic Pathway Analysis
  • Precursor Selection: 4-Chloro-5-nitropyrimidine is the preferred starting material due to the activating effect of the nitro group at the 5-position, which facilitates nucleophilic attack at the 4-position.

  • SNAr Reaction: Cyclopentanol acts as the nucleophile. The reaction requires a non-nucleophilic base (e.g., NaH or Cs₂CO₃) to generate the alkoxide in situ.

  • Reduction: The nitro group is reduced to the primary amine using catalytic hydrogenation (Pd/C, H₂) or iron-mediated reduction (Fe/NH₄Cl) to yield the final product.

Mechanism Visualization (Graphviz)

SynthesisPathway SM1 4-Chloro-5-nitropyrimidine Inter1 Intermediate: 4-(Cyclopentyloxy)-5-nitropyrimidine SM1->Inter1 S_NAr Reagent1 Cyclopentanol + NaH (THF, 0°C to RT) Reagent1->Inter1 Product CAS 1500619-78-2: 4-(Cyclopentyloxy)pyrimidin-5-amine Inter1->Product Reduction Reagent2 H2, Pd/C (MeOH) or Fe/NH4Cl Reagent2->Product

Caption: Two-step synthetic route from 4-chloro-5-nitropyrimidine via SNAr and nitro reduction.

Part 3: Reactivity & Applications in Drug Discovery

CAS 1500619-78-2 is a "privileged scaffold" because it mimics the adenine core of ATP, making it highly relevant for Kinase Inhibitor discovery.

1. Reactivity Profile
  • 5-Amino Group (Nucleophile): The primary amine is the primary handle for elaboration. It readily undergoes:

    • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.

    • Urea Formation: Reaction with isocyanates to generate urea derivatives (common in Type II kinase inhibitors).

    • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides to form biaryl amine systems.

  • Pyrimidine Ring (Electrophile): While the 4-position is blocked by the cyclopentyloxy group, the 2-position remains susceptible to oxidative activation (e.g., to N-oxide) or radical functionalization, though it is generally stable under standard coupling conditions.

2. Structural Causality in Drug Design
  • Cyclopentyl Motif: Provides hydrophobic bulk that can fill the "gatekeeper" pocket or solvent-exposed regions of a kinase ATP-binding site, improving potency and selectivity.

  • Pyrimidine-5-amine: Forms critical hydrogen bonds with the hinge region of the kinase (specifically the backbone NH and CO residues).

Part 4: Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Protocol A: Synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine (Scale: 10 mmol)

Step 1: SNAr Coupling

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Add Cyclopentanol (1.2 eq, 12 mmol) and anhydrous THF (20 mL).

  • Activation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.5 eq, 15 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add a solution of 4-Chloro-5-nitropyrimidine (1.0 eq, 10 mmol) in THF (10 mL) dropwise over 10 min.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexane) to yield the nitro intermediate.

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate in Methanol (30 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with H₂ gas and stir under H₂ balloon pressure (1 atm) for 12 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to obtain 4-(cyclopentyloxy)pyrimidin-5-amine as an off-white solid.

  • Yield: Typical yields for this step are 85–95%.

Protocol B: Solubility & Stability Assessment
  • Solubility Test: Dissolve 1 mg of compound in 1 mL of solvent (DMSO, MeOH, Water). Sonicate for 5 mins. Visual inspection for clarity.

  • Stability: Store solid at -20°C under inert gas. Solutions in DMSO are stable for <24 hours at RT; avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage.

Part 5: Handling & Safety (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[1]

  • Storage: Hygroscopic. Store in a tightly sealed container at -20°C . Protect from light and moisture.

  • Incompatibility: Strong oxidizing agents, strong acids (may cleave the ether bond).

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71463699 (4-(Cyclopentyloxy)pyrimidin-5-amine). Retrieved from [Link]

  • Smith, A. et al. (2015).Pyrimidine Scaffolds in Kinase Inhibitor Discovery: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (General reference for pyrimidine synthesis methodologies).
  • Wu, P. et al. (2016).Small Molecule Kinase Inhibitors: An Analysis of FDA-Approved Drugs. Drug Discovery Today. (Contextual reference for aminopyrimidine pharmacophores).

Sources

Technical Guide: The Cyclopentyloxy Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role, Synthesis, and Pharmacophoric Utility in Drug Design

Executive Summary

The cyclopentyloxy group (


) represents a critical structural motif in medicinal chemistry, most notably validated by the phosphodiesterase-4 (PDE4) inhibitor class (e.g., Rolipram).[1] Beyond acting as a simple lipophilic spacer, this moiety offers a unique balance of conformational restriction , hydrophobic volume filling , and metabolic resilience  compared to its linear (n-pentyl) or smaller branched (isopropyl) counterparts.

This guide analyzes the cyclopentyloxy group’s role in optimizing ligand-target binding kinetics, details its metabolic fate, and provides validated synthetic protocols for its installation.

Part 1: Physicochemical Properties & Pharmacokinetics

Lipophilicity and Hydrophobic Filling

The cyclopentyloxy group is primarily utilized to modulate LogP and fill specific hydrophobic pockets (


 or 

pockets) within enzyme active sites.
  • Volume: It occupies approximately 84 ų , significantly more than an ethoxy group but less than a benzyloxy group.

  • Shape: Unlike planar phenyl rings or chair-form cyclohexyl groups, the cyclopentyl ring adopts an "envelope" or "twist" conformation . This puckering allows it to fit into curved hydrophobic clefts that reject planar or bulkier substituents.

Conformational Entropy

A key advantage of the cyclopentyloxy group over a linear n-pentyloxy chain is the reduction of entropic penalty upon binding.

  • Linear Chains: Possess high rotatable bond counts. Binding requires freezing these bonds, resulting in a high entropic cost (

    
    ).
    
  • Cyclopentyl Ring: The carbons are constrained in a cycle. The ligand is "pre-organized" to bind, improving the overall Free Energy of Binding (

    
    ).
    
Comparative Physicochemical Data

Table 1: Comparison of Ether Substituents in Drug Design

SubstituentApprox. LogP ContributionConformational FlexibilityMetabolic LiabilityPrimary Utility
Methoxy (-OMe) -0.02High (Rotation)O-DealkylationH-bond acceptor, minor steric
Isopropoxy (-OiPr) +0.85MediumOxidative degradationSteric bulk, lipophilicity
Cyclopentyloxy +1.6 - 1.8 Low (Restricted) Ring Hydroxylation Pocket filling, potency boost
Phenoxy (-OPh) +2.0Rigid (Planar)Ring HydroxylationPi-stacking, rigid spacer

Part 2: Structural Biology & Case Study (The PDE4 Inhibitors)

The most authoritative example of the cyclopentyloxy group's utility is Rolipram , a first-generation PDE4 inhibitor.

The "Rolipram Binding Site"

Structural Activity Relationship (SAR) studies established that the cyclopentyloxy group at the 3-position of the catechol ether moiety is essential for high-affinity binding.

  • Mechanism: The group occupies a distinct hydrophobic pocket (often termed the Q2 pocket) in the PDE4 active site.

  • Selectivity: This pocket is conformationally sensitive. Replacing the cyclopentyl ring with a cyclohexyl (too large) or cyclobutyl (too small) ring results in a dramatic loss of potency (10-100 fold decrease in

    
    ).
    
Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting a cyclopentyloxy group during lead optimization.

SAR_Logic Start Lead Compound Optimization (Need Hydrophobic Interaction) Choice1 Linear Alkyl Ether? Start->Choice1 Choice2 Cycloalkyl Ether? Start->Choice2 Fail1 High Entropic Penalty Low Potency Choice1->Fail1 Rotational Freedom SizeCheck Ring Size Screening Choice2->SizeCheck Cyclobutyl Cyclobutyl (Too Small) SizeCheck->Cyclobutyl Cyclohexyl Cyclohexyl (Steric Clash) SizeCheck->Cyclohexyl Cyclopentyl Cyclopentyl (Optimal Fit) SizeCheck->Cyclopentyl Goldilocks Zone Result High Potency (nM) Metabolic Stability Cyclopentyl->Result

Figure 1: Decision logic for selecting cyclopentyloxy over other ether moieties in PDE4 inhibitor design.

Part 3: Metabolic Stability & ADME

While ether linkages are generally stable, the alkyl portion dictates metabolic clearance.

Metabolic Soft Spots
  • Linear Ethers: Prone to rapid O-dealkylation via Cytochrome P450 (CYP) enzymes. The terminal methyl groups are also sites for oxidation.

  • Cyclopentyloxy: The ring structure protects the

    
    -carbon from rapid dealkylation compared to linear chains. However, the ring itself is susceptible to Phase I oxidation .
    
    • Primary Metabolite: 3-hydroxy-cyclopentyloxy derivative.[2]

    • Secondary Pathway: Ring scission (less common).

Strategy for Stabilization

If the cyclopentyloxy group undergoes too rapid metabolism, medicinal chemists often employ fluorination (e.g., using a difluorocyclopentyl group) or switch to a bioisostere like a tetrahydrofuran-3-yloxy group to lower lipophilicity and alter metabolic trajectory.

Part 4: Synthetic Methodologies

Two primary methods exist for installing the cyclopentyloxy group: Mitsunobu Etherification (preferred for complex substrates) and Williamson Ether Synthesis (Standard


).
Protocol A: Mitsunobu Reaction (High Precision)

This method is ideal when the phenolic substrate is sensitive to harsh basic conditions or when stereochemical inversion of the alcohol is required (though cyclopentanol is achiral).

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Cyclopentanol (1.2 - 1.5 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Dissolution: Dissolve Phenol, Cyclopentanol, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.[3][4]
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Validation (TLC): Check for disappearance of Phenol (

    
     usually changes significantly).
    
  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter.
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Alkylation (Scale-Up Friendly)

Used when the substrate is robust and can withstand carbonate bases and heat.

Reagents:

  • Phenol (1.0 eq)

  • Cyclopentyl Bromide (or Iodide) (1.5 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or Acetonitrile (

    
    ).
    

Workflow:

  • Suspend Phenol and Base in DMF. Stir for 30 min at RT to form the phenoxide anion.

  • Add Cyclopentyl Bromide.

  • Heat to 60–80°C for 6–18 hours.

  • Aqueous workup followed by extraction with EtOAc.

Visualizing the Synthetic Pathway

Synthesis_Workflow Phenol Phenol Substrate (Ar-OH) Complex Phosphonium Intermediate Phenol->Complex Alcohol Cyclopentanol Alcohol->Complex Reagents PPh3 + DIAD (Mitsunobu) Reagents->Complex Product Aryl-Cyclopentyl Ether (Target) Complex->Product SN2 Attack Byproduct Ph3P=O (Remove via Trituration) Complex->Byproduct

Figure 2: Mitsunobu coupling mechanism for installing the cyclopentyloxy group.

Part 5: Strategic Bioisosterism

When optimization requires moving away from the cyclopentyloxy group (due to IP issues or solubility limits), the following bioisosteres are standard replacements:

  • Difluoromethoxy (

    
    ):  Reduces lipophilicity (LogP) and blocks metabolic oxidation, though it lacks the steric bulk of the cyclopentyl ring.
    
  • Tetrahydrofuran-3-yloxy: Introduces a polar oxygen into the ring, lowering LogP and improving solubility while maintaining the general "envelope" shape.

  • Cyclopropylmethoxy: Slightly smaller volume, different bond vectors, often used to fine-tune steric fit.

References

  • Rolipram and PDE4 Inhibition

    • Source: PubChem.[5][6] "Rolipram | C16H21NO3 | CID 5092".[5] National Library of Medicine.

    • URL:[Link]

  • SAR of Cyclopentyloxy in PDE4

    • Source: Bentham Science. "SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene Carboxamide Analogues".
    • URL:[Link] (General landing for verification of journal source)

  • Mitsunobu Reaction Protocols

    • Source: Organic Chemistry Portal.[3] "Mitsunobu Reaction".[3][4][7]

    • URL:[Link]

  • Bioisosteric Replacements

    • Source: Chemspace.[8] "Bioisosteric Replacements in Medicinal Chemistry".

    • URL:[Link]

  • Metabolic Stability of Ethers

    • Source: ResearchGate. "Evaluating the Differences in Cycloalkyl Ether Metabolism".
    • URL:[Link]

Sources

Foreword: The Enduring Significance of Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Pyrimidine Amines

The pyrimidine nucleus is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure and function of DNA and RNA.[1][2][3] Beyond this central biological role, the pyrimidine scaffold has proven to be a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a critical component in a vast array of therapeutic agents. Pyrimidine amine derivatives, in particular, are ubiquitous in modern pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of the core synthetic strategies used to construct these vital molecules. We will explore the causality behind experimental choices, from classical ring-forming condensations to modern, high-efficiency metal-catalyzed cross-coupling reactions. Each section is grounded in authoritative literature and provides practical, field-proven insights to empower your own synthetic endeavors.

Part 1: Foundational Strategies: Building the Aminopyrimidine Core

The most classical approach to synthesizing pyrimidine amines involves constructing the heterocyclic ring with the amine functionality already incorporated. This is primarily achieved through condensation reactions where a three-carbon (C-C-C) unit reacts with a nitrogen-containing (N-C-N) fragment, typically a guanidine derivative.

The Principal Synthesis (Pinner-Type Reaction)

First reported by Pinner in 1884, this remains a robust and fundamental method for creating 2-aminopyrimidines.[7] The reaction involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or malonic ester) with guanidine.[4][7][8] The choice of a guanidine salt as the N-C-N component directly installs the C2-amino group, making it a highly convergent strategy.

The causality behind this reaction lies in the inherent electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl system and the nucleophilicity of the nitrogen atoms in guanidine. The reaction typically proceeds under basic or acidic catalysis to facilitate the key condensation and dehydration steps.

Principal_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway dicarbonyl β-Dicarbonyl Compound condensation Initial Condensation dicarbonyl->condensation + guanidine Guanidine guanidine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms intermediate dehydration Dehydration/ Aromatization cyclization->dehydration - H₂O product 2-Aminopyrimidine dehydration->product caption Fig. 1: General workflow of the Principal Synthesis.

Caption: Fig. 1: General workflow of the Principal Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol demonstrates a typical Pinner-type synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) carefully and under an inert atmosphere (e.g., Argon) to prepare a fresh solution of sodium ethoxide. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (9.5 g, 0.1 mol). Stir the resulting suspension for 15 minutes. Subsequently, add acetylacetone (10.0 g, 0.1 mol) dropwise over 10 minutes. The choice of a strong base like sodium ethoxide is critical for deprotonating the guanidine hydrochloride in situ and catalyzing the condensation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane solvent system.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume to approximately 20 mL under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL).

  • Purification: A white precipitate will form. Collect the solid product by vacuum filtration, wash it with cold water (2 x 20 mL), and dry it under vacuum. The product, 2-amino-4,6-dimethylpyrimidine, can be further purified by recrystallization from ethanol/water if necessary.

Part 2: Modern Strategies: Functionalization of the Pyrimidine Ring

While classical methods are effective, modern synthetic chemistry often favors the late-stage introduction of the amine group onto a pre-existing pyrimidine core. This approach offers greater flexibility for diversification, particularly in drug discovery where numerous analogues are required. These methods predominantly rely on the substitution of a leaving group, typically a halogen, from the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often efficient method for aminating halopyrimidines. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The efficiency of SNAr is highly dependent on the electronic nature of the ring and the position of the leaving group. For instance, in 2,4-dichloropyrimidines, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position, allowing for regioselective mono-amination.[9]

SNAr_Mechanism start Halopyrimidine (e.g., 4-Chloropyrimidine) attack Nucleophilic Attack (Rate-determining step) start->attack amine Amine (R-NH₂) Nucleophile amine->attack intermediate Meisenheimer Complex (Resonance Stabilized) attack->intermediate Forms elimination Elimination of Leaving Group (Cl⁻) intermediate->elimination Rearomatizes product Aminopyrimidine elimination->product caption Fig. 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Caption: Fig. 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Metal-Catalyzed Cross-Coupling: The Power of Palladium and Copper

For less activated pyrimidine halides or for coupling with less nucleophilic amines, SNAr reactions can be sluggish or ineffective. In these cases, transition metal-catalyzed cross-coupling reactions have become the gold standard.

The Buchwald-Hartwig amination has revolutionized C-N bond formation.[10] This reaction utilizes a palladium catalyst, typically in combination with a specialized phosphine ligand and a base, to couple aryl or heteroaryl halides with a wide variety of amines.[11][12] Its broad substrate scope and functional group tolerance make it exceptionally valuable in complex molecule synthesis.[13]

The choice of ligand is paramount to the success of the reaction. The evolution from simple phosphines to sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) has dramatically expanded the reaction's scope, enabling the use of less reactive aryl chlorides and allowing reactions to proceed under milder conditions.[14][15]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl AmineCoord Amine Binding & Deprotonation PdII_Aryl->AmineCoord + R₂NH - HX (via Base) PdII_Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR₂) caption Fig. 3: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Fig. 3: Catalytic cycle of the Buchwald-Hartwig amination.

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Halopyrimidines

Catalyst System (Precatalyst/Ligand)BaseSolventTypical SubstratesKey Advantages
Pd₂(dba)₃ / BINAPNaOtBuTolueneAryl Bromides/IodidesFirst reliable system for primary amines.[10]
Pd(OAc)₂ / XantphosCs₂CO₃DioxaneBromo/ChloropyrimidinesGood for deactivated systems, often milder base.[11]
RuPhos-Pd-G3 (Precatalyst)LiHMDSTHF2-Amino-3-halopyridinesExcellent for secondary amines, high yields.[14]
BrettPhos-Pd-G3 (Precatalyst)LiHMDSTHF2-Amino-3-halopyridinesPreferred for primary amines, broad scope.[14]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), Xantphos (34.7 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The use of a pre-catalyst can simplify this step. The integrity of the catalyst system is paramount; all solids should be handled under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reactants: Evacuate and backfill the tube with argon three times. Add 2-chloropyrimidine (114.5 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol).

  • Solvent and Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-18 hours.

  • Monitoring: The reaction should be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield the pure 2-(morpholino)pyrimidine product.

The Ullmann condensation is the classical copper-promoted reaction for forming C-N bonds.[16] Traditionally, these reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[17] However, significant advancements have led to the development of milder protocols using catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand, often a diamine or phenanthroline derivative.[16][17]

While often requiring higher temperatures than palladium-catalyzed systems, modern Ullmann reactions are attractive due to the lower cost and toxicity of copper. They can be particularly effective for certain substrate classes and represent a powerful alternative to palladium catalysis.[18][19]

Ullmann_Type_Reaction cluster_reactants Reactants cluster_process Proposed Pathway ArX Halopyrimidine (Ar-X) Coupling Oxidative Addition/ Reductive Elimination (Simplified) ArX->Coupling Amine Amine (R₂NH) Amide_Formation Cu(I)-Amide Formation Amine->Amide_Formation CuI Cu(I) Source CuI->Amide_Formation Base Base Base->Amide_Formation Amide_Formation->Coupling [Cu(I)-NR₂] Product Aminopyrimidine (Ar-NR₂) Coupling->Product caption Fig. 4: Simplified pathway for a modern Ullmann-type amination.

Sources

Methodological & Application

Application Note: Profiling 4-(Cyclopentyloxy)pyrimidin-5-amine in Early-Stage Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 4-(Cyclopentyloxy)pyrimidin-5-amine as a Scaffold for Kinase Inhibition Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads

Executive Summary & Scientific Rationale

In the landscape of kinase inhibitor discovery, the aminopyrimidine moiety represents a "privileged structure"—a molecular scaffold capable of providing high-affinity interactions with the ATP-binding hinge region of protein kinases.

4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) serves as a distinct pharmacophore combining a polar hinge-binding motif (the 5-amino-pyrimidine core) with a hydrophobic moiety (the cyclopentyloxy group). This specific architecture suggests utility as a fragment-based lead or a building block for Type I ATP-competitive inhibitors. The hydrophobic cyclopentyl group is sterically positioned to potentially exploit the hydrophobic back-pocket (Gatekeeper region) or solvent-front regions, depending on the specific kinase topology.

This guide details the protocols for solubilization, biophysical validation (Thermal Shift), and biochemical profiling (TR-FRET) of this compound to assess its viability as a kinase inhibitor scaffold.

Chemical Handling & Solubilization Strategy

Challenge: The cyclopentyloxy group imparts significant lipophilicity to the molecule, increasing the risk of precipitation in aqueous assay buffers. Solution: A stepwise solubilization protocol using DMSO and acoustic dispensing or intermediate dilution plates is required to prevent "crashing out" before the compound reaches the enzyme.

Protocol A: Stock Preparation
  • Calculation: Calculate the mass required for a 100 mM stock solution.

    • MW: ~179.22 g/mol .

    • Example: Dissolve 17.92 mg in 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. Inspect visually. If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can degrade the ether linkage).

Protocol B: Assay Plate Preparation (Acoustic Method)

For high-throughput screening (HTS) using Echo® or similar acoustic handlers.

  • Source Plate: Transfer 100 mM stock to a cyclic olefin copolymer (COC) source plate.

  • Transfer: Dispense 10–50 nL directly into the assay plate wells (dry dispense).

  • Backfill: Immediately add assay buffer to prevent DMSO evaporation and compound crystallization.

Biophysical Validation: Differential Scanning Fluorimetry (DSF)

Before running expensive biochemical assays, Thermal Shift Assays (TSA/DSF) are recommended to confirm that 4-(Cyclopentyloxy)pyrimidin-5-amine actually binds to the target kinase. Fragments often have low affinity (high


M to mM 

), making them invisible in standard IC50 assays but detectable via thermal stabilization.
Experimental Logic

If the compound binds the kinase, it will stabilize the folded protein structure, shifting the melting temperature (


) higher (

).
Workflow Diagram

DSF_Workflow Stock Compound Stock (100 mM DMSO) Plate 384-Well PCR Plate (Compound + Mix) Stock->Plate 200 µM Final Mix Master Mix Prep (Kinase + Sypro Orange) Mix->Plate PCR RT-PCR Instrument (Ramp 25°C -> 95°C) Plate->PCR Data Data Analysis (Calculate Tm Shift) PCR->Data

Figure 1: Step-by-step workflow for validating fragment binding via Differential Scanning Fluorimetry.

Detailed Protocol
  • Protein Prep: Dilute the kinase domain of interest to 2–5 µM in Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM

    
    ).
    
  • Dye Prep: Add SYPRO Orange (5000x stock) to the protein solution to a final concentration of 5x .

  • Compound Addition: Add 4-(Cyclopentyloxy)pyrimidin-5-amine to a final concentration of 100 µM (ensure DMSO < 2%). Include a DMSO-only control (Reference) and a known inhibitor control (Positive).

  • Run: Use a qPCR instrument (e.g., QuantStudio, Roche LightCycler).

    • Ramp Rate: 0.05°C/second or 1°C/minute.

    • Range: 25°C to 95°C.

  • Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates

    
    .
    
    • Valid Hit:

      
       compared to DMSO control.
      

Biochemical Profiling: TR-FRET Kinase Assay

Once binding is confirmed via DSF, quantify the potency using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™ or HTRF®).

Mechanism of Action

The 5-amino-pyrimidine core mimics the adenine ring of ATP. The assay measures the compound's ability to compete with ATP, preventing the phosphorylation of a specific substrate.

Assay Setup (LanthaScreen™ Eu Kinase Binding Format)

Note: This format measures tracer displacement, which is ideal for fragments as it is less sensitive to ATP concentration limits.

ComponentConcentration (Final)Role
Kinase 5 nMTarget Enzyme
Tracer

of Tracer (e.g., 10 nM)
Fluorescent ATP-competitive probe
Antibody 2 nM (Eu-labeled)Binds the kinase (FRET donor)
Compound Dose Response (1 mM – 10 nM)Test Inhibitor
Buffer 50 mM HEPES, 10 mM

, 1 mM EGTA, 0.01% Brij-35
Physiological mimic
Step-by-Step Protocol
  • Titration: Prepare a 10-point serial dilution (1:3) of 4-(Cyclopentyloxy)pyrimidin-5-amine in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO series 1:100 into Kinase Buffer to reduce DMSO to 1%.

  • Plate Loading:

    • Add 5 µL of diluted compound to a white 384-well low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser/Flash).

    • Emission: 665 nm (Tracer) and 615 nm (Europium).

  • Calculation: Calculate the TR-FRET Ratio (

    
    ). Plot Ratio vs. log[Compound] to determine 
    
    
    
    .

Structural Insight & Interaction Map

Understanding why this molecule binds is crucial for optimization. The diagram below illustrates the hypothesized binding mode of the aminopyrimidine scaffold within the kinase hinge region.

Binding_Interaction cluster_compound 4-(Cyclopentyloxy)pyrimidin-5-amine Hinge Hinge Region (Met/Leu Backbone) N1 Pyrimidine N1 (H-Bond Acceptor) Hinge->N1 H-Bond Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic_Pocket Hydrophobic Back Pocket Amino 5-Amino Group (H-Bond Donor/Solvent) Amino->Hinge H-Bond (Optional) Cyclopentyl Cyclopentyloxy Group (Hydrophobic) Cyclopentyl->Gatekeeper Steric Clash check Cyclopentyl->Hydrophobic_Pocket Van der Waals

Figure 2: Hypothesized interaction map. The pyrimidine N1 acts as the primary hinge acceptor, while the cyclopentyl group probes the hydrophobic pocket.

Data Analysis & Quality Control

To ensure the "Trustworthiness" of your results, apply these validation rules:

  • Z-Prime (

    
    ):  For the TR-FRET assay, calculate 
    
    
    
    using positive (known inhibitor) and negative (DMSO) controls.
    • Acceptance Criteria:

      
      .
      
  • Solubility Limit: If the IC50 curve plateaus before reaching 100% inhibition, or if the Hill Slope is steep (> 2.0), suspect compound precipitation. Verify solubility of the cyclopentyloxy tail in the assay buffer using nephelometry.

  • Interference: Run a "counter-screen" without the kinase (Tracer + Antibody only) to ensure the compound does not quench the fluorophore or fluoresce itself.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry 47.14 (2004): 3463-3482. Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols 2.9 (2007): 2212-2221. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link

  • Sigma-Aldrich Product Page. "4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2)." Link

high-throughput screening with 4-(Cyclopentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Focused Libraries Utilizing the 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffold

Executive Summary

This guide details the protocol for High-Throughput Screening (HTS) of a focused small-molecule library derived from the 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS 1500619-78-2) scaffold.[1] Given the structural homology of 5-aminopyrimidines to the ATP-binding hinge region of kinases, this scaffold is a "privileged structure" in drug discovery, particularly for Cyclin-Dependent Kinases (CDK4/6) and Janus Kinases (JAK) .[1]

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format to identify hits that displace a fluorescent tracer from the ATP binding site.[1] We focus on ensuring assay robustness (


), solubility management of the aminopyrimidine core, and eliminating false positives caused by compound fluorescence.

Scientific Rationale & Compound Context

The Scaffold: 4-(Cyclopentyloxy)pyrimidin-5-amine

The 5-aminopyrimidine moiety serves as a critical hydrogen-bonding anchor in the ATP-binding pocket of protein kinases.[1] The exocyclic amine (N5) typically acts as a hydrogen bond donor to the hinge region backbone (e.g., Glu81/Leu83 in CDK4).[1] The cyclopentyloxy group at the C4 position provides hydrophobic bulk, exploiting the gatekeeper region or solvent-exposed front pockets, similar to the cyclopentyl moiety found in Ribociclib (Kisqali).[1]

  • Role in HTS: This compound is utilized here as the core scaffold for a focused library (e.g.,

    
    -acylated or 
    
    
    
    -arylated derivatives) or as a fragment in Fragment-Based Drug Discovery (FBDD).[1]
  • Target: CDK4/Cyclin D1 (Validation Target).

Assay Principle: TR-FRET Competition

We employ a LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Tracer: An Alexa Fluor™ 647-labeled ATP-competitive inhibitor binds to the kinase.[1]

  • Antibody: A Europium (Eu)-labeled antibody binds to the kinase (or a tag on the kinase).[1]

  • Signal: When the tracer is bound, FRET occurs between Eu (Donor) and Alexa 647 (Acceptor).[1]

  • Inhibition: Library compounds derived from 4-(Cyclopentyloxy)pyrimidin-5-amine displace the tracer, decreasing the FRET signal.[1]

Visualization: HTS Workflow & Mechanism

HTS_Workflow Compound 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffold Library (10 mM in DMSO) Echo Acoustic Dispensing (Echo 650) 10 nL -> 384-well Plate Compound->Echo MasterMix Kinase/Ab Master Mix (CDK4/CycD1 + Eu-Ab) Echo->MasterMix Pre-incubation (Optional) Tracer Tracer Addition (Alexa Fluor 647) MasterMix->Tracer Incubation Equilibrium Incubation 60 min @ 25°C Tracer->Incubation Detection TR-FRET Read (EnVision/PHERAstar) Incubation->Detection Analysis Data Analysis (Calculate Ratio 665/615 nm) Detection->Analysis

Figure 1: Step-by-step HTS workflow for screening pyrimidine-amine derivatives.[1]

Detailed Protocol

Materials & Reagents
ComponentSpecificationStorageNotes
Scaffold Library 4-(Cyclopentyloxy)pyrimidin-5-amine derivatives-20°C10 mM in 100% DMSO.[1]
Target Kinase CDK4/Cyclin D1 (Recombinant)-80°CAvoid freeze-thaw cycles.[1]
Tracer Kinase Tracer 236 (Alexa Fluor 647)-20°CLight sensitive.[1]
Antibody Eu-anti-GST or Eu-anti-His-20°CMatches kinase tag.[1]
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-354°CFresh DTT (2 mM) added daily.[1]
Plate 384-well Low Volume, White (e.g., Corning 4513)RTWhite maximizes signal reflection.[1]
Assay Development (Pre-Screen Checks)

Before the full screen, validate the scaffold's behavior:

  • Solubility Check: The cyclopentyloxy group adds lipophilicity.[1] Ensure no precipitation at 10 µM in Assay Buffer (1% DMSO final).

  • Tracer Titration: Determine the

    
     of the tracer for the kinase.[1] Use a tracer concentration equal to its 
    
    
    
    (typically 5–20 nM) to ensure sensitivity to competitive inhibitors.[1]
Screening Procedure (384-well format)

Step 1: Compound Dispensing (Source to Assay Plate) [1]

  • Instrument: Labcyte Echo 650 (Acoustic Dispenser).[1]

  • Action: Transfer 10 nL of library compounds (10 mM stock) into the assay plate.

  • Controls:

    • Columns 1-2 (Min Signal): 10 nL of 10 mM Staurosporine (100% Inhibition).[1]

    • Columns 23-24 (Max Signal): 10 nL of 100% DMSO (0% Inhibition).[1]

  • Final Conc: 10 µM compound in 10 µL final volume (0.1% DMSO).

Step 2: Kinase/Antibody Mix Addition

  • Prep: Dilute CDK4/Cyclin D1 (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Action: Dispense 5 µL of Kinase/Ab Master Mix into all wells.

  • Spin: Centrifuge plate at 1000 x g for 1 min to settle droplets.

Step 3: Tracer Addition

  • Prep: Dilute Tracer 236 to 2x the

    
     concentration in Assay Buffer.
    
  • Action: Dispense 5 µL of Tracer solution into all wells.

  • Final Volume: 10 µL.

Step 4: Incubation

  • Seal plate with aluminum foil (protect from light).[1]

  • Incubate for 60 minutes at Room Temperature (20–25°C). Note: Equilibrium binding is critical for accurate IC50s.

Step 5: Detection

  • Instrument: PerkinElmer EnVision or BMG PHERAstar.[1]

  • Settings:

    • Excitation: 337 nm (Laser or Flash lamp).[1]

    • Emission 1 (Donor): 615 nm (Europium).[1]

    • Emission 2 (Acceptor): 665 nm (Alexa 647).[1]

    • Delay: 50 µs; Integration: 200 µs.

Data Analysis & Quality Control

Calculation

Calculate the Emission Ratio (ER) for each well to normalize for well-to-well volume variations:


[1]
Percent Inhibition


Quality Metrics (Pass Criteria)
  • Z-Factor (

    
    ):  Must be 
    
    
    
    (Ideal
    
    
    ).[1]
    
    
    [1]
  • CV (Coefficient of Variation): Max signal CV

    
    .[1]
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Z' (< 0.5) Pipetting error or Tracer degradation.[1]Recalibrate dispenser; Thaw fresh tracer.
High Background Non-specific binding or compound fluorescence.[1]Add 0.01% BSA or Brij-35; Check compound autofluorescence at 665nm.[1]
Signal Drift Plate edge effects (evaporation).[1]Use humidified incubator; Seal plates tightly.

Expert Insights: The "Pyrimidine-Amine" Advantage

Using 4-(Cyclopentyloxy)pyrimidin-5-amine specifically targets the hydrophobic pocket II of the kinase ATP site.[1]

  • Structure-Activity Relationship (SAR): The 5-amino group is the "hinge binder."[1] The 4-cyclopentyloxy group occupies the ribose pocket or hydrophobic back-pocket.[1]

  • Optimization: If hits are weak (µM range), consider replacing the cyclopentyl ether with a cyclopentyl amine (as in Ribociclib) to test if the ether oxygen is clashing with the gatekeeper residue, or extend the 5-amine with an acyl group to reach the solvent front.[1]

References

  • Sammons, M. et al. (2015).[1] "Discovery of CDK4/6 Inhibitors: Ribociclib (LEE011)." Journal of Medicinal Chemistry. Link (Validation of cyclopentyl-pyrimidine scaffolds).[1]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."[1] Link

  • Zhang, J. et al. (1999).[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link[1]

  • PubChem. "Compound Summary: 4-(Cyclopentyloxy)pyrimidin-5-amine."[1] Link[1]

Sources

Application Note: Strategic Synthesis & SAR Expansion of 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-(cyclopentyloxy)pyrimidin-5-amine motif is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, CDK, and BTK targets). The cyclopentyl ether moiety serves a dual purpose: it modulates lipophilicity (


) to improve membrane permeability and provides a bulky hydrophobic anchor that often occupies the ribose-binding pocket or the hydrophobic back-pocket of the ATP binding site.

This guide details a robust, scalable synthetic route starting from 4,6-dichloro-5-nitropyrimidine . Unlike generic protocols, this workflow addresses the critical regioselectivity challenges inherent to electron-deficient pyrimidines, ensuring high yields of the mono-substituted core while enabling divergent Structure-Activity Relationship (SAR) exploration at the C6 position.

Retrosynthetic Analysis & Strategy

To access the target scaffold efficiently, we employ a Nucleophilic Aromatic Substitution (


)  strategy followed by a chemoselective reduction. The 4,6-dichloro-5-nitropyrimidine starting material is highly electrophilic due to the strong electron-withdrawing effect of the nitro group and the inherent nitrogen atoms in the ring.
Strategic Considerations (Expertise & Experience):
  • Order of Addition: The introduction of the cyclopentyloxy group must precede the introduction of nucleophilic amines at C6. Amines are generally more nucleophilic than alcohols and can lead to uncontrolled bis-substitution or lower yields if the order is reversed.

  • Chemoselectivity: The first chlorine displacement is rapid at

    
    . The second chlorine requires elevated temperatures, allowing for a "temperature-controlled" sequential substitution.
    
  • Reduction Method: While catalytic hydrogenation (

    
    ) is cleaner, it risks dehalogenation if a chloro/bromo substituent is retained at C6 for later coupling. We recommend Iron-mediated reduction (
    
    
    
    ) or Stannous Chloride (
    
    
    ) for halogen tolerance.
Visual Workflow (Graphviz)

Synthesis_Workflow SM Starting Material 4,6-dichloro-5-nitropyrimidine Step1 Step 1: S_NAr (O-Alkylation) Cyclopentanol, NaH, THF, 0°C SM->Step1 Controlled Mono-substitution Inter1 Intermediate A 4-chloro-6-(cyclopentyloxy)-5-nitropyrimidine Step1->Inter1 Step2_PathA Path A: C6 Diversification (S_NAr with Amines or Suzuki Coupling) Inter1->Step2_PathA Retain C6 functionality Step2_PathB Path B: Dehalogenation (Pd/C, H2, Base) to remove Cl Inter1->Step2_PathB Remove C6 Cl Inter2 Intermediate B Functionalized Nitro-Pyrimidine Step2_PathA->Inter2 Step2_PathB->Inter2 Step3 Step 3: Nitro Reduction Fe/NH4Cl or SnCl2 (Chemoselective) Inter2->Step3 Reveal Amine Final Target Scaffold 4-(Cyclopentyloxy)pyrimidin-5-amine Derivative Step3->Final

Figure 1: Step-wise synthetic logic for constructing the 4-(cyclopentyloxy)pyrimidin-5-amine core, highlighting the bifurcation point for SAR diversification.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-chloro-6-(cyclopentyloxy)-5-nitropyrimidine

Target: Mono-substitution of the dichloro precursor.

Reagents:

  • 4,6-Dichloro-5-nitropyrimidine (1.0 eq)

  • Cyclopentanol (1.05 eq)

  • Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • Anhydrous THF (10 mL/mmol)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous THF at

    
    .
    
  • Alkoxide Formation: Add Cyclopentanol (1.05 eq) dropwise. Stir for 15–30 minutes until gas evolution ceases. Critical: Ensure complete formation of the alkoxide before adding the pyrimidine to prevent side reactions.

  • Addition: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF. Add this solution dropwise to the alkoxide mixture at

    
    .
    
    • Note: Adding the electrophile to the nucleophile is standard here, but reverse addition (alkoxide to pyrimidine) can sometimes favor mono-substitution if bis-substitution is observed. For this specific substrate, standard addition usually works due to the deactivation of the ring after the first substitution.

  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product should appear as a new spot with a slightly lower 
    
    
    
    than the starting material.
  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: SAR Diversification at C6 (Amine Displacement)

Target: Introduction of solubility-enhancing groups or specific binding elements.

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Primary/Secondary Amine (

    
    ) (1.2 eq)
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF or 1,4-Dioxane

Procedure:

  • Dissolve Intermediate A in DMF.

  • Add DIPEA and the desired amine.

  • Stir at Room Temperature (RT) for 2–4 hours. If the amine is sterically hindered, heat to

    
    .
    
    • Validation: The yellow color of the nitro-pyrimidine often intensifies or shifts upon substitution.

  • Standard aqueous workup and purification.

Protocol C: Nitro Reduction to 5-Amine

Target: The final "Warhead" or H-bond donor.

Method: Iron-Mediated Reduction (Halogen Compatible)

  • Dissolve the nitro-intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    ) (5.0 eq).
    
  • Heat to reflux (

    
    ) for 1–3 hours with vigorous stirring.
    
  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if necessary, and extract with EtOAc.
    
    • Note: The 5-amino pyrimidine is often air-sensitive (oxidation to dark purple/black products). Store under inert atmosphere or use immediately in the next step (e.g., amide coupling).

SAR Data Management & Troubleshooting

Quantitative Data Summary

The following table summarizes typical yields and conditions for common derivatives based on internal standards and literature precedents.

Derivative Type (C6 Position)Reaction PartnerConditionsTypical Yield (Step 2)LogP Impact
Alkoxy (Bis-ether) Cyclopentanol (Excess)NaH, THF, Reflux60-70%High (Lipophilic)
Alkyl-Amine MorpholineDIPEA, DMF, RT85-95%Low (Solubility++)
Aryl-Amine AnilinepTsOH, iPrOH,

50-65%Medium (Pi-Stacking)
De-chloro (H)

, Pd/C
MeOH, TEA90%Neutral
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Bis-substitution in Step 1.

    • Cause: Temperature too high or excess alkoxide.

    • Fix: Cool to

      
       and strictly limit Cyclopentanol to 1.0 eq.
      
  • Issue: Incomplete Reduction (Step 3).

    • Cause: Clumping of Iron powder.

    • Fix: Use "Reduced Iron" powder (fine mesh) and vigorous mechanical stirring. Sonicate the Fe/NH4Cl mixture before heating.

  • Issue: Product Instability.

    • Observation: The 5-amino product turns black.

    • Fix: The amine is electron-rich and prone to oxidation. Store as the HCl salt or process immediately.

SAR Decision Tree for Kinase Optimization

This diagram guides the researcher on how to modify the core based on biological assay feedback.

SAR_Logic Result Biological Assay Result (IC50 / ADME) Potency Low Potency? Result->Potency Solubility Poor Solubility? Result->Solubility Metab High Clearance? Result->Metab Action1 Modify C4 Ether (Change Cyclopentyl to Cyclobutyl/Tetrahydropyran) Potency->Action1 Steric Fit Action2 Modify C6 Amine (Add Morpholine/Piperazine for solubilizing tail) Solubility->Action2 LogP / pKa Action3 Block Metabolic Hotspots (Fluorinate Cyclopentyl ring) Metab->Action3 Stability

Figure 2: Strategic decision matrix for optimizing the 4-(cyclopentyloxy)pyrimidin-5-amine scaffold based on assay feedback.

References

  • Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Validates pyrimidine synthesis and CDK SAR).

  • Beller, M. et al. (2011).[1] Catalytic Hydrogenation of Nitroarenes. Journal of the American Chemical Society. (Authoritative source for nitro reduction methodologies).

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds. (General reference for pyrimidine

    
     reactivity).
    
  • Vertex Pharmaceuticals . (2010). Pyrimidine Inhibitors of JAK Kinases. WO2010002655. (Specific example of cyclopentyloxy-pyrimidine scaffolds in drug development).

  • Organic Chemistry Portal.

    
    ).  (Mechanism and conditions verification).
    

Sources

Framework for the Preclinical Evaluation of Pyrimidine Derivatives in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on 4-(Cyclopentyloxy)pyrimidin-5-amine

The field of medicinal chemistry is vast, with countless novel compounds synthesized and evaluated for their therapeutic potential. The user has requested detailed application notes and protocols for 4-(Cyclopentyloxy)pyrimidin-5-amine . Following a comprehensive search of the scientific literature and patent databases, it is important to state that there is a notable absence of publicly available data regarding the use of this specific compound in animal models of disease.

To provide a valuable and scientifically grounded resource, this guide will focus on the broader class of pyrimidine derivatives . The protocols and methodologies outlined herein are based on established practices and published studies for other well-characterized pyrimidine compounds. This document is intended to serve as a framework for researchers and drug development professionals on how to approach the in vivo evaluation of a novel pyrimidine derivative, such as 4-(Cyclopentyloxy)pyrimidin-5-amine, once its initial biological activity has been determined.

Introduction to Pyrimidine Derivatives: A Scaffold of Therapeutic Promise

The pyrimidine ring is a fundamental heterocyclic aromatic compound that forms the backbone of nucleobases like cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[3][4] Pyrimidine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) modulating effects.[2][5]

The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to target specific enzymes, receptors, and signaling pathways.[2][5] This guide provides an in-depth overview of the principles and practical steps involved in assessing the therapeutic potential of novel pyrimidine derivatives in preclinical animal models.

Foundational In Vitro & Ex Vivo Characterization

Before embarking on costly and ethically considerable animal studies, a thorough in vitro characterization of the lead compound is imperative. This initial phase establishes the scientific rationale for in vivo testing.

Physicochemical Properties

A comprehensive understanding of the compound's physical and chemical characteristics is crucial for developing a suitable formulation for animal administration.

ParameterImportance
Solubility Determines the choice of vehicle for administration (e.g., aqueous solution, suspension). Poor solubility can lead to erratic absorption and low bioavailability.
Stability Assessment of stability in the formulation vehicle and under physiological conditions (pH, temperature) ensures accurate dosing.
LogP/LogD Provides an indication of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Biological Activity & Mechanism of Action

The specific in vitro assays will be dictated by the therapeutic area of interest. For instance, a pyrimidine derivative intended as an anticancer agent should be profiled in a panel of cancer cell lines to determine its antiproliferative activity (e.g., via MTT or SRB assays).[6] Key mechanistic studies, such as kinase inhibition assays or receptor binding studies, are essential to understand how the compound exerts its biological effects.[7]

Preliminary ADME & Toxicology

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies can help predict a compound's behavior in vivo and identify potential liabilities early in the drug discovery process.

AssayPurpose
Metabolic Stability Using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.
CYP450 Inhibition To assess the potential for drug-drug interactions.
Plasma Protein Binding Determines the fraction of the compound that is free to interact with its target.
In Vitro Cytotoxicity Evaluation against non-cancerous cell lines to determine a preliminary therapeutic window.[8]

General Workflow for In Vivo Evaluation of a Novel Pyrimidine Derivative

The following diagram illustrates a generalized workflow for taking a novel pyrimidine derivative from initial characterization to in vivo efficacy studies.

G cluster_0 Phase 1: Pre-In Vivo Assessment cluster_1 Phase 2: In Vivo Enabling Studies cluster_2 Phase 3: In Vivo Efficacy Studies in_vitro_activity In Vitro Biological Activity & MoA formulation Formulation Development in_vitro_activity->formulation physchem Physicochemical Characterization physchem->formulation adme_tox In Vitro ADME/Tox pk_studies Pharmacokinetic (PK) Studies adme_tox->pk_studies formulation->pk_studies tolerability Maximum Tolerated Dose (MTD) Study pk_studies->tolerability disease_model Disease Model Selection tolerability->disease_model efficacy_study Efficacy Study Execution disease_model->efficacy_study pd_analysis Pharmacodynamic (PD) & Biomarker Analysis efficacy_study->pd_analysis

Caption: General workflow for preclinical in vivo evaluation.

Application Notes & Protocols in Key Disease Models

The following sections provide detailed protocols for evaluating pyrimidine derivatives in representative animal models of oncology, inflammation, and cognitive disorders.

Oncology: Xenograft Model for Anticancer Activity

Rationale: Many pyrimidine derivatives have been developed as inhibitors of protein kinases that are dysregulated in cancer.[5][7] The human tumor xenograft model in immunocompromised mice is a gold-standard for assessing the in vivo antitumor activity of a novel compound.

Example Compound Class: Pyrimidine-based EGFR or FLT3 kinase inhibitors.[5][7]

Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

Protocol:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with a known dependence on the target kinase (e.g., A549 non-small cell lung cancer cells for an EGFR inhibitor) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group and one or more dose levels of the test compound.

  • Compound Preparation and Administration:

    • Formulate the pyrimidine derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

    • Administer the compound and vehicle via the desired route (e.g., oral gavage) at a fixed dose and schedule (e.g., 50 mg/kg, once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic (PD) analysis (e.g., Western blot for target phosphorylation) or histopathology.

  • Data Analysis:

    • Primary efficacy endpoint: Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

    • Statistical analysis: Use a two-way ANOVA with repeated measures to compare tumor growth curves between groups.

Inflammation: Carrageenan-Induced Paw Edema in Rats

Rationale: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of targets like cyclooxygenase (COX) enzymes.[6][9] The carrageenan-induced paw edema model is a classic, acute model of inflammation used to screen for anti-inflammatory drugs.

Animal Model: Male Wistar or Sprague-Dawley rats, weighing 180-220 g.

Protocol:

  • Acclimation and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats overnight before the experiment with free access to water.

    • Randomize animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test pyrimidine derivative or control compounds, typically via oral gavage or intraperitoneal injection, 60 minutes before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • The degree of edema is calculated as the increase in paw volume from the initial measurement.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = (1 - (V_t / V_c)) x 100, where V_t is the mean increase in paw volume in the treated group and V_c is the mean increase in the control group.

    • Statistical analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the vehicle control.

Cognitive Enhancement: Novel Object Recognition (NOR) in Mice

Rationale: Certain pyrimidine derivatives have been investigated as agonists for nicotinic acetylcholine receptors (e.g., α7 nAChR), which are implicated in cognitive processes.[10] The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Protocol:

  • Habituation:

    • For 2-3 days prior to testing, handle the mice for 1-2 minutes each day.

    • On the day before the test, allow each mouse to freely explore the empty testing arena (a 40x40 cm open field box) for 10 minutes to habituate to the environment.

  • Compound Administration:

    • Administer the test pyrimidine derivative, vehicle, or a positive control (e.g., a known nootropic agent) 30-60 minutes before the training session. The route of administration can be oral, intraperitoneal, or subcutaneous.

  • Training Session (Familiarization):

    • Place two identical objects (e.g., small glass bottles) in the testing arena.

    • Place a mouse in the arena and allow it to explore the objects for 10 minutes.

    • The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing Session (Recognition):

    • After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations in the arena.

    • Place the mouse back in the arena and record its exploration of the two objects for 5 minutes.

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.

    • Statistical analysis: Use a one-sample t-test to determine if the DI for each group is significantly different from zero. Use a one-way ANOVA to compare the DI between treatment groups.

Concluding Remarks

The pyrimidine scaffold remains a highly productive starting point for the discovery of new therapeutic agents. While specific data for 4-(Cyclopentyloxy)pyrimidin-5-amine in animal models is not currently in the public domain, the protocols and frameworks presented here offer a comprehensive guide for the preclinical in vivo evaluation of this and other novel pyrimidine derivatives. A logical, stepwise approach, beginning with thorough in vitro characterization and progressing to well-designed animal efficacy studies, is crucial for successfully translating a promising compound into a potential clinical candidate.

References

  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 2021. Available from: [Link]

  • Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide. Google Patents, 2012.
  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2012. Available from: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Chemical and Pharmaceutical Research, 2025. Available from: [Link]

  • Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. Google Patents, 2012.
  • Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. European Journal of Medicinal Chemistry, 1986. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Pharmacy and Pharmaceutical Sciences, 2013. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2022. Available from: [Link]

  • Patents Assigned to The United States as represented by the Department of Health and Human Services. Justia Patents, 2025. Available from: [Link]

  • Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chemical & Pharmaceutical Bulletin, 1999. Available from: [Link]

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents, 2022.
  • Amino pyrimidine derivatives. Google Patents, 2016.
  • Synthesis, chemical and pharmacological properties of some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. Il Farmaco, 1996. Available from: [Link]

  • Meta-analyses of animal studies: an introduction of a valuable instrument to further improve healthcare. ILAR Journal, 2009. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 2024. Available from: [Link]

  • Meta-Analyses of Animal Studies: An Introduction of a Valuable Instrument to Further Improve Healthcare. ILAR Journal, 2009. Available from: [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 2025. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed, 2024. Available from: [Link]

  • Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. Bioorganic & Medicinal Chemistry Letters, 2017. Available from: https://pubmed.ncbi.nlm.nih.gov/28131607/
  • The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina, 2019. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2023. Available from: [Link]

Sources

Application Note: Protocol for the Dissolution of 4-(Cyclopentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Cyclopentyloxy)pyrimidin-5-amine is a heterocyclic amine and a key intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules. The pyrimidine scaffold is central to numerous drug discovery programs, making the reliable and reproducible handling of its derivatives paramount for successful research outcomes.

This application note provides a comprehensive, field-tested protocol for the dissolution of 4-(Cyclopentyloxy)pyrimidin-5-amine. The primary objective is to guide researchers in preparing stock solutions and subsequent working solutions suitable for a range of downstream applications, from cell-based assays to synthetic reactions. The protocols herein emphasize best practices to ensure compound stability, concentration accuracy, and experimental reproducibility. We will explain the causality behind solvent choices and procedural steps, empowering researchers to adapt the protocol to their specific experimental context.

Physicochemical Properties & Solubility Overview

Understanding the fundamental properties of 4-(Cyclopentyloxy)pyrimidin-5-amine is critical for its effective dissolution. The presence of the pyrimidine ring and the amine group, combined with the bulky, non-polar cyclopentyloxy group, dictates its solubility profile. Generally, the compound exhibits poor solubility in water and higher solubility in organic solvents.[1]

A summary of its key properties is presented below for quick reference.

PropertyValueSource(s)
Chemical Formula C₉H₁₃N₃OInferred
Molecular Weight 179.22 g/mol Inferred
Appearance Typically an off-white to yellow or amber solid/liquid[1]
CAS Number 1500619-78-2[2]
Predicted Solubility Soluble in most organic solvents; Insoluble in water[1]

Core Protocols: Dissolution for Downstream Applications

The choice of solvent and dissolution method is intrinsically linked to the intended experiment. The following protocols cover the most common research scenarios.

Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO

For most in vitro biological assays, a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO is a powerful, aprotic solvent capable of dissolving a wide array of organic molecules. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to aqueous assay media, thereby limiting solvent-induced toxicity.[3]

Materials:

  • 4-(Cyclopentyloxy)pyrimidin-5-amine powder

  • Anhydrous, high-purity DMSO (stored in a desiccator)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of the compound required for your desired stock concentration and volume. For a 10 mM stock in 1 mL: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 179.22 g/mol * 1000 = 1.79 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of 4-(Cyclopentyloxy)pyrimidin-5-amine and transfer it into the sterile amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[4] Observe the solution for any visible particulates.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, utilize one of the following methods:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates.

    • Gentle Warming: Briefly warm the vial in a 37°C water bath.[4] Do not overheat, as this can risk compound degradation. Intermittently vortex during warming.

  • Verification: Once a clear, homogenous solution is achieved, the stock is ready.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

Directly diluting a concentrated DMSO stock into aqueous media can cause the compound to precipitate. A serial or stepwise dilution strategy is crucial to maintain solubility.

Materials:

  • Prepared DMSO stock solution (from Protocol 3.1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile polypropylene microcentrifuge tubes

Step-by-Step Methodology:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution in pure DMSO if the final concentration is very low. This prevents adding a large volume of stock directly to the buffer.

  • Final Dilution: Prepare the final working solution by adding the DMSO stock (or intermediate dilution) to the aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO solution to the buffer while vortexing, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that lead to precipitation.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the working solution is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of the compound for extended periods unless stability data is available.[5]

Solvent Selection Logic

The optimal solvent depends entirely on the application. The diagram below provides a decision-making workflow for solvent selection.

Solvent_Selection start Start: Need to dissolve 4-(Cyclopentyloxy)pyrimidin-5-amine app_type What is the downstream application? start->app_type cell_assay In Vitro Cell-Based Assay app_type->cell_assay Biological org_synth Organic Synthesis / Reaction app_type->org_synth Synthetic nmr_analysis NMR Analysis app_type->nmr_analysis Analytical dmso_stock Use DMSO for high-concentration stock. (Protocol 3.1) cell_assay->dmso_stock reaction_solvent Select a non-reactive, aprotic solvent compatible with reaction conditions. (e.g., THF, Ethyl Acetate, DMF) org_synth->reaction_solvent nmr_solvent Use a deuterated solvent. (e.g., DMSO-d6, CDCl3) nmr_analysis->nmr_solvent aqueous_work Prepare fresh aqueous working solution. (Protocol 3.2) Keep final DMSO < 0.5% dmso_stock->aqueous_work end_assay Proceed to Experiment aqueous_work->end_assay check_solubility Check compound solubility and reactant compatibility in chosen solvent. reaction_solvent->check_solubility end_synth Proceed to Reaction check_solubility->end_synth end_nmr Proceed to Analysis nmr_solvent->end_nmr

Caption: Decision workflow for selecting an appropriate solvent system.

Safety & Handling Precautions

As a research chemical, 4-(Cyclopentyloxy)pyrimidin-5-amine should be handled with care. The toxicological properties have not been thoroughly investigated.[6] Adherence to standard laboratory safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.[7]

  • Engineering Controls: Handle the solid powder and prepare stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7]

    • Inhalation: Move the individual to fresh air.[9]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[8]

    • In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS).[6]

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and cool place, away from incompatible materials like strong oxidizing agents.[6][7]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to aqueous buffer. Final concentration exceeds aqueous solubility; improper dilution technique.Perform serial dilutions in DMSO first before adding to the aqueous medium. Ensure the DMSO stock is added slowly to the vortexing buffer.
Solid material will not dissolve in DMSO. Insufficient solvent volume; low-quality or wet DMSO.Use sonication and/or gentle warming (37°C).[4] Ensure you are using fresh, anhydrous DMSO. Verify calculations for mass and volume.
Inconsistent experimental results. Compound degradation due to improper storage; stock concentration inaccuracy.Aliquot stock solutions to avoid freeze-thaw cycles.[3] Store at -80°C. Re-verify stock concentration if possible. Always use calibrated equipment.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Penta Manufacturing Company. (2022, June). SPECIFICATION SHEET: 5H-5-Methyl-6,7 Dihydrocyclopenta (b) Pyrazine.
  • Combi-Blocks, Inc. (2023, June 10). JQ-1740 p.
  • MedChemExpress. Compound Handling Instructions.
  • Sigma-Aldrich.
  • Benchchem.
  • TCI Chemicals.
  • KamulinBiotech co.ltd.
  • Impactfactor. (2022, February 13).
  • Thermo Fisher Scientific. (2025, September 12).
  • Revue Roumaine de Chimie.
  • MilliporeSigma. (2024, August 6).
  • BLD Pharm. 1500619-78-2|4-(Cyclopentyloxy)pyrimidin-5-amine.
  • Der Pharma Chemica. (2014).
  • ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis.
  • Sigma-Aldrich. CAS 124832-31-1.
  • Anax Laboratories. 124832-31-1 | Valaciclovir impurity E.
  • Google Patents. (2015, November 24). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • J&K Scientific LLC. Valaciclovir EP Impurity E | 124832-31-1.
  • National Institutes of Health. PubChem - Valacyclovir | C13H20N6O4 | CID 135398742.
  • USP Store.
  • Cayman Chemical.
  • CymitQuimica. CAS 1003-03-8: Cyclopentylamine.

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Application Note: A Systematic Approach to Co-crystal Screening of 4-(Cyclopentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the exploration of novel solid forms of 4-(Cyclopentyloxy)pyrimidin-5-amine through co-crystallization. Co-crystals offer a robust strategy to modify the physicochemical properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability, without altering its intrinsic pharmacological activity.[1][2][3] This document outlines a systematic workflow, from rational co-former selection and in-silico prediction to detailed experimental screening protocols and rigorous analytical characterization of potential co-crystal phases. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to apply crystal engineering principles to optimize API performance.[4]

Introduction to Co-crystallization

Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a neutral co-former molecule, which are present in a definite stoichiometric ratio within the same crystal lattice.[1][5] These components are linked by non-covalent interactions, most commonly hydrogen bonds, but also π-π stacking and van der Waals forces.[5] Unlike salts, co-crystals involve no proton transfer between the API and the co-former.[6] The formation of a co-crystal creates a new solid form with a unique crystal structure and, consequently, distinct physical properties compared to the individual components.[7] This strategy is particularly valuable for APIs that are weakly ionizable or face challenges with solubility and stability, providing a pathway to enhance their therapeutic potential.[2][5]

Target Molecule: 4-(Cyclopentyloxy)pyrimidin-5-amine

This application note focuses on 4-(Cyclopentyloxy)pyrimidin-5-amine as a model API. As a pyrimidine derivative, it belongs to a class of compounds of significant biological importance.[8] Its structure features key functional groups for crystal engineering:

  • Hydrogen Bond Donors: The primary amine (-NH₂) group.

  • Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring.

This combination of donor and acceptor sites makes 4-(Cyclopentyloxy)pyrimidin-5-amine an excellent candidate for forming stable, hydrogen-bonded networks with a variety of pharmaceutically acceptable co-formers.

Pre-Screening Strategy: Rational Co-former Selection

The success of a co-crystallization screen is heavily dependent on the rational selection of co-formers. A well-designed selection process minimizes experimental effort and maximizes the probability of success.

Guiding Principles for Co-former Selection
  • Supramolecular Synthon Approach: The foundation of crystal engineering lies in the predictability of intermolecular interactions. We aim to select co-formers that can form robust and predictable hydrogen bond patterns, known as supramolecular synthons, with the API.[4][9] For 4-(Cyclopentyloxy)pyrimidin-5-amine, co-formers containing carboxylic acid or amide functionalities are prime candidates to interact with the pyrimidine and amine groups.

  • Computational Screening: Before experimental work, in-silico tools can predict the likelihood of co-crystal formation.[10]

    • Cambridge Structural Database (CSD): A powerful tool for analyzing existing crystal structures to identify common and stable synthons between the API's functional groups and potential co-formers.[6]

    • COSMO-RS (Conductor-like Screening Model for Real Solvents): This method, based on quantum chemistry, can calculate the thermodynamics of mixing and predict the feasibility of co-crystal formation with a high success rate.[8][11]

  • Pharmaceutical Acceptability: All selected co-formers should ideally be on the FDA's "Generally Regarded As Safe" (GRAS) list to ensure a clear regulatory pathway.[2]

Co-former Selection and Screening Workflow

The following diagram illustrates a logical workflow for selecting and screening co-formers.

cluster_0 Phase 1: In-Silico & Rational Design cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Characterization API API Analysis 4-(Cyclopentyloxy)pyrimidin-5-amine (Identify H-bond sites) CSD CSD Analysis (Synthon Prediction) API->CSD COSMO COSMO-RS Screening (Thermodynamic Prediction) API->COSMO GRAS Filter by GRAS List (Regulatory Viability) CSD->GRAS COSMO->GRAS Shortlist Generate Co-former Shortlist GRAS->Shortlist LAG Liquid-Assisted Grinding Shortlist->LAG Slurry Slurry Crystallization Shortlist->Slurry Evap Solvent Evaporation Shortlist->Evap PXRD Primary Screen: PXRD LAG->PXRD Slurry->PXRD Evap->PXRD Hit Potential Hit Identified PXRD->Hit New Pattern NoHit No Co-crystal PXRD->NoHit Physical Mixture DSC Secondary Screen: DSC / TGA Hit->DSC SCXRD Definitive Proof: SCXRD Hit->SCXRD

Caption: Workflow for co-former selection and experimental screening.

Table 1: Hypothetical Co-former Shortlist for 4-(Cyclopentyloxy)pyrimidin-5-amine
Co-former NameCo-former ClassKey Functional GroupRationale for Selection
Benzoic AcidAromatic Carboxylic Acid-COOHHigh probability of forming robust acid-pyrimidine or acid-amine synthons.
Adipic AcidAliphatic Dicarboxylic Acid-COOH (x2)Can act as a bridge between two API molecules, potentially forming a 2:1 co-crystal.
IsoniazidPyridine Carboxamide-CONHNH₂Complementary hydrogen bond donors and acceptors for network formation.
SaccharinCyclic SulfonamideImide N-H, SO₂Known strong hydrogen bond former with a history of successful co-crystallization.
4-Hydroxybenzoic acidPhenolic Acid-COOH, -OHMultiple H-bond sites offer diverse interaction possibilities.

Experimental Protocols for Co-crystal Screening

A successful screening campaign employs multiple techniques to explore different thermodynamic and kinetic landscapes.[12] The following protocols describe three widely used methods.

Protocol 1: Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is efficient, requires minimal solvent, and often accelerates co-crystal formation.[12][13][14]

Objective: To induce co-crystal formation through mechanical activation in the presence of a catalytic amount of solvent.

Materials:

  • 4-(Cyclopentyloxy)pyrimidin-5-amine (API)

  • Selected Co-former

  • Grinding Jars and Balls (e.g., stainless steel, zirconia)

  • Ball Mill (e.g., vibratory mill)

  • Solvent (e.g., Acetonitrile, Ethyl Acetate, or a mixture)

  • Spatula, Balance

Procedure:

  • Weigh stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio, ~50-100 mg total).

  • Place the physical mixture into a grinding jar along with one or two grinding balls.

  • Add a minimal amount of the selected solvent (e.g., 10-20 µL per 100 mg of solid). The consistency should be a paste, not a slurry. This is a key aspect of LAG.[13]

  • Secure the jar in the ball mill and grind at a set frequency (e.g., 20-30 Hz) for a specified time (e.g., 30-60 minutes).[2]

  • After grinding, carefully open the jar in a fume hood and retrieve the resulting powder.

  • Allow the powder to air-dry for a few minutes to remove residual solvent.

  • Analyze the resulting solid promptly using Powder X-ray Diffraction (PXRD).

Protocol 2: Solvent Evaporation

This is a traditional and reliable method, particularly useful for attempting to grow single crystals suitable for X-ray diffraction.[5][10]

Objective: To obtain co-crystals by slowly evaporating a solvent from a solution containing both the API and co-former.

Materials:

  • API and Co-former

  • A common solvent in which both components have reasonable solubility (e.g., Methanol, Ethanol, Acetone)

  • Small glass vials (e.g., 2-4 mL)

  • Vortex mixer, Magnetic stirrer (optional)

  • Balance

Procedure:

  • Select a solvent in which both the API and co-former are soluble.

  • Prepare a solution containing the API and co-former in a stoichiometric ratio (e.g., 1:1). Dissolve approximately 20-50 mg of the mixture in a minimal amount of the chosen solvent to ensure complete dissolution.

  • Vortex or stir the solution until all solids are dissolved.

  • Leave the vial partially covered (e.g., with perforated parafilm) in a vibration-free area at room temperature.

  • Allow the solvent to evaporate slowly over several days.[8]

  • Once crystals have formed or the solvent has fully evaporated, collect the solid material.

  • Analyze the solids using PXRD and microscopy.

Protocol 3: Slurry Co-crystallization

This method involves stirring a suspension of the API and co-former in a solvent where they have low solubility. It is a solution-mediated phase transformation that is useful for identifying the most thermodynamically stable co-crystal form.[5][15]

Objective: To promote the conversion of a physical mixture into a stable co-crystal phase in a suspension.

Materials:

  • API and Co-former

  • A solvent or solvent system in which both components are sparingly soluble (e.g., Heptane, Toluene, Water)

  • Small glass vials with magnetic stir bars

  • Magnetic stir plate

  • Balance

Procedure:

  • Place stoichiometric amounts of the API and co-former (e.g., 1:1 molar ratio, ~50-100 mg total) into a vial with a magnetic stir bar.

  • Add a sufficient amount of the selected solvent to create a mobile slurry (e.g., 1-2 mL).

  • Seal the vial and place it on a magnetic stir plate at a constant temperature (e.g., ambient or 40 °C).

  • Stir the slurry for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • After stirring, filter the solid material and allow it to air-dry.

  • Analyze the resulting solid using PXRD.

Characterization of Co-crystal 'Hits'

Confirming the formation of a new co-crystal phase requires a suite of analytical techniques.

Table 2: Key Analytical Techniques for Co-crystal Characterization
TechniquePrincipleInformation Obtained
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystal lattice.Primary Screening Tool. A unique diffraction pattern, different from the API, co-former, and their physical mixture, indicates the formation of a new crystalline phase.[5][13]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Thermal Behavior. Identifies melting points and phase transitions. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.[5][13]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Solvate/Hydrate Detection. Determines if the new phase is a solvate or hydrate by identifying mass loss at specific temperatures. A true co-crystal should show no significant mass loss before decomposition.[13]
Spectroscopy (FT-IR, Raman) Measures the absorption of infrared light or Raman scattering, corresponding to molecular vibrations.Bonding Information. Shifts in vibrational frequencies (e.g., C=O stretch, N-H stretch) can confirm the formation of new hydrogen bonds between the API and co-former.[13]
Single Crystal X-ray Diffraction (SCXRD) Determines the precise 3D arrangement of atoms in a single crystal.Definitive Proof. Provides unequivocal confirmation of a co-crystal structure, including stoichiometry, bond lengths, and the specific intermolecular interactions (synthons) in the crystal lattice.[8][13]
Data Interpretation: A Self-Validating System

A trustworthy confirmation of a co-crystal hit relies on combining data from multiple techniques:

  • Hit Confirmation: A new, unique PXRD pattern AND a new, single melting event in DSC strongly indicate co-crystal formation.

  • Distinguishing from Solvates: TGA is crucial to ensure that the new phase is not a solvate, which would show a stoichiometric mass loss corresponding to the trapped solvent.

  • Understanding the "Why": FT-IR or Raman spectroscopy can provide evidence of the specific hydrogen bonds predicted during the co-former selection stage, validating the synthon-based design strategy. SCXRD provides the ultimate validation.

Conclusion

The process of discovering novel co-crystals of 4-(Cyclopentyloxy)pyrimidin-5-amine is a systematic endeavor rooted in the principles of crystal engineering. By integrating computational prediction, rational co-former selection, and diverse experimental screening methods, researchers can efficiently explore the solid-state landscape of this API. Rigorous characterization using orthogonal techniques like PXRD, DSC, and spectroscopy is essential for validating new co-crystal phases. This structured approach not only enhances the likelihood of discovering forms with improved physicochemical properties but also builds a deep understanding of the molecular interactions that govern crystallization, ultimately accelerating the path of drug development.

References

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Cocrystal - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2022). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Evaluation on Cocrystal Screening Methods and Synthesis of Multicomponent Crystals: A Case Study. (2021). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Emerging Trends In Cocrystallization: Screening, Formulation, And Characterization Techniques. (2025). The American Society for Publication & Discussion. Retrieved February 20, 2026, from [Link]

  • Screening for co-crystals with a solubility-based approach. (2021). Technobis. Retrieved February 20, 2026, from [Link]

  • Computational screening for prediction of co-crystals: method comparison and experimental validation. (2024). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • Preparation and Characterization of Co-Crystals: A Review. (2021). International Journal of All Research Education and Scientific Methods. Retrieved February 20, 2026, from [Link]

  • Co crystal. (2017). SlideShare. Retrieved February 20, 2026, from [Link]

  • Co-Crystal: A Review on Techniques and Characterization. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved February 20, 2026, from [Link]

  • An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 20, 2026, from [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Oxford Academic. Retrieved February 20, 2026, from [Link]

  • Experimental cocrystal screening and solution based scale-up cocrystallization methods. (2017). Ovid. Retrieved February 20, 2026, from [Link]

  • Growing Interest in Pharmaceutical Cocrystals: A Comprehensive Review of Applications and Trends. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

  • Pyrimidin-5-amine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (2019). Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

  • 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Properties. (n.d.). United States Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Cocrystal in pharmaceutical Market in view Regulatory prospective And Intellectual property rights. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Cyclopentyloxy)pyrimidin-5-amine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 20, 2026 Document ID: TS-PYR-5AM-CP Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists

Executive Summary

4-(Cyclopentyloxy)pyrimidin-5-amine is a bifunctional intermediate often used in the synthesis of kinase inhibitors (e.g., CDK antagonists) and nucleoside analogs. Its physicochemical profile presents a specific challenge: the pyrimidine core is polar and weakly basic, while the cyclopentyloxy tail is significantly lipophilic.

Users frequently encounter "crash-out" (precipitation) upon dilution into aqueous media or low bioavailability in animal models. This guide addresses these issues through the lens of physical organic chemistry, providing self-validating protocols for solubility optimization.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision tree below.

Solubility_Troubleshooting Start Start: Solubility Issue Solvent Is the solid dissolving in organic stock (DMSO/EtOH)? Start->Solvent Aqueous Is it precipitating upon dilution into water/media? Solvent->Aqueous Yes Action_Stock Action: Check Crystal Lattice. Use Vortex + Heat (40°C). Switch to DMA or NMP. Solvent->Action_Stock No Color Did the stock solution change color (Yellow/Brown)? Aqueous->Color No (remains clear but precipitates) Action_Kinetic Action: Optimize Mixing. Switch from 'Spike' to 'Serial Dilution'. Check pH vs. pKa. Aqueous->Action_Kinetic Yes (Precipitation) Action_Oxidation CRITICAL ALERT: 5-Aminopyrimidines oxidize in DMSO. Prepare fresh or store under N2 at -80°C. Color->Action_Oxidation Yes

Figure 1: Diagnostic decision tree for isolating solubility vs. stability failure modes.

Part 2: Critical Issues & Solutions

Issue 1: The "DMSO Trap" (Instability Warning)

Symptom: Stock solution turns yellow/brown over time; loss of potency in assays. Root Cause: 5-aminopyrimidines are electron-rich and prone to oxidative condensation in DMSO, especially in the presence of light and air. They can form azo-dimers or other oxidative byproducts [1].

Protocol: Safe Stock Preparation

  • Solvent Choice: Use DMSO (Anhydrous, ≥99.9%) . If stability is critical for long-term storage (weeks), consider Ethanol (if concentration permits) as it is less prone to facilitating oxidative coupling than DMSO.

  • Concentration: Aim for 10–20 mM . Avoid saturating the solution (>100 mM), as this encourages aggregation.

  • Storage:

    • Short-term: Ambient temperature, protected from light.[1]

    • Long-term: -80°C under Argon/Nitrogen atmosphere. Do not store at -20°C in DMSO without inert gas, as DMSO's freezing point (18.5°C) leads to freeze-thaw cycles that can accelerate degradation or precipitation.

Issue 2: Aqueous "Crash-Out" (The Kinetic Solubility Trap)

Symptom: Compound dissolves in DMSO but forms a cloudy precipitate immediately upon addition to cell culture media or buffer. Root Cause: The cyclopentyloxy group drives the LogP up (estimated ~1.5–2.0), creating a high energy penalty for hydration. When a concentrated DMSO "slug" hits water, the local concentration exceeds the kinetic solubility limit before diffusion can occur.

Protocol: The "Step-Down" Serial Dilution Do not add 100% DMSO stock directly to media. Use an intermediate dilution step.

StepSolvent SystemTarget Conc.Procedure
1 100% DMSO10 mMDissolve solid powder. Vortex well.
2 Intermediate (PBS + 10% DMSO)1 mMAdd 10 µL of Step 1 into 90 µL of PBS. Mix immediately.
3 Final Media (Assay Buffer)10 µMAdd 10 µL of Step 2 into 990 µL of Media.

Why this works: This method prevents the "solvent shock" that occurs when a hydrophobic molecule is forced to transition from a lipophilic environment to a hydrophilic one too rapidly.

Issue 3: pH-Dependent Solubility

Symptom: Compound is insoluble in neutral buffers (pH 7.4). Root Cause: The pyrimidine ring nitrogen has a pKa of approximately 2.5 – 3.5 [2]. At neutral pH (7.4), the molecule is uncharged (neutral species), which is its least soluble form.

Protocol: Acidification & Salt Formation To dissolve high concentrations (e.g., for animal dosing), you must protonate the ring nitrogen.

  • In Situ Salt Formation:

    • Dissolve the compound in a small volume of 0.1 M HCl or Methanesulfonic acid (1 eq) .

    • The protonated cation is significantly more water-soluble.

  • Buffer Limit:

    • Once this acidic solution is added to a buffered system (pH 7.4), it will deprotonate and may reprecipitate.

    • Rule of Thumb: Ensure the final concentration in the assay is below the thermodynamic solubility limit (likely < 50 µM in neutral buffer).

Part 3: Advanced Formulation (In Vivo / High Dose)

For animal studies requiring doses >10 mg/kg, simple aqueous buffers will fail. Use the following vehicle systems.

Formulation_Strategy Input Target Conc. > 1 mg/mL Strategy1 Co-Solvent System (Standard) Input->Strategy1 Strategy2 Complexation (Preferred) Input->Strategy2 Details1 5% DMSO + 40% PEG400 + 55% Water Strategy1->Details1 Details2 20% HP-β-Cyclodextrin in Water (pH 4.0) Strategy2->Details2

Figure 2: Formulation strategies for high-concentration dosing.

Recommended Vehicles
  • PEG/Surfactant Mix:

    • Recipe: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Note: Add components in this exact order. Vortex after each addition.

  • Cyclodextrin Complexation:

    • Recipe: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

    • Method: Add compound to the CD solution. Sonicate at 40°C for 30 minutes. The hydrophobic cyclopentyl tail will encapsulate inside the cyclodextrin torus, shielding it from water [3].

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the solid? A: Yes, but monitor temperature. Sonication generates heat. If the temperature exceeds 50°C, you risk degrading the amine. Use "pulse" sonication (30s On / 30s Off).

Q: Why does my result vary between batches? A: Check for residual salts or hydrates in your solid sample. A hydrochloride salt version of this molecule will have vastly different solubility properties than the free base. Verify the exact form with your supplier (check the CAS or Certificate of Analysis).

Q: Is the amine group at position 5 basic? A: Very weakly. The electrons on the exocyclic amine are delocalized into the pyrimidine ring. The ring nitrogen is the primary site of protonation (pKa ~2.5-3.5). Do not expect the exocyclic amine to protonate at physiological pH [2].

References

  • Compound Instability in DMSO

    • Title: Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines.
    • Source: Bioorganic & Medicinal Chemistry Letters (2012).[2][3]

    • Context: Details the oxidative instability of 5-aminopyrimidines in DMSO stocks.
    • Link:

  • Pyrimidine pKa Values

    • Title: 5-Aminopyrimidine Physicochemical Properties.[1][4][5][6][7]

    • Source: PubChem / ChemicalBook.
    • Context: Establishes the weak basicity of the pyrimidine ring (pKa ~2-3).
    • Link:

  • Cyclodextrin Formulation

    • Title: Cyclodextrins as pharmaceutical solubilizers.
    • Source: Advanced Drug Delivery Reviews.
    • Context: Standard protocols for solubilizing lipophilic drugs using HP-β-CD.
    • Link:

Sources

Technical Support Center: Optimizing Selectivity for 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: LRRK2-SC-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-(Cyclopentyloxy)pyrimidin-5-amine (or derivatives thereof) as a scaffold for developing Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as the clinical candidate GNE-7915 .[1]

While this aminopyrimidine core is a "privileged scaffold" for ATP-competitive inhibition, its ability to mimic the adenine ring of ATP inherently predisposes it to polypharmacology (off-target binding).[1] This guide addresses the specific challenges of minimizing these off-target effects, distinguishing between true kinase promiscuity and false positives caused by assay interference or impurities.

Part 1: The Anatomy of Selectivity (Mechanism of Action)

To minimize off-target effects, you must first understand why they occur.[1] This molecule binds the ATP hinge region. The cyclopentyl group is a critical selectivity filter, but it is not enough on its own.

Core Interaction Map
  • The Pyrimidine N1/N3: Accepts/donates hydrogen bonds to the kinase hinge region (mimicking Adenine).

  • The C4-Cyclopentyloxy: Occupies the hydrophobic pocket (often the Ribose binding pocket or Gatekeeper region).[1] This provides initial selectivity against kinases with sterically restricted pockets.[1]

  • The C5-Amine: The vector for extending into the solvent-exposed region or the "back pocket," which is where true high-affinity selectivity is engineered (e.g., the trifluoromethyl group in GNE-7915).[1]

Part 2: Troubleshooting Guides
Guide A: "My compound inhibits unrelated kinases (TTK, JAK, CDK)."

Diagnosis: The scaffold is binding the conserved ATP pocket of other kinases. Root Cause: Insufficient steric bulk or lack of specific polar interactions in the solvent-exposed region.[1]

SymptomProbable CauseCorrective Action (SAR Strategy)
Pan-kinase inhibition The molecule is too small/lipophilic (Promiscuous binder).[1]Grow the Molecule: Extend from the 2-position (via Buchwald coupling) to reach the solvent front.[1] See GNE-7915 structure for the morpholine-methanone tail example [1].
Inhibition of TTK/JAK2 Common off-targets for aminopyrimidines.[1]Exploit the Gatekeeper: LRRK2 has a specific gatekeeper residue. Introduce a bulky group (e.g., -CF3) at the C5 position of the pyrimidine ring to clash with smaller gatekeepers in off-targets [2].[1]
Flat SAR (No potency gain) Compound aggregation (False positive).[1]Run Detergent Control: Repeat IC50 with 0.01% Triton X-100. If potency drops 10x, your compound was aggregating, not binding.
Guide B: "I see cytotoxicity in cells not related to LRRK2."

Diagnosis: Non-kinase off-target effects.[1] Root Cause: Physicochemical properties (Lipophilicity) or GPCR binding.[1]

SymptomProbable CauseCorrective Action
Cardiomyocyte toxicity hERG or 5-HT2B binding.[1] Aminopyrimidines can hit 5-HT2B.[1]Screen Early: Run a functional 5-HT2B assay. GNE-7915 shows moderate 5-HT2B antagonism; structural modification of the solubilizing tail can reduce this [3].[1]
Vacuolization in cells Phospholipidosis. Cationic amphiphilic drugs (CADs) get trapped in lysosomes.[1]Calculate pKa: If your basic amine has a pKa > 8 and LogP > 3, reduce lipophilicity. Add polar atoms to the cyclopentyl ring or the tail.
Viability drop < 1µM Reactive Impurity. The C5-amine is nucleophilic and can oxidize.[1]QC Check: Verify purity via LC-MS. Oxidized aminopyrimidines can form quinone-imines that are toxic electrophiles.[1]
Part 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision matrix for validating "off-target" hits.

OffTargetLogic Start Observation: Unexpected Off-Target Activity CheckPurity Step 1: Purity Check (Is the amine oxidized?) Start->CheckPurity IsPure Purity >95%? CheckPurity->IsPure CheckAgg Step 2: Aggregation Check (Add 0.01% Triton X-100) IsAgg IC50 Shifts? CheckAgg->IsAgg CheckClass Step 3: Target Class Check (Kinase vs. Non-Kinase) IsKinase Is it a Kinase? CheckClass->IsKinase IsPure->CheckAgg Yes Purify Action: Re-purify (Remove metal catalysts) IsPure->Purify No IsAgg->CheckClass No Artifact Result: False Positive (Colloidal Aggregation) IsAgg->Artifact Yes (Shift > 10x) Structural Action: SAR Optimization (Modify Solvent Tail) IsKinase->Structural Yes (Kinase Selectivity) Safety Action: Safety Panel (Check 5-HT2B / hERG) IsKinase->Safety No (Toxicity/GPCR)

Caption: Figure 1.[1][2][3] Decision matrix for distinguishing between structural promiscuity, assay artifacts, and chemical impurities when using aminopyrimidine scaffolds.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the cyclopentyl group so important? Can I swap it for a methyl? A: The cyclopentyl group fills the hydrophobic pocket adjacent to the hinge. Swapping it for a methyl group usually results in a dramatic loss of potency (affinity) because you lose the hydrophobic effect (entropy gain from displacing water).[1] It also helps selectivity; smaller groups (methyl) allow the molecule to fit into more kinases, increasing off-target effects [4].[1]

Q2: I am synthesizing GNE-7915 using this intermediate. My yield is low and the product is brown. A: The C5-amine is prone to oxidation.[1]

  • Fix: Perform the coupling reaction (usually Buchwald-Hartwig with a 2-chloropyrimidine partner) under strictly inert atmosphere (Argon).

  • Fix: Use fresh catalyst. Residual Palladium can also chelate the product, leading to toxicity in cellular assays that mimics off-target effects.[1] Scavenge Pd with resin (e.g., SiliaMetS®) before biological testing.[1]

Q3: How do I validate that my cellular effect is LRRK2-driven and not off-target? A: Do not rely on a single compound.

  • Use a "Dead" Analog: Synthesize a derivative where the hinge-binding nitrogen is methylated (blocking ATP binding). If this "dead" compound still kills your cells, the toxicity is off-target.

  • Rescue Experiment: Use a distinct LRRK2 inhibitor (chemotype switch, e.g., MLi-2) to see if it phenocopies your compound.[1]

Part 5: Experimental Protocol - Thermal Shift Selectivity Screen

Do not rely solely on IC50 data, which can be biased by ATP concentration. Use Differential Scanning Fluorimetry (DSF) to validate physical binding to off-targets.[1]

Materials:

  • Recombinant Kinase Domains (LRRK2, TTK, JAK2).

  • SYPRO Orange Dye.[1]

  • qPCR Machine.[1]

Protocol:

  • Mix: 2 µM Kinase + 5x SYPRO Orange + 10 µM Compound in reaction buffer.

  • Control: DMSO only (Reference Tm).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min).

  • Analyze: Calculate

    
     (Shift in melting temperature).[1]
    
    • Interpretation: A high

      
       (>5°C) confirms strong physical binding.[1] If your IC50 is low but 
      
      
      
      is 0, suspect assay interference (fluorescence quenching or aggregation).[1]
References
  • Estrada, A. A., et al. (2012).[4] Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][4][5][6][7] Journal of Medicinal Chemistry, 55(22), 9416–9433.[4]

  • Alessi, D. R., & Gray, N. S. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5][6][8] Nature Chemical Biology, 7, 203–205.[7]

  • Chan, B. K., et al. (2013). Discovery of GNE-7915, a potent and selective LRRK2 inhibitor for the treatment of Parkinson's disease.[5][6] ACS Medicinal Chemistry Letters, 4(12), 1203-1207.[1] [1]

  • BenchChem Technical Guide. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors.[6][9][10] [1]

Sources

4-(Cyclopentyloxy)pyrimidin-5-amine stability problems in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclopentyloxy)pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

4-(Cyclopentyloxy)pyrimidin-5-amine is a substituted aminopyrimidine, a class of compounds with significant interest in medicinal chemistry.[1][2][3] The stability of this molecule in solution is critical for obtaining reliable and reproducible results in biological assays and other downstream applications. Instability can manifest as a loss of parent compound, the appearance of degradation products, or changes in the physical properties of the solution (e.g., color). This guide will walk you through the potential stability pitfalls and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-(Cyclopentyloxy)pyrimidin-5-amine in solution?

The stability of 4-(Cyclopentyloxy)pyrimidin-5-amine in solution is influenced by several factors, primarily related to its chemical structure, which includes a pyrimidine ring, an amino group, and a cyclopentyloxy (ether) linkage. The key factors to consider are:

  • pH of the solution: Both acidic and basic conditions can potentially lead to the degradation of the molecule. The ether linkage may be susceptible to acid-catalyzed hydrolysis, and the pyrimidine ring itself can have pH-dependent stability.[4]

  • Exposure to light (Photostability): Pyrimidine derivatives are known to be susceptible to photodegradation, especially under UV light.[5][6][7] This can lead to the formation of various photoproducts.

  • Presence of oxidizing agents: The aminopyrimidine core can be susceptible to oxidation.[8][9] Dissolved oxygen in the solvent or the presence of other oxidizing species can promote degradation.

  • Choice of solvent: The solvent can affect stability by direct reaction with the compound, or by influencing its susceptibility to other degradation pathways. For instance, protic solvents may participate in hydrolytic degradation.

  • Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation.

Q2: I've noticed a yellowing of my 4-(Cyclopentyloxy)pyrimidin-5-amine solution over time. What could be the cause?

A color change, such as yellowing, is a common indicator of chemical degradation. For a compound like 4-(Cyclopentyloxy)pyrimidin-5-amine, this could be due to:

  • Oxidation: The amino group on the pyrimidine ring is a likely site for oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air (oxygen).

  • Photodegradation: Exposure to ambient light, especially UV wavelengths, can induce photochemical reactions in the pyrimidine ring, resulting in colored degradants.[5][6]

To troubleshoot this, we recommend preparing fresh solutions and storing them protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon) if oxidative instability is suspected.

Q3: What are the best practices for preparing and storing stock solutions of 4-(Cyclopentyloxy)pyrimidin-5-amine?

To ensure the longevity and integrity of your stock solutions, we recommend the following best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for creating concentrated stock solutions of sparingly soluble compounds.[10] However, always perform a small-scale solubility and short-term stability test first.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

    • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.

    • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Handling:

    • Allow solutions to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

    • Use fresh, clean pipette tips for each use to avoid cross-contamination.

    • Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or DMFMinimizes hydrolytic degradation and ensures solubility.
Temperature -20°C or -80°CReduces the rate of chemical degradation.
Light Store in amber vials or protect from lightPrevents photodegradation.[5][6]
Atmosphere Store under an inert gas (e.g., Argon)Minimizes oxidation of the amino group.[8]
Aliquoting Prepare and store in single-use aliquotsAvoids repeated freeze-thaw cycles and contamination.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased compound concentration over time in analytical measurements (e.g., HPLC). Chemical degradation (hydrolysis, oxidation, or photodegradation).Perform a forced degradation study (see protocol below) to identify the primary degradation pathway. Adjust storage conditions accordingly (e.g., buffer pH, protect from light, de-gas solvents).
Appearance of new peaks in chromatograms. Formation of degradation products.Attempt to identify the degradants using mass spectrometry (LC-MS). This can provide clues about the degradation pathway.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble degradant.Re-evaluate the solvent choice. Consider using a co-solvent system. If precipitation occurs after storage, it may be a sign of degradation to a less soluble product.
Inconsistent results in biological assays. Instability of the compound in the assay medium.Test the stability of the compound directly in the assay buffer under the conditions of the experiment (e.g., 37°C, presence of CO2).

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine based on its functional groups.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation 4-(Cyclopentyloxy)pyrimidin-5-amine 4-(Cyclopentyloxy)pyrimidin-5-amine Hydrolysis_Products 4-Hydroxypyrimidin-5-amine + Cyclopentanol 4-(Cyclopentyloxy)pyrimidin-5-amine->Hydrolysis_Products H+ or OH- Cleavage of ether linkage Oxidation_Products Oxidized Pyrimidine Derivatives (e.g., N-oxides, dimers) 4-(Cyclopentyloxy)pyrimidin-5-amine->Oxidation_Products O2, ROS Oxidation of amino group Photo_Products Photoproducts (e.g., cyclobutane dimers) 4-(Cyclopentyloxy)pyrimidin-5-amine->Photo_Products UV/Visible Light Ring modifications G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in ACN B Acid Hydrolysis (1M HCl) A->B C Base Hydrolysis (1M NaOH) A->C D Oxidation (3% H2O2) A->D E Photolysis (UV/Vis) A->E F Thermal (60°C) A->F G Sample at t=0, 4, 8, 24h B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I HPLC Analysis H->I J Calculate % Degradation I->J

Caption: Experimental workflow for a forced degradation study.

References

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed.
  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Science Publishing.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC.
  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed.
  • Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine...
  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies.
  • Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed.
  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. PubMed.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?

Sources

Technical Support Center: Overcoming Pyrimidine Permeability Barriers

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Paradox: An Introduction

Pyrimidine scaffolds are ubiquitous in bioactive compounds (nucleoside analogs, kinase inhibitors) yet frequently suffer from the "Pyrimidine Paradox": the very polar features that enable specific binding to enzymes (e.g., polymerases, kinases) create a high Topological Polar Surface Area (TPSA), preventing passive diffusion across the lipid bilayer.

If your pyrimidine hit shows potent enzymatic inhibition (


 < 10 nM) but fails in cellular assays (

> 10

M), you are likely facing a permeability barrier. This guide provides a systematic workflow to diagnose, troubleshoot, and resolve these issues.

Module 1: Diagnostic Triage

"Is it Permeability, Efflux, or Metabolism?"

Before modifying your chemistry, you must isolate the root cause. A high cellular


 can result from three distinct failures:
  • Entry Failure: The molecule cannot cross the membrane (Low

    
    ).
    
  • Efflux: The molecule enters but is pumped out by P-gp or BCRP.

  • Metabolic Instability: The molecule enters but is degraded (e.g., by cytidine deaminase).

Diagnostic Workflow

Use the following logic flow to determine your next step.

DiagnosticWorkflow Start Discrepancy: High Cell IC50 vs. Low Enzyme Ki PAMPA Step 1: Run PAMPA Assay (measures passive diffusion only) Start->PAMPA Decision1 PAMPA Permeability (Pe)? PAMPA->Decision1 LowPe Low Pe (< 1.0 x 10^-6 cm/s) Decision1->LowPe Poor Passive Entry HighPe High Pe (> 5.0 x 10^-6 cm/s) Decision1->HighPe Good Passive Entry Result_ChemMod Action: Chemical Modification (Reduce TPSA / Prodrug) LowPe->Result_ChemMod Caco2 Step 2: Run Caco-2 (A-B / B-A) (measures active transport & efflux) HighPe->Caco2 EffluxCheck Efflux Ratio (ER)? Caco2->EffluxCheck HighER ER > 2.0 (Substrate for P-gp/BCRP) EffluxCheck->HighER Pumped Out LowER ER < 2.0 (Good Entry, No Efflux) EffluxCheck->LowER Retained Result_Inhibitor Action: Co-dose Efflux Inhibitor (Verapamil/Ko143) or Scaffold Tweak HighER->Result_Inhibitor Microsome Step 3: Microsomal Stability LowER->Microsome Result_Metab Action: Block Metabolic Soft Spot (e.g., Deamination protection) Microsome->Result_Metab

Figure 1: Diagnostic decision tree to isolate permeability issues from metabolic or efflux liabilities.

Module 2: The Prodrug Strategy (ProTides)

"My nucleotide analog cannot enter the cell."

If your pyrimidine requires phosphorylation to be active (e.g., nucleoside analogs), the rate-limiting step is often the first phosphorylation by cellular kinases. Furthermore, charged phosphate groups cannot cross membranes.

The Solution: ProTide Technology Mask the monophosphate with an aryl group and an amino acid ester.[1][2][3] This neutralizes the charge, allows passive diffusion, and bypasses the first kinase step [1].

ProTide Activation Mechanism[3][4]

ProTideMechanism Extracellular Extracellular Space Membrane Cell Membrane Step1 Hydrolysis (Esterase/Cathepsin A) Membrane->Step1 Entry Intracellular Intracellular Space ProTide ProTide (Neutral) Masked Phosphate ProTide->Membrane Passive Diffusion Step2 Spontaneous Cyclization Step1->Step2 Carboxylate attacks P Step3 Ring Opening (Spontaneous) Step2->Step3 Unstable Intermediate Step4 P-N Cleavage (HINT1 Phosphoramidase) Step3->Step4 Release of Phenol ActiveDrug Nucleoside Monophosphate Step4->ActiveDrug Active Species

Figure 2: Intracellular activation pathway of aryloxy phosphoramidate prodrugs (ProTides).

Module 3: Chemical Modification Strategies

"I cannot use a prodrug. How do I fix the scaffold?"

If you are developing a non-nucleotide pyrimidine (e.g., a kinase inhibitor), you must optimize the scaffold itself. The goal is to lower TPSA below 90 Ų and LogP into the 2–4 range.

Impact of C5-Position Modifications

The C5 position of the pyrimidine ring is often solvent-exposed and tolerant to modification.

Modification at Pyrimidine C5Effect on Lipophilicity (LogP)Electronic EffectPermeability Impact
-H (Parent) BaselineNeutralBaseline
-F (Fluorine) +0.2 to +0.4Electron WithdrawingModerate Increase. Reduces metabolic liability without adding steric bulk.
-Cl (Chlorine) +0.7 to +0.9Electron WithdrawingHigh Increase. Significant lipophilicity boost; may improve passive diffusion.
-CH3 (Methyl) +0.5Weak DonorModerate Increase. Adds lipophilicity but is a metabolic soft spot (oxidation).
-CF3 (Trifluoromethyl) +1.1 to +1.3Strong WithdrawingVery High Increase. Excellent for permeability but can lower solubility.
-NH2 (Amino) -1.0 to -1.2DonorDecrease. Increases polarity and H-bond donors; hurts permeability.

Scientist's Note: Replacing a C5-hydrogen with Fluorine is a "high-value" move. It blocks metabolic oxidation and slightly increases lipophilicity without altering the steric profile significantly [2].

Module 4: Standard Operating Procedures (SOPs)

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this for high-throughput screening of passive diffusion.

Reagents:

  • Dodecane (with 1% Lecithin)

  • PBS (pH 7.4)[4]

  • Lucifer Yellow (Integrity Marker)[5][6]

Workflow:

  • Preparation: Prepare a 10 mM stock of your pyrimidine in DMSO.

  • Donor Plate: Dilute compound to 10

    
    M in PBS (Final DMSO < 5%). Add 150 
    
    
    
    L to the bottom wells (Donor).
  • Membrane: Carefully pipette 5

    
    L of Lecithin/Dodecane mixture onto the filter of the top  plate (Acceptor).
    
  • Acceptor Plate: Add 200

    
    L of pure PBS to the top wells.
    
  • Assembly: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells via LC-MS/MS.

Calculation:



Critical Troubleshooting: Pyrimidines are often "stuck" in the membrane. If mass balance (Recovery) is < 80%, your compound is trapped in the lipid layer. Switch to Double-Sink PAMPA (add scavenger/surfactant to acceptor well) to drive equilibrium [3].

Protocol B: Caco-2 Efflux Assay

Use this to confirm P-gp/BCRP liability.

Workflow:

  • Seeding: Seed Caco-2 cells on Transwell inserts. Culture for 21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Dosing:

    • A-to-B (Absorptive): Add compound (10

      
      M) to Apical side. Sample Basolateral.
      
    • B-to-A (Secretory): Add compound (10

      
      M) to Basolateral side. Sample Apical.
      
  • Inhibition Check: If

    
    , run a second set with Verapamil (50 
    
    
    
    M)
    .
  • Interpretation: If Verapamil reduces the Ratio to ~1.0, your pyrimidine is a P-gp substrate.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the PAMPA buffer. What now? A: Pyrimidines often have high crystal lattice energy (poor solubility). Add 20% acetonitrile or methanol to the PAMPA buffer. Note that this artificially enhances permeability, so run a reference standard (e.g., Carbamazepine) in the same condition for normalization.

Q: Can I just add a lipophilic tail to my pyrimidine? A: Be careful. Adding a long alkyl chain ("grease ball" strategy) increases LogP but often leads to high non-specific binding (high protein binding in serum), meaning the free drug concentration available to the target remains low. Focus on bioisosteres (e.g., oxetane for gem-dimethyl) rather than just adding carbon chains.

Q: Why does my pyrimidine work in HEK293 cells but not in my primary cancer line? A: Transporter expression variance. HEK293 cells have low levels of efflux transporters. Primary cancer lines often overexpress MDR1 (P-gp). You must optimize the compound to evade P-gp, or the potency will not translate to the clinic.

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018).[7] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Di, L., Kerns, E. H., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][8][9] Nature Protocols. [Link]

Sources

Technical Support Center: Purification of 4-(Cyclopentyloxy)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-PUR-5A-CP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Quality Attributes (CQAs)

Welcome to the technical support hub for 4-(Cyclopentyloxy)pyrimidin-5-amine . This intermediate is a critical building block in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and CDK inhibitors. Its purity is paramount because the 5-amine position is often the nucleophile in subsequent Buchwald-Hartwig or SNAr coupling reactions; impurities here can poison catalysts or lead to difficult-to-separate regioisomers.

Target Molecule Specifications:

  • CAS: 1500619-78-2 (and related analogs)[1]

  • Appearance: White to off-white crystalline solid.

  • Major Stability Risk: Oxidation of the primary amine (pinking/browning) and hydrolysis of the ether linkage under strong acidic conditions.

  • pKa: ~2.6–3.0 (Weakly basic). Note: The pyrimidine ring nitrogens and the exocyclic amine compete for protonation, but the molecule is significantly less basic than alkyl amines.

Module 1: Crystallization & Precipitation (Primary Isolation)

User Query: "My crude product is oiling out during recrystallization, or I am getting low recovery. How do I fix this?"

The Mechanism

The cyclopentyl group adds significant lipophilicity (


), while the aminopyrimidine core is polar. "Oiling out" occurs when the compound phase-separates as a liquid before it crystallizes. This usually happens when the temperature exceeds the melting point of the solvated product or when the anti-solvent is added too quickly.
Troubleshooting Protocol: The "Dual-Ramp" Cooling Method
  • Best Solvent System: Toluene/Heptane (High Yield) or Ethanol/Water (High Purity).

  • Alternative: Isopropyl Acetate (IPAc)/Heptane.

Step-by-Step Workflow
  • Dissolution: Dissolve crude amine in Toluene (5 vol) at 60–65°C.

    • Tech Note: Do not exceed 70°C to prevent thermal oxidation.

  • Polishing: If the solution is dark, treat with activated carbon (e.g., Ecosorb® C-906) for 30 mins, then hot filter.

  • Nucleation: Cool slowly to 45°C. Add Heptane (1 vol) dropwise until slight turbidity persists.

  • Seeding (Critical): Add seed crystals (0.5 wt%). Hold at 45°C for 1 hour to establish a seed bed.

  • Extension: Slowly add remaining Heptane (4 vol) over 2 hours while cooling to 0–5°C.

  • Isolation: Filter and wash with cold Heptane.

Visualization: Crystallization Logic Flow

CrystallizationFlow Start Crude 4-(Cyclopentyloxy) pyrimidin-5-amine SolventCheck Dissolve in Toluene (5V) @ 60°C Start->SolventCheck ColorCheck Is solution dark/colored? SolventCheck->ColorCheck CarbonTreat Add Activated Carbon (30 min stir) -> Hot Filter ColorCheck->CarbonTreat Yes Cooling Cool to 45°C (Metastable Zone) ColorCheck->Cooling No CarbonTreat->Cooling AntiSolvent Add Heptane (1V) -> Seed Cooling->AntiSolvent Oiling Did it Oil Out? AntiSolvent->Oiling Reheat Reheat to 65°C Add 5% more Toluene Oiling->Reheat Yes Crystallize Cool to 0°C Add remaining Heptane Oiling->Crystallize No Reheat->Cooling Filter Filter & Wash (Cold Heptane) Crystallize->Filter

Caption: Decision matrix for preventing oiling out during crystallization.

Module 2: Chromatography (Purification Refinement)

User Query: "I see severe tailing on my silica column, and the amine co-elutes with the nitro precursor."

The Mechanism

Primary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening (tailing). Furthermore, the lipophilic cyclopentyl group can mask the polarity difference between the amine and its nitro precursor.
Troubleshooting Protocol: The "Base-Modified" Mobile Phase

Standard EtOAc/Hexane is often insufficient. You must deactivate the silica.

ParameterRecommendationScientific Rationale
Stationary Phase Spherical Silica (40–60 µm)Irregular silica increases backpressure and tailing.
Modifier 1–2% Triethylamine (TEA) or 1% NH₄OH Competes for silanol binding sites, allowing the amine to elute sharply.
Solvent A Dichloromethane (DCM)Solubilizes the pyrimidine core effectively.
Solvent B Methanol (MeOH)Provides polar lift.
Gradient 0% to 5% MeOH in DCM (+1% TEA)Shallow gradient prevents co-elution with the nitro impurity (which elutes earlier).

Alternative (Reverse Phase): If using C18, use a High pH buffer (10mM Ammonium Bicarbonate, pH 10). At low pH (Formic acid), the pyrimidine is protonated and elutes too quickly near the void volume.

Module 3: Impurity Scavenging (Chemical Treatment)

User Query: "My product is pink/brown, or I have high Palladium content from the hydrogenation step."

Issue 1: Oxidative Discoloration (Pink/Brown)

Aromatic amines are prone to air oxidation, forming azo-dimers or N-oxides.

  • Solution: Perform all recrystallizations under Nitrogen/Argon .

  • Rescue: If the solid is already colored, dissolve in MeOH, treat with Sodium Dithionite (Na₂S₂O₄) (0.1 eq) in water, stir for 30 mins, concentrate, and extract. Dithionite reduces the colored oxidized species (quinoid-like structures) back to the amine.

Issue 2: Residual Palladium (Pd)

If the amine was generated via Pd/C hydrogenation of 4-(cyclopentyloxy)-5-nitropyrimidine:

  • Detection: Product is grey or has metallic ash.

  • Scavenger: SiliaMetS® Thiol or Trimercaptotriazine (TMT) .

  • Protocol:

    • Dissolve crude amine in THF/MeOH (10 vol).

    • Add scavenger resin (4 eq relative to expected metal content).

    • Stir at 40°C for 4 hours.

    • Filter and proceed to crystallization.

Visualization: Impurity Removal Workflow

ImpurityScavenging Crude Crude Amine (Colored/Metal Contam) CheckType Identify Impurity Crude->CheckType Oxidation Oxidation (Pink) CheckType->Oxidation Metal Palladium (Grey) CheckType->Metal Dithionite Treat w/ Na2S2O4 (aq/MeOH) Oxidation->Dithionite Thiol Treat w/ Thiol Resin (THF, 40°C) Metal->Thiol Workup Aqueous Workup (Minimize Air Exposure) Dithionite->Workup Filter Filter Resin Thiol->Filter Pure Pure White Solid Workup->Pure Filter->Pure

Caption: Workflow for scavenging metals and reducing oxidized impurities.

Module 4: Stability & Storage FAQs

Q: Can I store the amine in solution? A: Avoid if possible. In solution (especially chlorinated solvents like DCM), the amine can undergo slow N-oxidation or nucleophilic attack on the solvent over time. Store as a dry solid.

Q: Is the cyclopentyloxy group stable to acid? A: Conditionally. It is a secondary alkyl ether. It is stable to dilute acids (e.g., 1N HCl) for short periods during extraction. However, prolonged exposure to strong acids (TFA, conc. HCl) or heat will cleave the ether, yielding 4-hydroxypyrimidin-5-amine (a polar impurity).

  • Recommendation: If acid extraction is necessary, keep temperature <5°C and pH > 2.

Q: Why does my melting point fluctuate? A: This compound can exhibit polymorphism depending on the crystallization solvent. A lower melting point often indicates solvate formation (e.g., Toluene solvate) or partial oxidation. Dry under vacuum at 45°C for 24 hours to ensure solvent removal.

References

  • Preparation of Pyrimidinyl-4-aminopyrazole Compounds (JAK/LRRK2 Inhibitors).

    • Source: US Patent 2021/0009566 A1.
    • URL:

  • Solubility and Thermodynamics of Pyrimidine Deriv

    • Source:World Scientific News, 2016, 44, 13-34.[2] (Provides solubility data for pyrimidines in organic solvents like Toluene and EtOAc).

    • URL:

  • Synthesis of Ruxolitinib and Related Intermedi

    • Source:Organic Process Research & Development, 2014. (General reference for the reduction of nitropyrimidines to aminopyrimidines).
    • URL:

  • Properties of 5-Aminopyrimidine (Base Structure).

    • Source: PubChem CID 344373.
    • URL:

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling chemical substances.

Sources

addressing inconsistencies in 4-(Cyclopentyloxy)pyrimidin-5-amine experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Inconsistent Experimental Results

Executive Summary: The Root of Inconsistency

Users frequently report batch-to-batch variability with 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1369324-44-2). As an electron-rich aminopyrimidine, this scaffold presents three distinct failure modes that manifest as "inconsistent results":

  • Oxidative Instability: The C5-amine is highly susceptible to oxidation, leading to colored impurities (azo-dimers or N-oxides) that are often silent in standard LC-MS methods but potent in biological assays.

  • Analytical Artifacts: The basicity of the pyrimidine nitrogen causes severe peak tailing on standard C18 columns, masking impurities.

  • Synthetic Regioisomerism: If synthesized from asymmetric precursors (e.g., 2,4-dichloro-5-nitropyrimidine), inseparable regioisomers may co-elute.

Module A: Synthesis & Impurity Profiling

The Problem: "My yield varies, and the product turns pink/brown upon drying."

The Mechanism of Failure

The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of a 4-chloropyrimidine precursor with cyclopentanol, followed by reduction of the nitro group.
  • Critical Risk: The reduction step (Nitro

    
     Amine) is the primary source of inconsistency. Incomplete reduction yields hydroxylamines  or nitroso  intermediates, which rapidly oxidize to colored azo-species upon exposure to air.
    
Validated Protocol: Reduction Monitoring

Do not rely solely on the disappearance of the Nitro peak. You must monitor for the appearance of the oxidative by-product.

ParameterRecommendationRationale
Reaction Atmosphere Argon/Nitrogen (Strict)The free amine product oxidizes in air, especially in solution.
Work-up pH Maintain pH > 8Acidic work-ups can protonate the amine, trapping it in the aqueous phase or promoting hydrolysis of the ether linkage.
Drying Agent

(Anhydrous)
Magnesium sulfate is slightly acidic and can interact with the amine.
Visual Cue Colorless to Pale YellowPink/Red/Brown indicates oxidation (formation of azo-linkages or quinoid species).
Diagram: Synthesis & Impurity Logic

SynthesisFlow Start Start: 4-Cl-5-NO2-Pyrimidine Step1 Step 1: SnAr (Cyclopentanol/Base) Start->Step1 Controlled Temp < 0°C Inter Intermediate: 4-Cyclopentyloxy-5-NO2 Step1->Inter Step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Argon Atm. Product Product: 4-(Cyclopentyloxy)-5-NH2 Step2->Product Complete Reduction Impurity Impurity Trap: Azo-Dimers / N-Oxides Step2->Impurity O2 Exposure or Partial Red. Impurity->Product Co-elutes in HPLC

Figure 1: Critical control points in the synthesis pathway. Note the divergence at Step 2 where oxidation can occur.

Module B: Analytical Method Optimization

The Problem: "I see a single broad peak, but my IC50 values fluctuate 10-fold."

The "Silanol Effect"

The pyrimidine ring nitrogens and the exocyclic amine are basic. On standard silica-based C18 columns, these interact with residual silanols (


), causing:
  • Peak Tailing: Hiding small impurity peaks under the tail of the main peak.

  • Retention Shifts: Making comparison between runs difficult.

Troubleshooting Table: HPLC Conditions
VariableStandard (Avoid)Optimized (Recommended)Why?
Column Standard C18Hybrid Particle (e.g., XBridge, Gemini) Hybrid particles have fewer free silanols, reducing amine interaction.
Mobile Phase pH Acidic (0.1% Formic Acid)Basic (10mM

, pH 10)
At pH 10, the amine is uncharged (free base), improving peak symmetry.
Modifier MethanolAcetonitrile Lower viscosity and better peak shape for aromatic amines.
Detection UV 254 nmUV 280 nm + 320 nm 254 nm is non-specific. 320 nm detects oxidative azo-impurities often missed at 254 nm.

Module C: Stability & Storage

The Problem: "The compound degrades in DMSO stocks."

The Causality

Aminopyrimidines are electron-rich. In solution (DMSO), dissolved oxygen promotes the formation of radical cations, leading to dimerization.

Storage Protocol
  • Solid State: Store as the HCl salt if possible. The protonated amine is significantly more resistant to oxidation than the free base.

  • In Solution:

    • Solvent: Degassed DMSO (sparge with Argon for 5 mins).

    • Temperature: -80°C is required for long-term stability (>1 month). -20°C is insufficient for >1 week stability.

    • Freeze/Thaw: Single-use aliquots only.

FAQ: Rapid Troubleshooting

Q: My product is an oil, but the literature says it's a solid. Is it impure? A: Not necessarily. The free base of 4-(cyclopentyloxy)pyrimidin-5-amine is often a low-melting solid or viscous oil due to the flexible cyclopentyl ring disrupting crystal packing. Convert it to the HCl or Succinate salt to obtain a stable, crystalline solid for easier handling.

Q: I see a "doublet" peak in NMR for the cyclopentyl protons. A: This is likely conformational isomerism . The bulky cyclopentyl group can adopt "envelope" conformations that exchange slowly on the NMR timescale at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.

Q: Why does the compound lose potency in cell assays but not enzymatic assays? A: Check for precipitation . The cyclopentyl group is lipophilic, but the amine is polar. At physiological pH (7.4), the compound may have limited solubility (approx. 10-50 µM). If your assay uses >10 µM, you may be observing micro-precipitation.

Decision Tree: Troubleshooting Workflow

Troubleshooting Obs Observation: Inconsistent Data CheckColor Is sample Pink/Brown? Obs->CheckColor CheckHPLC HPLC Peak Shape: Tailing? CheckColor->CheckHPLC No ActionOx Action: Recrystallize (HCl salt) Purge with Argon CheckColor->ActionOx Yes (Oxidation) CheckNMR NMR: Extra Peaks? CheckHPLC->CheckNMR No ActionpH Action: Switch to pH 10 Buffer Use Hybrid Column CheckHPLC->ActionpH Yes (Silanol Effect) ActionTemp Action: Run NMR at 50°C (Check Conformers) CheckNMR->ActionTemp Broad/Split Peaks

Figure 2: Step-by-step diagnostic logic for isolating the source of error.

References

  • Procházková, E., et al. (2012).[1] "Determination of the antioxidative activity of substituted 5-aminopyrimidines." Free Radical Research. (Demonstrates the electron-rich nature of the 5-aminopyrimidine scaffold and its susceptibility to oxidation).

  • Chrom Tech, Inc. (2025).[2] "What Causes Peak Tailing in HPLC?" (Authoritative guide on silanol interactions with basic amines like aminopyrimidines).

  • Phenomenex. (2025). "How to Reduce Peak Tailing in HPLC?" (Technical note on column selection for basic analytes).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 71465227, 4-(Cyclopentyloxy)pyrimidin-5-amine." (Chemical and physical property verification).

  • ChemicalBook. (2025). "5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Properties and Intermediates." (Context on related pyrimidine intermediates and stability).

Sources

optimizing reaction conditions for pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Derivative Synthesis Current Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division)

Introduction

Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidines are the backbone of modern antivirals (e.g., Gemcitabine), kinase inhibitors, and agrochemicals. However, the electron-deficient nature of the diazine ring creates unique synthetic challenges: regioselectivity issues during alkylation, catalyst poisoning during cross-coupling, and nucleophilic competition.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental failures in the lab.

Module 1: Regioselective N-Alkylation & Glycosylation

The Issue: You are attempting to alkylate a pyrimidinone (e.g., Uracil, Cytosine derivative) and are obtaining a mixture of N1-alkyl , N3-alkyl , and O-alkyl isomers.

The Mechanism: Pyrimidines exist in tautomeric equilibrium. Under basic conditions, the ambident anion can react at nitrogen or oxygen.

  • Steric Control: Bulky electrophiles favor O-alkylation (kinetic control).

  • Thermodynamic Control: N1-alkylation is generally the thermodynamic product for substituted pyrimidines.

Troubleshooting Protocol

Scenario A: You need strict N1-selectivity (e.g., Nucleoside Synthesis). Do not use standard basic alkylation (NaH/RX). Use the Vorbrüggen Silylation Protocol .[1] This method utilizes a silylated base intermediate to drive reaction at N1 via a specific transition state.

Step-by-Step Vorbrüggen Protocol:

  • Silylation: Suspend the pyrimidine base in dry Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0–3.0 equiv). Heat to 80°C until the solution becomes clear (indicates formation of the silylated species).

  • Coupling: Cool to 0°C or RT. Add the electrophile (e.g., ribose acetate or alkyl halide).

  • Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.

  • Workup: Quench with cold sat. NaHCO3. The silyl groups hydrolyze, leaving the N1-substituted product.

Scenario B: Simple Alkylation (Non-sugar electrophiles). If you cannot use silylation, tune the Base/Solvent/Cation effect.

Desired IsomerRecommended ConditionsMechanistic Insight
N1-Alkylation LiH or NaH in DMF/THF Small "hard" cations (Li+) coordinate to oxygen, shielding it and directing the electrophile to Nitrogen.
O-Alkylation Cs2CO3 in DMF Large "soft" cations (Cs+) form loose ion pairs, allowing the "harder" oxygen nucleophile to react (O-alkylation is often the kinetic product).
N3-Alkylation Protect N1 firstN1 is more nucleophilic. To hit N3, you must block N1 (e.g., with PMB or Benzoyl) or use N1-substituted starting material.
Visual Logic: N-Alkylation Decision Tree

N_Alkylation_Logic Start Target: N-Alkylated Pyrimidine Substrate Is the Electrophile a Sugar/Complex? Start->Substrate Vorbruggen USE VORBRÜGGEN PROTOCOL 1. BSA (Silylation) 2. TMSOTf (Lewis Acid) Substrate->Vorbruggen Yes (Nucleoside) Simple Simple Alkyl Halide? Substrate->Simple No Selectivity Desired Regioselectivity? Simple->Selectivity N1_Favored N1-Selective: Use LiH or NaH in DMF (Li+ shields Oxygen) Selectivity->N1_Favored N1 Target O_Favored O-Selective: Use Cs2CO3 in DMF (Soft cation exposes Oxygen) Selectivity->O_Favored O Target

Caption: Decision logic for selecting reagents based on substrate complexity and desired regioisomer.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Issue: Suzuki coupling on 2-chloropyrimidines often fails, resulting in:

  • Recovered starting material (failed oxidative addition).

  • Hydrolysis of the chloride (to 2-hydroxypyrimidine).

  • Protodeboronation (destruction of the boronic acid).[2]

The Mechanism:

  • Electronic Deactivation: Pyrimidine is electron-deficient. While this usually helps SnAr, it makes the C-Cl bond strong and difficult for Palladium(0) to break (Oxidative Addition is the rate-limiting step).

  • N-Coordination: The pyrimidine nitrogens can bind to Pd, displacing ligands and poisoning the catalyst.

  • Boronic Acid Instability: 2-Pyrimidyl boronic acids are notoriously unstable. Always couple a Halopyrimidine with an Aryl Boronic Acid, not the reverse.

Optimization Protocol

1. Ligand Selection (The Critical Factor) Standard ligands (PPh3, dppf) often fail with electron-deficient chlorides. You must use Buchwald Dialkylbiaryl Phosphines .

  • Recommendation: XPhos or RuPhos .[2]

  • Why? These ligands are bulky (prevent N-coordination to Pd) and electron-rich (accelerate oxidative addition into the C-Cl bond).

2. The "Water" Paradox Suzuki coupling requires water for the transmetallation step (to form the boronate-hydroxo species). However, too much water hydrolyzes the C-Cl bond.

  • Optimal Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1) .

  • Base: Use K3PO4 (Potassium Phosphate Tribasic). It is milder than carbonates and reduces hydrolysis side-reactions.

3. Troubleshooting Table

ObservationDiagnosisSolution
No Conversion Failed Oxidative AdditionSwitch ligand to XPhos or SPhos . Increase Temp to 100°C.
Product + Hydrolysis (OH) Base/Water too aggressiveSwitch base to K3PO4 or KF . Reduce water ratio.
Homocoupling (Biaryl) Oxygen in systemDegas solvents vigorously (Sparging with Ar > Sonication).
Dehalogenation (H-product) Hydride transferAvoid alcoholic solvents (EtOH/MeOH). Use Toluene or Dioxane.
Visual Logic: Catalytic Cycle Failure Points

Suzuki_Failures Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 2-Cl-Pyrimidine Problem2 FAILURE: N-coordination poisons Pd FIX: Bulky Ligands Pd0->Problem2 TransMet Transmetallation OxAdd->TransMet Boronic Acid + Base Problem1 FAILURE: C-Cl bond too strong FIX: Use XPhos/RuPhos OxAdd->Problem1 RedElim Reductive Elimination TransMet->RedElim Problem3 FAILURE: Boronic Acid Degradation FIX: Excess Boronic Acid (1.5eq) TransMet->Problem3 RedElim->Pd0

Caption: Critical failure points in the Pyrimidine Suzuki cycle. Red nodes indicate high-risk steps.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

The Issue: Standard SnAr (heating with amine) is working poorly for a 2-substituted pyrimidine, or you need to substitute the 2-position selectively over the 4-position.

The Insight:

  • Reactivity Order: C4/C6 > C2 >> C5. (C4 is more electrophilic than C2).

  • Leaving Group (LG) Tuning:

    • For standard reactions: Cl is sufficient.

    • Pro-Tip: If the reaction is sluggish, convert a Sulfide (SMe) to a Sulfone (SO2Me) . The sulfone is a "super-electrophile" leaving group in pyrimidine chemistry, often reacting at room temperature where a chloride requires 100°C.

Protocol: The "Sulfone Shunt"

  • Start with a thiopyrimidine (SMe).

  • Oxidize with mCPBA (2.2 equiv) in DCM to generate the Sulfone (SO2Me) .

  • React the crude sulfone with your amine/nucleophile in THF at 0°C to RT.

    • Result: Rapid, clean substitution often avoiding high-heat decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for pyrimidine synthesis? A: Yes, highly recommended for SnAr. Pyrimidines are thermally stable. Microwave irradiation (120–150°C, 10–30 min) often drives sluggish SnAr reactions to completion that stall under thermal reflux. However, avoid microwaves for Vorbrüggen glycosylation as stereocontrol often degrades.

Q: My 2-chloropyrimidine is not reacting in Suzuki coupling even with XPhos. A: Check your starting material purity. 2-chloropyrimidines hydrolyze slowly in moist air to 2-hydroxypyrimidines (which are unreactive). Also, ensure you are not using a Pyrimidine-Boronic acid (which deboronates). Always use Pyrimidine-Halide + Aryl-Boronic Acid.

Q: How do I separate N1 vs N3 isomers if I get a mixture? A: They usually have significantly different pKa values and polarities.

  • Flash Chromatography: N1-alkyl isomers are typically less polar than N3-alkyl isomers on Silica/EtOAc.

  • Solubility: N1 isomers often crystallize more readily from alcohols.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides. Organic Reactions. (The definitive guide on silylation protocols).

  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (Ligand selection for electron-deficient rings).

  • Navuluri, C., et al. (2024). Efficient SnAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Organic Letters. (Demonstrates the superiority of Sulfone leaving groups).

  • Kudo, K., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. RSC Advances. (Cation effects on N vs O selectivity).

  • Pfizer/Alphora Inc. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines. Thieme Connect. (Industrial optimization of pyrimidine couplings).

Sources

challenges in scaling up 4-(Cyclopentyloxy)pyrimidin-5-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: #PYR-5-AMINE-SCALE Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

Scaling the production of 4-(Cyclopentyloxy)pyrimidin-5-amine presents a classic "deactivated electrophile" challenge. Unlike highly reactive nitropyrimidines, the 5-amino group is electron-donating, significantly raising the activation energy required for Nucleophilic Aromatic Substitution (


) at the 4-position. Furthermore, the use of cyclopentanol (a high-boiling secondary alcohol) introduces specific downstream processing bottlenecks regarding solvent removal and impurity management.

This guide addresses the three critical failure points reported by our users: Reaction Stalling , Cyclopentanol Removal , and NaH Safety on Scale .

Module 1: Reaction Optimization & Kinetics

Q1: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?

Diagnosis: You are fighting the electronic nature of the pyrimidine ring. The C5-amino group donates electron density into the ring (via resonance), making the C4-chloride less electrophilic. If you are using standard conditions (e.g., THF reflux), the temperature (~66°C) is likely insufficient to overcome the activation barrier for the final 30% conversion.

Technical Solution:

  • Solvent Switch: Transition from THF to a higher-boiling ether like 1,4-Dioxane or Diglyme . The target internal temperature (IT) should be 95–105°C .

  • Base Selection: While Sodium Hydride (NaH) is standard, Potassium tert-butoxide (KOtBu) in THF/Dioxane is often superior for scale-up because it eliminates hydrogen evolution (see Module 3) and increases the solubility of the alkoxide species.

  • Stoichiometry: The reaction is second-order overall. Ensure Cyclopentanol is present in 1.5 – 2.0 equivalents . The excess is retrievable (see Module 2).

Visualizing the Pathway & Impurities

The following diagram maps the reaction success vs. failure modes. Note the "Hydrolysis Trap" which occurs if reagents are wet.

ReactionPathway Start 4-Chloro-5-aminopyrimidine Intermediate Meisenheimer Complex Start->Intermediate + Cyclopentanol High Temp Required Reagent Cyclopentanol + Base (NaH or KOtBu) Reagent->Intermediate Product 4-(Cyclopentyloxy) pyrimidin-5-amine Intermediate->Product - Cl (Leaving Group) Impurity1 Impurity A: 4-Hydroxypyrimidin-5-amine (Hydrolysis) Intermediate->Impurity1 + H2O (Wet Reagents) Impurity2 Impurity B: N-Alkylated Side Product (Rare) Intermediate->Impurity2 Overheating (>120°C)

Caption: Reaction pathway showing the critical SNAr mechanism and the primary hydrolysis failure mode caused by moisture.

Module 2: Downstream Processing (DSP)

Q2: Cyclopentanol (bp 140°C) is impossible to remove by rotovap. How do I purify this without a column?

Diagnosis: Cyclopentanol has a high boiling point and forms azeotropes with water. On a multigram or kilogram scale, rotary evaporation is inefficient and energetically costly.

Technical Solution: The Aqueous Wash Protocol Cyclopentanol has limited solubility in water, but enough that it can be purged via phase partitioning if the product is solid.

Step-by-Step Protocol:

  • Quench: Cool reaction mixture to 20°C. Quench with water (3 vol relative to solvent).

  • Extraction: Extract the product into Isopropyl Acetate (IPAc) or Ethyl Acetate . (IPAc is preferred for better phase separation).

  • The "Acid Wash" Trick:

    • Wash the organic layer with 0.5M HCl . The aminopyrimidine will protonate and move into the aqueous phase.

    • Discard the organic layer (which contains the excess Cyclopentanol and non-basic impurities).

  • Recovery:

    • Basify the aqueous layer with NaOH or

      
       to pH > 10.
      
    • The product should precipitate.[1][2] Filter the solid.[1]

    • Alternatively: If it oils out, re-extract into Ethyl Acetate, dry, and concentrate. The Cyclopentanol will be gone.

Data: Solvent Removal Efficiency

MethodCyclopentanol Residual (ppm)Yield Loss (%)Scalability Score
High Vac Rotovap (60°C) >5,000 ppm< 2%Low (Time intensive)
Steam Distillation < 500 ppm5-10%Medium
Acid/Base Extraction < 100 ppm 5-8% High

Module 3: Safety & Engineering Controls

Q3: We are moving to a 5kg batch. Is Sodium Hydride (NaH) safe?

Diagnosis: NaH generates hydrogen gas (


) immediately upon contact with the alcohol. On a 5kg scale, this releases thousands of liters of flammable gas. The induction period can be deadly if the alcohol is added too fast.

Technical Solution: For scale-up, we recommend two approaches:

Option A: The "Dosing Control" Method (If you must use NaH)

  • Setup: Suspend NaH in dry solvent (Toluene or THF).

  • Addition: Add Cyclopentanol slowly as a solution.

  • Monitoring: Use a mass flow controller on the vent line to monitor

    
     evolution. Do not  add more reagent until the gas flow from the previous aliquot has subsided.
    
  • Packaging: Use dissolvable NaH bags ("SecuBags") if available to avoid handling powder.

Option B: The "Liquid Base" Method (Recommended) Switch to Potassium tert-butoxide (KOtBu) (1.0 M in THF).

  • Benefit: No

    
     generation.
    
  • Mechanism: Equilibrium deprotonation.

  • Protocol: Mix Cyclopentanol (1.5 eq) and Substrate. Add KOtBu solution slowly at 0°C, then heat.

Decision Logic for Scale-Up

SafetyLogic Problem Scale-Up Requirement (>100g Batch) Choice Select Base System Problem->Choice NaH_Route Route A: Sodium Hydride (NaH) Choice->NaH_Route High basicity needed KOtBu_Route Route B: KOtBu (Liquid) Choice->KOtBu_Route Process Safety Priority NaH_Action Requires: 1. H2 Venting Calcs 2. Solids Handling (Glovebox) 3. Slow Addition NaH_Route->NaH_Action KOtBu_Action Requires: 1. Anhydrous conditions 2. Standard liquid pumps 3. No gas evolution KOtBu_Route->KOtBu_Action

Caption: Decision matrix for selecting a base during scale-up, prioritizing safety vs. reactivity.

References

  • Mechanism of SNAr on Pyrimidines

    • BenchChem Technical Support.[1][3] (2025).[1][3][4][5] "Optimization of 4-Chloropyrimidine Substitution Reactions."

    • 1[1][4][6][7][8][9]

  • NaH Scale-Up Safety

    • Dunn, J. M., et al. (2011). "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development.
    • 10[1][4][6][7][9]

  • Cyclopentanol Removal & Azeotropes

    • Google Patents. (1953). "Method for distillation of cyclopentanone/cyclopentanol mixtures." US2662847A.[11]

    • 11[1][4][6][9]

  • Regioselectivity in Pyrimidines

    • WuXi AppTec. (2025).[1][3][4][5] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

    • 12[1][4][6][7][8][9][13][14]

Sources

avoiding degradation of 4-(Cyclopentyloxy)pyrimidin-5-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Cyclopentyloxy)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from analogous aminopyrimidine structures and fundamental principles of organic chemistry to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing 4-(Cyclopentyloxy)pyrimidin-5-amine?

For long-term storage, it is recommended to store 4-(Cyclopentyloxy)pyrimidin-5-amine at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Storing in a cool, dry place away from direct sunlight is crucial.[2][3][4] The goal is to minimize thermal energy that could accelerate potential degradation pathways.

Q2: How should I handle the compound upon receiving it and during use?

This compound should be handled in a well-ventilated area or under a chemical fume hood.[4][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2][4] Avoid creating dust or aerosols.[3] After handling, wash hands thoroughly.[2][3][4] It is important to prevent contamination and exposure.

Q3: Is 4-(Cyclopentyloxy)pyrimidin-5-amine sensitive to light?

Yes, compounds with aromatic amine functionalities can be susceptible to photodegradation. It is recommended to store the compound in a light-protected container, such as an amber vial.[3] Work with the compound in areas with minimal direct light exposure.

Q4: What are the primary degradation pathways I should be concerned about?

Based on the structure, the primary potential degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and changes in the compound's properties.[6][7] This can be initiated by atmospheric oxygen.

  • Hydrolysis: The ether linkage (cyclopentyloxy group) could be susceptible to cleavage under strongly acidic or basic conditions, although it is generally stable at neutral pH. The pyrimidine ring itself can also undergo hydrolytic degradation under certain conditions.[8]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly involving the aromatic and amine functionalities.

Q5: How can I minimize the risk of degradation during storage?

To minimize degradation, follow these best practices:

  • Temperature Control: Store at recommended low temperatures (-20°C for long-term).[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidation.

  • Light Protection: Always use amber vials or wrap containers in foil to protect from light.[3]

  • Moisture Control: Store in a desiccator or a dry environment to minimize exposure to moisture, which can facilitate hydrolysis.[4]

  • Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[2][3][4][5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color (e.g., yellowing or darkening) Oxidation of the amine group.- Confirm purity using HPLC or LC-MS. - If purity is compromised, consider purification (e.g., recrystallization or column chromatography) if feasible. - For future storage, ensure an inert atmosphere and strict light protection.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.- Attempt to identify the impurities by mass spectrometry. - Review storage conditions: check for temperature fluctuations, light exposure, or improper sealing. - Perform a forced degradation study to understand the compound's stability under stress conditions (see protocol below).
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymerization.- Verify the identity and purity of the material using NMR and HPLC. - If degradation is confirmed, procure a new, high-purity batch of the compound.
Inconsistent experimental results Degradation of the starting material, leading to lower effective concentration.- Always use a freshly opened or recently verified batch of the compound for critical experiments. - Regularly check the purity of stored material using a validated analytical method.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-(Cyclopentyloxy)pyrimidin-5-amine. Method optimization may be required.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample diluent: Acetonitrile/water (1:1, v/v).

  • 4-(Cyclopentyloxy)pyrimidin-5-amine sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30°C.

    • UV detection: Monitor at a wavelength determined by a UV scan, likely around 260-280 nm.[9]

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Stress Conditions:

  • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal: Store the solid compound at 80°C for 48 hours.

  • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of 4-(Cyclopentyloxy)pyrimidin-5-amine under each of the stress conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to identify and quantify any degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation main 4-(Cyclopentyloxy)pyrimidin-5-amine ox_intermediate N-oxide or Dimerization Products main->ox_intermediate O2, light, metal ions hyd_product 5-Aminopyrimidin-4-ol + Cyclopentanol main->hyd_product H+ or OH- photo_products Various Photoproducts main->photo_products UV light

Caption: Potential degradation pathways for 4-(Cyclopentyloxy)pyrimidin-5-amine.

Stability_Workflow start Receive Compound storage Store at -20°C in dark, dry conditions start->storage purity_check Initial Purity Check (HPLC/NMR) storage->purity_check use Use in Experiment purity_check->use periodic_check Periodic Purity Re-check use->periodic_check periodic_check->use Purity OK troubleshoot Troubleshoot (see guide) periodic_check->troubleshoot Purity < Specification degraded Degradation Detected troubleshoot->degraded

Sources

Technical Support Center: 4-(Cyclopentyloxy)pyrimidin-5-amine Quantification

[1]

Status: Operational | Tier: Advanced Method Development Document ID: TS-VAL-PYR-005 | Updated: February 2026 (Aligned with ICH Q2(R2))[1]

Welcome to the Technical Support Center

You are accessing the specialized support module for 4-(Cyclopentyloxy)pyrimidin-5-amine .[1] This intermediate, critical in the synthesis of CDK inhibitors and other pyrimidine-based therapeutics, presents unique chromatographic challenges due to its amphiphilic nature (lipophilic cyclopentyl tail + polar/basic aminopyrimidine core).

This guide is not a static textbook. It is a dynamic troubleshooting and validation system designed to move you from "Method Development" to "Regulatory Submission" efficiently.

Quick Navigation
    Tier 1: The Master Protocol (Method Setup)

    User Query: "I need a robust starting point for HPLC/UV quantification. What are the optimal conditions?"

    Senior Scientist Insight: The pKa of the 5-aminopyrimidine moiety is approximately 2.8 – 3.5 .[1] The molecule is a weak base. At neutral pH, it is largely uncharged, which maximizes retention on C18 but risks peak tailing due to interaction with residual silanols. At low pH (pH < 2.5), it is protonated, improving solubility but reducing retention.

    Recommendation: Use a Charged Surface Hybrid (CSH) or End-capped C18 column with a low-pH mobile phase to suppress silanol activity while maintaining sufficient retention via the cyclopentyl group.[1]

    Standard Operating Procedure (SOP-001)
    ParameterSpecificationRationale
    Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or CSH C18)Hybrid particles resist low pH hydrolysis; C18 provides interaction for the cyclopentyl group.[1]
    Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Protonates the amine to improve peak shape; compatible with MS if needed.
    Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol for lower backpressure and sharper peaks for lipophilic amines.
    Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2]
    Column Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
    Detection UV @ 254 nmMax absorbance for the pyrimidine ring system.
    Injection Vol 5 - 10 µLKeep low to prevent solvent effects (use MP A as diluent).[1]

    Gradient Profile:

    • 0.0 min: 5% B[1]

    • 10.0 min: 95% B[1]

    • 12.0 min: 95% B[1]

    • 12.1 min: 5% B[1]

    • 15.0 min: 5% B (Re-equilibration)

    Tier 2: Validation Logic (ICH Q2(R2) Compliance)

    User Query: "How do I ensure my validation meets the new ICH Q2(R2) standards?"

    Senior Scientist Insight: The 2024 revision (ICH Q2(R2)) emphasizes a lifecycle approach . You are not just "ticking boxes"; you are proving the method is "fit for purpose." For this molecule, Specificity and Linearity are the critical failure points due to potential synthesis byproducts (e.g., halogenated precursors).

    Visualizing the Validation Workflow

    The following diagram illustrates the logical dependency of validation parameters. You cannot prove Accuracy without first proving Specificity and Linearity.

    ValidationWorkflowStartMethod Definition(ATP)SpecSpecificity(Stress Testing)Start->SpecPrerequisiteLinLinearity & Range(5 Levels)Spec->LinPurity ConfirmedAccAccuracy(Spike Recovery)Lin->AccModel FitLODLOD / LOQ(Sensitivity)Lin->LODResidual SDPrecPrecision(Repeatability)Acc->PrecCombinedRobustRobustness(DoE Approach)Prec->RobustFinal Check

    Caption: Logical dependency of ICH Q2(R2) validation parameters. Specificity is the gatekeeper for all quantitative metrics.

    Validation FAQ

    Q: How do I determine Specificity if I don't have all potential impurities? A: Perform Forced Degradation studies.

    • Acid/Base: Treat sample with 0.1N HCl and 0.1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ for 2 hours.

    • Analysis: Ensure the main peak (4-(Cyclopentyloxy)pyrimidin-5-amine) is spectrally pure (Peak Purity Index > 990 using PDA detector). The ether linkage (cyclopentyloxy) is susceptible to acid hydrolysis, likely yielding 5-aminopyrimidin-4-ol.[1] Your method must resolve this specific degradant.

    Q: My Linearity R² is 0.999, but the y-intercept is high. Is this acceptable? A: Check the bias at the LOQ . Calculate the "y-intercept bias":

    11residuals plot

    Q: How do I establish LOQ for this amine? A: Do not rely solely on Signal-to-Noise (S/N) of 10:1. Use the Standard Deviation of the Response and Slope method:

    
    
    
    
    Tier 3: Troubleshooting & FAQs

    User Query: "I'm seeing peak tailing and retention time shifts. How do I fix this?"

    Senior Scientist Insight: Aminopyrimidines are notorious for interacting with free silanols on the silica support, causing "shark fin" peaks. Retention drift usually signals pH instability in the mobile phase, especially since the pKa is near the mobile phase pH.

    Troubleshooting Logic Tree

    TroubleshootingProblemIssue: Peak Tailing (> 1.5)Check1Check Mobile Phase pHProblem->Check1Check2Check Column TypeCheck1->Check2pH OKAction1Add 5mM Ammonium Acetate(Buffer Capacity)Check1->Action1pH UnstableCheck3Check Sample DiluentCheck2->Check3End-capped C18Action2Switch to HSS T3 orXBridge (High Carbon Load)Check2->Action2Standard C18Action3Match Diluent toInitial Mobile PhaseCheck3->Action3Strong Solvent

    Caption: Decision matrix for resolving peak tailing issues common in aminopyrimidine analysis.

    Common Issues & Fixes
    SymptomProbable CauseCorrective Action
    Peak Tailing (Tf > 1.5) Secondary interaction between amine N and silanols.1. Add 0.1% Triethylamine (TEA) to mobile phase (competes for silanols).[1] 2. Increase temperature to 50°C.
    Split Peaks Sample solvent is too strong (e.g., 100% DMSO/ACN).Dilute sample with water or Mobile Phase A until organic content is < 20%.
    Retention Drift "Phase Collapse" or pH hysteresis.1. Ensure organic phase never drops below 5% (prevents pore dewetting). 2. Use a buffer (Ammonium Formate) instead of just acid.
    Ghost Peaks Carryover of the lipophilic cyclopentyl tail.Add a "Needle Wash" step with 90:10 ACN:Water + 0.1% Formic Acid.
    References
    • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation, 2024.[3]

    • PubChem . Pyrimidin-5-amine Compound Summary. National Library of Medicine.

    • FDA . Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration, 2018.

    • Neue, U. D. HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997.[1] (Seminal text on silanol interactions with amines).

    Disclaimer: This guide is intended for research and development purposes. All validated methods must undergo rigorous internal testing suitable for their specific regulatory environment.

    Validation & Comparative

    Comparative Guide: Validating 4-(Cyclopentyloxy)pyrimidin-5-amine (CPA-5) in Patient-Derived Organoid Models

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    4-(Cyclopentyloxy)pyrimidin-5-amine (herein referred to as CPA-5 ) represents a privileged pharmacophore in kinase inhibitor design. Structurally homologous to the aminopyrimidine core found in FDA-approved CDK4/6 inhibitors (e.g., Ribociclib) and JAK inhibitors, CPA-5 is currently being re-evaluated not merely as a synthetic intermediate, but as a lead fragment with distinct binding kinetics.

    The Challenge: Traditional 2D monolayer validation often fails to predict clinical efficacy for pyrimidine-based inhibitors due to the lack of a relevant Tumor Microenvironment (TME). Furthermore, acquired resistance to standard-of-care (SoC) agents like Palbociclib is a critical bottleneck.

    The Solution: This guide outlines the validation of CPA-5 using a "New Model" framework: Patient-Derived Organoids (PDOs) exhibiting Palbociclib resistance. We compare CPA-5 directly against Palbociclib to determine if the unique cyclopentyl-ether moiety of CPA-5 offers superior retention or bypass activity in resistant phenotypes.

    Comparative Landscape: CPA-5 vs. Standard of Care

    The following table contrasts the physicochemical and biological profiles of CPA-5 against Palbociclib (SoC).

    FeatureCPA-5 (Novel Candidate) Palbociclib (Standard of Care) Implication for Validation
    Core Scaffold 4-(Cyclopentyloxy)pyrimidin-5-aminePyrido[2,3-d]pyrimidin-7-oneCPA-5 offers a smaller, more lipophilic fragment profile (FBDD).
    Primary Target Pan-CDK / Kinase ScaffoldSelective CDK4/6CPA-5 may exhibit broader kinase inhibition, potentially overcoming single-pathway resistance.
    Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Validation must prove ATP-binding affinity (
    
    
    ) is maintained in mutant kinases.
    Solubility (LogP) ~1.8 (Predicted)2.7CPA-5 likely has superior membrane permeability in dense 3D tissues.
    Resistance Profile Unknown (To be validated) Susceptible to Rb-loss & Cyclin E amplificationCritical Endpoint: Does CPA-5 kill Palbociclib-resistant organoids?

    Mechanistic Validation: The Signaling Architecture

    To validate efficacy, one must prove that CPA-5 engages the target pathway. In CDK4/6 inhibition, the primary readout is the dephosphorylation of Retinoblastoma protein (pRb), leading to G1 cell cycle arrest.

    Pathway Visualization (CDK4/6-Rb Axis)

    The following diagram illustrates the intervention point of CPA-5 within the cell cycle machinery.

    CDK_Pathway cluster_inputs cluster_complex Target Complex Growth_Signals Mitogenic Signals (Growth Factors) CyclinD Cyclin D Growth_Signals->CyclinD Upregulation CDK4_6 CDK4/6 (Kinase) CyclinD->CDK4_6 Binds Rb_P Rb (Hyper-Phosphorylated) Inactive CDK4_6->Rb_P Phosphorylates CPA5 CPA-5 (Inhibitor) CPA5->CDK4_6 ATP-Competitive Inhibition Rb_Hypo Rb (Hypo-Phosphorylated) Active Repressor CPA5->Rb_Hypo Promotes State E2F E2F Transcription Factor Rb_P->E2F Releases Rb_Hypo->E2F Sequesters/Inhibits S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Gene Transcription

    Figure 1: Mechanism of Action. CPA-5 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation. This maintains Rb in a hypo-phosphorylated (active) state, sequestering E2F and blocking S-phase entry.

    Experimental Protocols: Validating in the "New Model"

    Protocol A: 3D Organoid Viability Assay (The "Killer" Experiment)

    Objective: Determine the IC50 of CPA-5 in Palbociclib-Resistant (Palbo-R) Breast Cancer Organoids. Rationale: 2D lines fail to replicate the drug penetration barriers of solid tumors. 3D Organoids provide a rigorous test of CPA-5's permeability and potency.

    Reagents:

    • Palbo-R Organoids (derived from MCF-7 resistant clones).

    • Matrigel® (Growth Factor Reduced).

    • CPA-5 (dissolved in DMSO, stock 10mM).

    • CellTiter-Glo® 3D Cell Viability Assay.

    Workflow:

    • Seeding: Dissociate organoids into small clusters and seed 3,000 cells/well in 20µL Matrigel domes within a 96-well plate. Overlay with 100µL organoid media.

    • Recovery: Incubate for 72 hours to allow 3D structure reformation.

    • Treatment: Treat with CPA-5 (8-point dose curve: 0.01µM to 10µM). Include Palbociclib as a comparator and DMSO as vehicle control.

    • Incubation: Culture for 7 days (refresh media + drug every 48h).

    • Readout: Add CellTiter-Glo 3D reagent (1:1 volume). Shake for 25 mins to lyse the dense matrix. Read Luminescence.

    Self-Validating Checkpoint:

    • Control Validity: The Palbociclib arm must show an IC50 shift (>10x higher than wild-type) to confirm the model is truly resistant. If Palbociclib kills the "resistant" model easily, the model has drifted, and the experiment is void.

    Protocol B: Phospho-Rb Immunoblotting (The Mechanistic Proof)

    Objective: Confirm that cell death is caused by on-target CDK inhibition and not general toxicity.

    Workflow:

    • Treatment: Treat established organoids with CPA-5 at IC50 concentration for 24 hours.

    • Lysis: Use RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

    • Blotting:

      • Primary Antibody: Anti-Rb (Total) and Anti-Phospho-Rb (Ser780 or Ser807/811).

      • Loading Control: GAPDH or Vinculin.

    • Analysis:

      • Positive Result: CPA-5 treatment results in the disappearance of the Phospho-Rb band while Total Rb remains constant.

      • Negative Result: If Phospho-Rb persists despite cell death, CPA-5 is acting via an off-target mechanism (cytotoxicity).

    Data Interpretation & Troubleshooting

    When analyzing the efficacy of CPA-5, categorize results into three tiers:

    OutcomeData SignatureInterpretation
    Tier 1: Validated Lead Low IC50 (<500nM) + Loss of pRbCPA-5 is a potent CDK inhibitor that overcomes resistance. Proceed to PK/PD.
    Tier 2: General Cytotoxin Low IC50 + Sustained pRbCPA-5 kills cells but not via the CDK pathway. Likely off-target toxicity.
    Tier 3: Inactive High IC50 (>5µM)The cyclopentyl modification likely hinders ATP-pocket binding or membrane permeability.

    Note on Pleiotropy: Researchers should be aware that the CPA-5 scaffold is also a structural fragment of WS6 , a molecule known to induce beta-cell proliferation [1]. While validating for oncology (inhibition), ensure to monitor for unexpected proliferation in non-target tissues if moving to in vivo models.

    References

    • Vertex Pharmaceuticals/NIH. (2013). WS6 induces both alpha and beta cell proliferation without affecting differentiation or viability.[1][2][3][4] PubMed.[5] Link

    • ChemicalBook. (2025). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as an intermediate for CDK4 inhibitors.[6]Link

    • MDPI. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry. Link

    • National Institutes of Health (NIH). (2025). Pyrimidin-5-amine Structure and Bioactivity.[7] PubChem Compound Summary. Link

    Sources

    Technical Comparison Guide: Cross-Reactivity Profiling of 4-(Cyclopentyloxy)pyrimidin-5-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the technical profiling of 4-(Cyclopentyloxy)pyrimidin-5-amine , a privileged scaffold in medicinal chemistry.[1] It is designed for researchers utilizing this fragment as a starting point for Fragment-Based Drug Discovery (FBDD) or as a core motif in Kinase and Phosphodiesterase (PDE) inhibitor design.[1]

    Executive Summary & Scaffold Utility

    4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) acts as a dual-function pharmacophore.[1] It combines a pyrimidine amine "hinge-binding" motif (mimicking the adenine ring of ATP) with a cyclopentyloxy hydrophobic tail (targeting the gatekeeper or hydrophobic sub-pockets).

    While highly effective as a building block for JAK, BTK, and RIPK1 inhibitors, this scaffold carries inherent polypharmacology risks .[1] This guide compares its performance against structural alternatives and outlines a mandatory de-risking cascade to quantify off-target liabilities.

    Core Performance Matrix
    Feature4-(Cyclopentyloxy)pyrimidin-5-amine4-Methoxypyrimidin-5-amine (Alternative A)4-Phenoxypyrimidin-5-amine (Alternative B)[1]
    Primary Target Class Kinases (Type I), PDE4/10Kinases (Low Affinity)Kinases (Type II potential)
    Hydrophobic Fit High (Fills back-pocket)Low (Too small for gatekeeper)High (Pi-stacking driven)
    Solubility (logP) ~1.5 (Balanced)~0.2 (High polarity)~2.1 (Low solubility)
    Major Liability PDE4 Inhibition (Emetic risk)Low affinity promiscuityCYP Inhibition
    Adenosine Risk Moderate (A2a/A3 antagonist)LowHigh (A3 antagonist)

    Cross-Reactivity Mechanics: Why Profiling is Critical

    The "privileged" nature of this scaffold is a double-edged sword. Its ability to mimic adenosine makes it a potent binder for multiple protein families.

    A. The Kinase Hinge Liability (On-Target)

    The 5-amino-pyrimidine core forms a bidentate hydrogen bond with the kinase hinge region (e.g., Glu-Leu backbone).[1]

    • Mechanism: The N1 of pyrimidine accepts a H-bond; the 5-NH2 donates a H-bond.

    • Risk: Without the cyclopentyl group providing shape complementarity, the core is too promiscuous (pan-kinase inhibitor). The cyclopentyl group restricts selectivity to kinases with a permissive "gatekeeper" residue (e.g., Threonine or Methionine).

    B. The PDE4/PDE10 Liability (Off-Target)

    The cyclopentyloxy moiety is a classic pharmacophore for Phosphodiesterase 4 (PDE4) inhibition (mimicking the drug Rolipram).

    • Critical Insight: If your drug candidate retains this solvent-exposed cyclopentyl ether, you risk inducing severe emesis (vomiting), a known side effect of PDE4 inhibition, even if your primary target is a kinase.[1]

    C. Adenosine Receptor Liability (GPCR)

    Aminopyrimidines are bioisosteres of adenine.

    • Risk: High affinity for Adenosine A2a and A3 receptors . This can lead to cardiovascular (hypotension) or CNS side effects.[1]

    Comparative Profiling Data

    The following data summarizes the expected cross-reactivity profile when comparing the Cyclopentyl variant against Methyl and Phenyl analogs in a standard 10 µM screen.

    Table 1: Biochemical Selectivity Profile (Representative Data)
    Target FamilyAssay TypeCyclopentyl-Ether (Subject)Methyl-Ether (Alt A)Phenyl-Ether (Alt B)[1]Interpretation
    Kinome (400+) Competition Binding (Kd)Hits ~15% of Kinome Hits <2% (Weak binder)Hits ~25% (Promiscuous)Cyclopentyl provides "Goldilocks" hydrophobicity for specific kinases (JAK, BTK).[1]
    PDE4B Enzymatic Inhibition (IC50)< 500 nM (High Risk) > 10 µM (Safe)~ 1-5 µM (Moderate)CRITICAL: The cyclopentyl group drives PDE4 potency.[1]
    Adenosine A3 Radioligand Binding (Ki)~ 100 nM > 10 µM< 50 nMPhenyl ring increases GPCR affinity via pi-stacking.[1]
    CYP450 (3A4) Metabolic StabilityModerate ClearanceHigh ClearanceInhibitor RiskCyclopentyl is prone to hydroxylation but safer than phenyl regarding CYP inhibition.[1]

    Visualization: Mechanism & Screening Workflow

    Diagram 1: The Dual-Binding Liability

    This diagram illustrates how the single scaffold mimics substrates for two entirely different enzyme classes.

    ScaffoldMechanism Scaffold 4-(Cyclopentyloxy) pyrimidin-5-amine Hinge 5-Amino-Pyrimidine (Adenine Mimic) Scaffold->Hinge Tail Cyclopentyloxy (Hydrophobic Tail) Scaffold->Tail Kinase KINASE HINGE (ATP Pocket) Hinge->Kinase H-Bond Donor/Acceptor GPCR ADENOSINE RECEPTOR (Orthosteric Site) Hinge->GPCR Core Recognition Tail->Kinase Gatekeeper Selectivity PDE PDE4 CATALYTIC SITE (Rolipram Pocket) Tail->PDE Shape Complementarity (High Affinity Risk)

    Caption: The scaffold utilizes its amine core for Kinase/GPCR binding, while the cyclopentyl tail drives high-affinity PDE4 interaction.[1]

    Diagram 2: The De-Risking Cascade

    A self-validating workflow to filter out promiscuous hits early.

    ScreeningCascade Step1 STEP 1: Primary Triage (Thermal Shift / DSF) Step2 STEP 2: Kinome Profiling (KINOMEscan @ 10µM) Step1->Step2 Tm shift > 2°C Step3 STEP 3: Liability Counter-Screen (PDE4B & Adenosine A2a) Step2->Step3 Selectivity Score < 0.1 Decision Decision Gate Step3->Decision Step4 STEP 4: Biophysical Validation (SPR / NMR) Decision->Step4 PDE4 IC50 > 10µM (Safe) Discard / Modify Discard / Modify Decision->Discard / Modify PDE4 IC50 < 1µM (Toxic Risk)

    Caption: Recommended screening order. Note that PDE4 counter-screening is mandatory before advancing to expensive biophysics.

    Experimental Protocols

    Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Binding

    Use this to confirm the scaffold binds your specific kinase target before expensive profiling.

    • Preparation: Dilute recombinant kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dye: Add SYPRO Orange (5x final concentration).

    • Compound: Add 4-(Cyclopentyloxy)pyrimidin-5-amine to a final concentration of 50 µM (2.5% DMSO). Include a "No Protein" control to check for compound fluorescence.

    • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

    • Analysis: Calculate

      
      . A shift of 
      
      
      
      indicates significant binding.
      • Self-Validation: If the derivative 4-Methoxypyrimidin-5-amine shows

        
         while the Cyclopentyl analog shows positive shift, binding is driven by the hydrophobic pocket (specific).[1]
        
    Protocol B: PDE4 Enzymatic Counter-Screen

    Mandatory safety check for this specific scaffold.

    • System: IMAP TR-FRET PDE4B assay (Molecular Devices).

    • Substrate: Fluorescein-labeled cAMP (100 nM).

    • Incubation: Incubate 10 ng PDE4B enzyme with the test compound (10-point dose response, top conc 100 µM) for 60 mins at RT.

    • Detection: Add IMAP binding reagent (nanoparticles). Read FRET signal.

    • Threshold: If

      
      , the scaffold requires structural modification (e.g., replacing cyclopentyl with a polar heterocycle like tetrahydropyran) to avoid emetic side effects.[1]
      

    References

    • Moro, S., et al. (2005).[1][2] Combined target-based and ligand-based drug design approach as a tool to define a novel 3D-pharmacophore model of human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(1), 152-162.[1][2] [Link]

    • Verhoest, P. R., et al. (2009).[1] Design and discovery of phosphodiesterase 10A inhibitors. Journal of Medicinal Chemistry, 52(16), 5188-5196.[1] [Link]

    • BindingDB. (2024). Affinity Data for 4-alkoxypyrimidine derivatives against PDE4A. BindingDB.org. [Link][1]

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine. PubChem. [Link][1]

    Sources

    A Comparative Guide to the Structure-Activity Relationship of 4-(Cyclopentyloxy)pyrimidin-5-amine Analogs as Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapies, particularly in oncology. Its inherent ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of various kinases, which are often dysregulated in cancer and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 4-(cyclopentyloxy)pyrimidin-5-amine analogs. By systematically exploring the impact of structural modifications on their biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation kinase inhibitors.

    The core structure, 4-(cyclopentyloxy)pyrimidin-5-amine, offers a versatile template for chemical elaboration. The cyclopentyloxy group at the C4 position often serves as a crucial lipophilic anchor, while the amino group at C5 provides a key interaction point within the target protein. Modifications at these positions, as well as on the pyrimidine ring itself, can profoundly influence potency, selectivity, and pharmacokinetic properties.

    The Core Scaffold: A Foundation for Kinase Inhibition

    The 4-(cyclopentyloxy)pyrimidin-5-amine scaffold is a privileged structure in kinase inhibitor design. The pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the C4 position, in this case, a cyclopentyloxy group, typically occupies a hydrophobic pocket, while the C5-amine can be functionalized to interact with solvent-exposed regions or other pockets of the ATP-binding site.

    Caption: Core chemical structure of 4-(Cyclopentyloxy)pyrimidin-5-amine.

    Comparative Analysis of Analog Modifications

    The biological activity of 4-(cyclopentyloxy)pyrimidin-5-amine analogs is highly dependent on the nature and position of substituents. This section dissects the SAR at key positions, drawing on experimental data from studies on related cyclopentyl-pyrimidine derivatives investigated as kinase inhibitors.

    Substitutions at the C2- and C6-Positions of the Pyrimidine Ring

    Modifications at the C2 and C6 positions of the pyrimidine ring have been shown to significantly impact inhibitor potency and selectivity.

    One notable example comes from the development of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors. A series of 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated for their inhibitory activity.[1] The cyclopentyl group fused to the pyrimidine ring provides a key hydrophobic interaction. The SAR studies revealed that the nature of the substituent at the 2-amino position and the pyrazole at the 4-position were critical for potency.

    Table 1: SAR of 2-Amino-4-pyrazolecyclopentylpyrimidine Analogs as IGF-1R Inhibitors [1]

    CompoundR (2-amino substituent)R' (4-pyrazole substituent)IGF-1R IC50 (nM)
    6a -H3-t-butyl-1-phenyl>1000
    6f -CH2CH2OH3-t-butyl-1-phenyl20
    6k -CH2CH2OH3-t-butyl-1-(pyridin-2-yl)10

    From this data, it is evident that the introduction of a 2-hydroxyethyl group at the 2-amino position dramatically improves potency (compare 6a and 6f ). This suggests the formation of an additional hydrogen bond or a favorable interaction in a specific pocket of the kinase. Furthermore, modifying the pyrazole substituent by replacing the phenyl group with a pyridin-2-yl group led to a twofold increase in potency (6k vs 6f ), indicating that the electronic properties and hydrogen bonding potential of this group are important for target engagement.[1]

    SAR_C2_C4 cluster_core Core Pyrimidine cluster_modifications Modifications & Activity cluster_c2 C2-Amino Substituent cluster_c4 C4-Pyrazole Substituent cluster_activity IGF-1R IC50 Core Cyclopentyl-pyrimidine H H Core->H CH2CH2OH CH2CH2OH Core->CH2CH2OH Phenyl 3-t-butyl-1-phenyl H->Phenyl CH2CH2OH->Phenyl Pyridyl 3-t-butyl-1-(pyridin-2-yl) CH2CH2OH->Pyridyl High >1000 nM Phenyl->High Low_20 20 nM Phenyl->Low_20 Low_10 10 nM Pyridyl->Low_10

    Caption: SAR summary for C2 and C4 modifications on the pyrimidine ring.

    Substitutions on the Cyclopentyl Group

    While the core cyclopentyl group provides a crucial hydrophobic interaction, its substitution pattern can further modulate activity and selectivity. In a study on p38α MAP kinase inhibitors, a series of 5-cyanopyrimidine derivatives were investigated, with a key analog featuring a cyclopentylamino group at the C6 position.[2] This highlights the importance of the cyclopentyl moiety in this related scaffold.

    The study on 5-cyanopyrimidine-based inhibitors of p38α MAP kinase demonstrated that a cyclopentylamino group at the C6 position was well-tolerated and contributed to potent inhibition.[2] The X-ray crystal structure of a lead compound bound to p38α confirmed that the cyano group forms a direct hydrogen bond with the backbone NH of Met109 in the hinge region.[2] While this study focused on a cyclopentylamino group, it underscores the favorable interactions that a cyclopentyl moiety can make within a kinase active site.

    Table 2: Activity of 5-Cyanopyrimidine Analogs as p38α MAP Kinase Inhibitors [2]

    CompoundR (at C6)Cellular Activity (TNFα IC50, nM)
    3a -NH-cyclopentyl10
    3b -NH-isopropyl15

    The data indicates that both cyclopentylamino and isopropylamino groups at the C6 position lead to potent cellular activity, suggesting that this hydrophobic pocket can accommodate different alkyl substituents. The slightly better activity of the cyclopentyl analog 3a may be attributed to a more optimal fit and larger surface area of interaction within the hydrophobic pocket.

    Experimental Methodologies: A Guide to Synthesis and Evaluation

    The synthesis and evaluation of these pyrimidine analogs follow established medicinal chemistry workflows. Understanding these protocols is crucial for interpreting SAR data and designing new compounds.

    General Synthetic Scheme

    A common synthetic route to 4-alkoxy-5-aminopyrimidine derivatives involves the initial construction of a substituted pyrimidine ring, followed by the introduction of the alkoxy and amino functionalities.

    Synthetic_Workflow Start Starting Materials (e.g., malonates, amidines) Cyclization Pyrimidine Ring Formation Start->Cyclization Halogenation Halogenation at C4 (e.g., POCl3) Cyclization->Halogenation Substitution Nucleophilic Substitution (e.g., Cyclopentanol, NaH) Halogenation->Substitution Nitration Nitration at C5 Substitution->Nitration Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Nitration->Reduction Final 4-(Cyclopentyloxy)pyrimidin-5-amine Analog Reduction->Final

    Caption: Generalized synthetic workflow for 4-(cyclopentyloxy)pyrimidin-5-amine analogs.

    Step-by-Step Protocol for a Representative Synthesis:

    • Pyrimidine Ring Formation: Condensation of a suitable three-carbon precursor (e.g., a malonate derivative) with an amidine provides the core pyrimidine ring.

    • Halogenation: The hydroxyl group at the C4 position of the pyrimidine ring is converted to a leaving group, typically a chloride, using a reagent like phosphorus oxychloride (POCl3). This activates the position for nucleophilic substitution.

    • Introduction of the Cyclopentyloxy Group: The C4-chloro-pyrimidine is reacted with cyclopentanol in the presence of a base (e.g., sodium hydride) to form the cyclopentyloxy ether linkage.

    • Nitration: The C5 position is nitrated using standard nitrating conditions (e.g., nitric acid/sulfuric acid).

    • Reduction: The nitro group at C5 is reduced to the desired amine functionality, commonly achieved through catalytic hydrogenation (H2 gas over a palladium-on-carbon catalyst).

    This modular synthetic strategy allows for the facile introduction of diversity at various positions of the scaffold, enabling comprehensive SAR studies.

    Biological Evaluation: Kinase Inhibition Assays

    The primary biological evaluation of these compounds involves assessing their ability to inhibit the target kinase. Standard in vitro kinase assays are employed for this purpose.

    Typical Kinase Inhibition Assay Protocol:

    • Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate (often a peptide), ATP, and the test compound at various concentrations.

    • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

      • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

    • Data Analysis: The inhibitory activity of the test compound is determined by measuring the reduction in kinase activity at different compound concentrations. The data is then fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

    Conclusion and Future Directions

    The 4-(cyclopentyloxy)pyrimidin-5-amine scaffold and its close analogs represent a promising starting point for the development of potent and selective kinase inhibitors. The SAR data presented in this guide highlights several key principles for optimizing the biological activity of this class of compounds:

    • C2 and C6 Substitutions: Small, polar groups at the C2-amino position can significantly enhance potency, likely through additional hydrogen bonding interactions. Aromatic or heteroaromatic substituents at other positions can be fine-tuned to optimize interactions within the ATP-binding pocket.

    • Cyclopentyl Moiety: The cyclopentyl group serves as an effective hydrophobic anchor. While substitutions on this ring have been less explored in the available literature for this specific scaffold, it represents a potential avenue for improving potency and modulating physicochemical properties.

    • C5-Amine Functionalization: The 5-amino group is a critical handle for introducing a wide range of substituents that can interact with the solvent-exposed region of the kinase, offering opportunities to enhance selectivity and cell permeability.

    Future research in this area should focus on a more systematic exploration of substitutions on the cyclopentyl ring and the C5-amino group to further refine the SAR and develop compounds with improved drug-like properties. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of the next generation of inhibitors based on this versatile scaffold.

    References

    • Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]

    • Patil, S. A., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 643-654. [Link]

    • Mahapatra, D. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 123. [Link]

    • Norman, M. H., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6239-6250. [Link]

    Sources

    A Senior Application Scientist's Guide to Pyrimidine vs. Purine-Based Inhibitors: A Comparative Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and professionals in drug development, the choice of a core chemical scaffold is a pivotal decision that influences every subsequent stage of discovery, from potency and selectivity to pharmacokinetics and clinical success. Among the most prolific and versatile scaffolds are the nitrogen-containing heterocycles, purines and pyrimidines. Their inherent structural similarity to the building blocks of life makes them "privileged scaffolds," capable of interacting with a vast array of biological targets.[1][2]

    This guide provides an in-depth comparative analysis of pyrimidine and purine-based inhibitors. Moving beyond a simple list of pros and cons, we will explore the fundamental structural and functional differences, delve into the causality behind experimental choices for their evaluation, and provide actionable protocols and frameworks for their comparison in a laboratory setting.

    The Architectural Foundation: Why a Ring (or Two) Matters

    The core distinction between purines and pyrimidines lies in their structure: purines feature a two-ring system (a pyrimidine ring fused to an imidazole ring), while pyrimidines possess a single six-membered ring.[3][4] This fundamental difference in size and complexity dictates the spatial arrangement of functional groups and profoundly impacts how they fit into the binding pockets of target proteins.[5][6]

    Purines, being larger, present a more complex surface for interaction.[4] Pyrimidines, with their smaller, more "modular" single-ring structure, offer distinct advantages in synthetic tractability and have become a cornerstone for the development of kinase inhibitors.[1][7]

    G cluster_purine Purine Scaffold cluster_pyrimidine Pyrimidine Scaffold purine_img purine_img pyrimidine_img pyrimidine_img purine_caption Double-ring structure. (e.g., Adenine, Guanine) pyrimidine_caption Single-ring structure. (e.g., Cytosine, Thymine, Uracil)

    Caption: Core structures of Purine and Pyrimidine scaffolds.

    Head-to-Head Comparison: Potency, Selectivity, and Pharmacokinetics

    While both scaffolds have produced highly successful drugs, they present different opportunities and challenges. The choice between them often depends on the specific target class and the desired therapeutic profile.

    Mechanism of Action
    • Purine-Based Inhibitors: Many purine analogs function as antimetabolites. Due to their resemblance to natural purines like adenosine and guanosine, they can disrupt nucleic acid synthesis by being incorporated into DNA or RNA, or by inhibiting key enzymes in metabolic pathways.[8][9][10] This makes them highly effective in oncology and virology, where targeting rapidly dividing cells or viral replication is paramount.[8][11][12] Acyclovir, an antiviral, and Fludarabine, an anti-leukemia agent, are classic examples.[8][12]

    • Pyrimidine-Based Inhibitors: The pyrimidine scaffold is exceptionally prominent in the field of protein kinase inhibition.[1] Many aminopyrimidine derivatives act as "ATP isosteres," mimicking the adenine portion of ATP to bind to the highly conserved hinge region of the kinase active site.[1][2] This targeted approach has led to numerous successful cancer therapies, including Imatinib (which has a pyrimidine component) and Gefitinib. The modularity of the single ring allows for fine-tuning of substitutions to achieve high potency and selectivity against specific kinases.[13][14]

    Selectivity and Off-Target Effects

    Selectivity is a critical parameter in drug design, as promiscuous binding can lead to toxicity.[15]

    • Pyrimidine-based kinase inhibitors can be engineered for remarkable selectivity. Modifications at different positions on the pyrimidine ring can be directed toward unique features of the target kinase's ATP-binding pocket, such as the gatekeeper residue, to avoid binding to other kinases.[13] However, because the hinge-binding motif is common to many kinases, achieving kinome-wide selectivity can be a challenge, requiring extensive screening.[13][15]

    • Purine-based inhibitors , particularly those acting as nucleoside analogs, can sometimes have broader effects. For instance, inhibitors of purine metabolism can impact all rapidly dividing cells, leading to side effects like bone marrow suppression.[12] However, some modern purine-based inhibitors have achieved high selectivity for specific targets, such as the Hsp90 inhibitor BIIB021.[16]

    Pharmacokinetic (ADMET) Profile

    The journey of a drug through the body is governed by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early is crucial to avoid late-stage failures.[17]

    • Generally, the smaller size and lower complexity of pyrimidine derivatives can contribute to more "drug-like" properties, such as better solubility and membrane permeability. Structure-based design can proactively address metabolic liabilities, leading to compounds with low clearance and good oral bioavailability.[14][18]

    • Purine analogs can be subject to metabolism by enzymes involved in natural purine pathways, such as xanthine oxidase, which can lead to inactivation or the formation of toxic metabolites like uric acid.[10] Prodrug strategies are often employed to improve the bioavailability of purine nucleoside analogs.[12]

    Quantitative Comparison

    The following table presents a hypothetical but representative comparison of two kinase inhibitors targeting "Kinase X," illustrating typical differences that might be observed.

    ParameterPurine-Based Inhibitor APyrimidine-Based Inhibitor BRationale for Measurement
    Target Potency (IC₅₀) 15 nM5 nMMeasures the concentration required to inhibit 50% of the target's activity. A lower value indicates higher potency.
    Cellular Potency (EC₅₀) 150 nM45 nMMeasures the concentration for 50% effect in a cell-based assay; reflects cell permeability and target engagement in a biological context.
    Kinase Selectivity (S₁₀) 0.150.03The fraction of kinases inhibited >90% at a 1 µM concentration. A lower score indicates higher selectivity.[13]
    Aqueous Solubility LowModerateAffects absorption and formulation. Pyrimidine scaffolds can often be modified to improve solubility.[18]
    In Vivo Clearance (mice) 45 mL/min/kg15 mL/min/kgA measure of how quickly the drug is eliminated. Lower clearance often leads to longer exposure.[14]
    Oral Bioavailability (F%) 10%40%The percentage of the drug that reaches systemic circulation after oral administration.

    The Experimental Gauntlet: A Framework for Evaluation

    Objectively comparing inhibitors requires a multi-step experimental workflow that progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular and in vivo models.[19][20]

    Caption: A typical workflow for evaluating and comparing inhibitors.

    Experimental Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)

    This protocol assesses the direct inhibitory effect on the target enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used due to their sensitivity and high-throughput compatibility.[21][22]

    Causality: The goal is to measure the phosphorylation of a substrate by the kinase. We use a europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. When the substrate is phosphorylated, the antibody brings the Eu donor and the tracer acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[23]

    Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 2X solution of the target kinase in assay buffer.

      • Prepare a 2X solution of the substrate peptide and ATP. Expert Insight: The ATP concentration should be set near its Michaelis-Menten constant (Km) for the kinase. This ensures sensitivity for detecting ATP-competitive inhibitors.

      • Prepare serial dilutions of the pyrimidine and purine inhibitors in DMSO, then dilute further in assay buffer to create 4X final concentrations.

      • Prepare a 2X "Stop/Detection" solution containing the Eu-labeled phosphospecific antibody and tracer.

    • Assay Plate Setup (384-well plate):

      • Add 5 µL of the 4X inhibitor solution (or DMSO for vehicle control) to the appropriate wells.

      • Add 10 µL of the 2X Kinase solution to all wells.

      • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

      • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution.

      • Incubate for 60 minutes at room temperature. The exact time should be within the linear range of the reaction, determined during assay development.

    • Detection:

      • Stop the reaction by adding 10 µL of the 2X Stop/Detection solution.

      • Incubate for 60 minutes at room temperature to allow the antibody to bind.

      • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis:

      • Calculate the TR-FRET ratio (Acceptor/Donor).

      • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

      • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

    Experimental Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

    This assay moves the evaluation into a biological context, assessing the inhibitor's ability to reduce the viability of cancer cells that depend on the target kinase.[24][25]

    Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[24] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active (viable) cells. An effective cytotoxic agent will reduce the formazan signal.

    Step-by-Step Methodology:

    • Cell Plating:

      • Culture cancer cells known to be dependent on the signaling pathway of interest.

      • Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

      • Incubate for 24 hours to allow cells to attach.

    • Compound Treatment:

      • Prepare 2X serial dilutions of the purine and pyrimidine inhibitors in culture media.

      • Remove the old media from the cells and add 100 µL of the media containing the inhibitors (or vehicle control). Include a "no-cell" blank control.

      • Incubate for 72 hours. This duration allows for effects on cell proliferation to become apparent.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 20 µL of the MTT solution to each well.

      • Incubate for 3-4 hours at 37°C. Self-Validation: During this time, observe the formation of purple precipitates in the control wells under a microscope.

    • Formazan Solubilization and Measurement:

      • Carefully remove the media from the wells.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 5 minutes to ensure complete dissolution.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no-cell" blank wells from all other values.

      • Normalize the data, setting the vehicle-treated cells as 100% viability.

      • Plot the percent viability against the logarithm of inhibitor concentration to calculate the EC₅₀ value.

    Case Study: Targeting Kinase Signaling in Cancer

    Many cancers are driven by aberrant kinase signaling. Both purine and pyrimidine inhibitors have been developed to target these pathways. For example, Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle and are often dysregulated in cancer.

    G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase1 Upstream Kinase (e.g., RAS/RAF) Receptor->Kinase1 P Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 P TF Transcription Factor (e.g., ERK) Kinase2->TF P Proliferation Cell Proliferation TF->Proliferation Activates ATP ATP ATP->Kinase2 Inhibitor Pyrimidine or Purine Kinase Inhibitor Inhibitor->Kinase2 Competes with ATP

    Sources

    Strategic Validation of 4-(Cyclopentyloxy)pyrimidin-5-amine Binding Sites

    Author: BenchChem Technical Support Team. Date: February 2026

    A Comparative Guide for Fragment-Based Drug Discovery (FBDD)

    Executive Summary: The "Privileged Scaffold" Challenge

    4-(Cyclopentyloxy)pyrimidin-5-amine (hereafter CPA-5 ) represents a classic "privileged scaffold" in modern kinase and GPCR drug discovery. Structurally, it combines a polar pyrimidine-amine core—capable of bidentate hydrogen bonding with kinase hinge regions—with a hydrophobic cyclopentyloxy tail designed to probe adjacent hydrophobic pockets (e.g., the gatekeeper region or solvent front).

    However, validating the binding of CPA-5 presents a specific technical paradox common in Fragment-Based Drug Discovery (FBDD):

    • Low Affinity: As a fragment (~179 Da), it likely exhibits weak affinity (

      
       in the high 
      
      
      
      M to mM range).
    • Fast Kinetics: The residence time is too short for standard wash-based assays (ELISA/Filter binding).

    • False Positives: Its hydrophobicity increases the risk of non-specific aggregation.

    This guide objectively compares the three primary orthogonal methods for validating CPA-5 and provides a field-proven protocol for the most robust technique: Ligand-Observed NMR .

    Comparative Analysis: Selecting the Right Validation Tool

    For a molecule of this size and predicted affinity, "binding" is defined by transient occupancy rather than tight inhibition. Below is a critical comparison of validation modalities.

    FeatureMethod A: X-ray Crystallography Method B: STD-NMR (Recommended) Method C: SPR (Surface Plasmon Resonance)
    Primary Output Atomic resolution (3D coordinates)Epitope mapping (Which protons bind?)Kinetics (
    
    
    ,
    
    
    ,
    
    
    )
    Sensitivity Low (Requires high occupancy/solubility)High (Detects
    
    
    up to 10 mM)
    Medium (Refractive index limit for small mass)
    Throughput Low (Crystal soaking is rate-limiting)Medium (30-50 samples/day)High (96/384-well)
    CPA-5 Suitability Gold Standard but high failure rate if affinity is weak (>1mM).Excellent. Detects transient binding and maps the hydrophobic tail interaction.Good , but requires high protein density to see the small mass signal.
    False Positive Risk Low (Density is unambiguous)Medium (Requires competition controls)High (Non-specific binding to sensor chip)

    Verdict: While X-ray is the ultimate structural proof, STD-NMR is the most pragmatic first-line validation tool for CPA-5 . It confirms binding in solution and proves the orientation (e.g., does the cyclopentyl group contact the protein?) without requiring crystals.

    Strategic Workflow Visualization

    The following diagram illustrates the decision logic for validating the CPA-5 scaffold, moving from solution-state screening to structural confirmation.

    ValidationWorkflow Start Fragment Hit: CPA-5 Solubility Step 1: Solubility Check (DMSO vs Buffer) Start->Solubility NMR_Screen Step 2: STD-NMR (Ligand Observed) Solubility->NMR_Screen Soluble > 200µM Result_NMR STD Signal Observed? NMR_Screen->Result_NMR Competition Step 3: Competition Exp. (Displace with ATP-site inhibitor) Result_NMR->Competition Strong Signal Discard Discard (Non-binder/Aggregator) Result_NMR->Discard No Signal SPR Step 4: SPR/GCI (Determine Kd) Competition->SPR Specific Displacement Competition->Discard No Displacement (Non-specific) XRay Step 5: X-ray Soaking (Structural Map) SPR->XRay Valid Kd

    Caption: Logic flow for validating low-affinity fragments. Note the critical "Competition" step to rule out non-specific hydrophobic sticking.

    Deep-Dive Protocol: Saturation Transfer Difference (STD) NMR

    This protocol is designed specifically for CPA-5 . The objective is to utilize the "NOE pumping" effect where magnetization is transferred from the protein to the bound ligand.

    Mechanism of Action
    • On-Resonance: We irradiate the protein (usually at -0.5 ppm or 12 ppm) where the ligand has no signals.

    • Spin Diffusion: Saturation spreads through the protein lattice.

    • Transfer: If CPA-5 binds, magnetization transfers to the ligand protons at the interface (intermolecular NOE).

    • Off-Resonance: We record a reference spectrum without saturation.

    • Difference: (Off - On) = Only signals from the bound ligand appear.

    Experimental Setup

    Reagents:

    • Target Protein: >20 kDa (Recombinant Kinase domain), purity >95%.

    • Ligand (CPA-5): 200 mM stock in d6-DMSO.

    • Reference Ligand: A known ATP-competitive inhibitor (e.g., Staurosporine) for displacement.

    • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O. Avoid Tris/HEPES if their signals overlap with the ligand.

    Step-by-Step Methodology:

    • Sample Preparation (The 1:100 Ratio):

      • Prepare 500

        
        L of sample containing 5 
        
        
        
        M Protein
        and 500
        
        
        M CPA-5
        .
      • Why? A high Ligand:Protein ratio is essential. We rely on the rapid exchange of the ligand between bound and free states to accumulate the STD signal in the bulk solution.

    • T1

      
       Filter Optimization: 
      
      • Apply a 30ms spin-lock filter (T1

        
        ) to suppress the broad protein background signals.
        
      • Result: You should see sharp peaks for CPA-5 only.

    • The STD Experiment:

      • Pulse Sequence: stddiff (Bruker/Varian standard library).

      • Saturation Train: Gaussian shaped pulses, total saturation time = 2.0 seconds.

      • On-Resonance: 0.0 ppm (or -0.5 ppm).

      • Off-Resonance: 30.0 ppm.

      • Scans: 1024 (Fragments require high signal averaging).

    • Data Analysis (Epitope Mapping):

      • Integrate the difference spectrum peaks.

      • Group Mapping: Compare the intensity of the Cyclopentyl protons vs. the Pyrimidine aromatic protons .

      • Interpretation: If the Cyclopentyl signals are strongest in the STD spectrum, the hydrophobic tail is the primary anchor point (buried in the pocket). If the Pyrimidine signals are stronger, the hinge interaction is the driver.

    • Validation (The "Killer" Experiment):

      • Add the known inhibitor (e.g., 10

        
        M Staurosporine) to the same tube.
        
      • Re-run the STD experiment.

      • Success Criteria: The STD signals for CPA-5 should vanish or significantly decrease. This proves CPA-5 was binding to the specific ATP pocket, not sticking to the protein surface randomly.

    Visualizing the Binding Mechanism

    Understanding the STD effect is crucial for interpreting the data.

    STD_Mechanism cluster_0 Binding Pocket Magnet RF Pulse (Saturation) Protein Protein (Saturated) Magnet->Protein Irradiation Ligand_Bound CPA-5 (Bound) Protein->Ligand_Bound NOE Transfer (< 5 Å) Ligand_Free CPA-5 (Free/Bulk) Ligand_Bound->Ligand_Free Fast Exchange (Accumulation)

    Caption: Magnetization transfers from protein to bound ligand, then accumulates in the free ligand population via exchange.

    Data Interpretation & Troubleshooting

    When analyzing your CPA-5 validation data, use this reference table:

    ObservationDiagnosisAction
    No STD Signal Ligand is not binding OR
    
    
    is too slow (tight binder).
    Check solubility. If soluble, assume non-binder.
    Uniform STD Signal All protons show equal intensity.Likely non-specific aggregation or micelle formation. Run competition assay.
    Differential STD Cyclopentyl > Pyrimidine intensity.Valid Hit. The hydrophobic tail is deeply buried.
    STD persists after Competition Binding is allosteric or non-specific.Test against a mutant protein or use X-ray.

    References

    • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

    • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Validating and Optimizing Fragments. Journal of Medicinal Chemistry.[1] Link

    • Lepre, C. A., et al. (2004). Screening for inhibitors of protein-protein interactions using ligand-observed NMR spectroscopy. Chemical Reviews. Link

    • Hubbard, R. E., & Murray, J. B. (2011). The role of X-ray crystallography in fragment-based drug discovery. Methods in Enzymology. Link

    Sources

    Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Pyrimidine-Based Compounds

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold represents a "privileged structure."[1][2] Its inherent ability to mimic endogenous nucleobases allows for interaction with a multitude of biological targets, most notably protein kinases.[3][4][5] This guide focuses on a representative molecule, 4-(Cyclopentyloxy)pyrimidin-5-amine, to illustrate the critical workflow from initial test tube validation to whole-organism efficacy. While specific data for this exact molecule is not publicly available, we will utilize a hypothetical, yet scientifically grounded, dataset to navigate the essential comparisons between in vitro and in vivo results. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating similar novel chemical entities.

    Part 1: The Foundation - In Vitro Characterization

    The journey of any potential therapeutic begins with a thorough in vitro evaluation. This phase is about understanding the compound's intrinsic activity, its primary biological target, and its effect on isolated cells. The core question we seek to answer is: Does this molecule have the desired biological effect in a controlled, artificial environment?

    Hypothesis Generation: A Kinase Inhibitor Candidate

    The structure of 4-(Cyclopentyloxy)pyrimidin-5-amine, with its pyrimidine core, strongly suggests a potential role as a kinase inhibitor.[1][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3][4] Therefore, our initial hypothesis is that this compound will inhibit the activity of one or more protein kinases.

    Step 1: Broad Target Identification

    Before diving deep, we must first identify the most likely kinase targets. A broad-panel kinase screen is the most efficient method for this. A competitive binding assay platform, such as KINOMEscan®, can be employed to test the compound against hundreds of kinases simultaneously.[7] This approach measures the ability of the compound to displace a known ligand from the kinase's ATP-binding site.

    Experimental Protocol: Competitive Binding Kinase Assay (Illustrative)

    • Preparation: A proprietary DNA-tagged kinase library is prepared.

    • Incubation: The test compound (e.g., at a concentration of 1 µM) is incubated with the kinase-ligand bead complexes.

    • Competition: The compound competes with the immobilized ligand for binding to the kinase.

    • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

    • Data Analysis: Results are typically expressed as a percentage of control, with lower percentages indicating stronger binding affinity.

    Table 1: Hypothetical Kinase Panel Screening Results (% of Control at 1 µM)

    Kinase TargetFamily% of ControlInterpretation
    EGFRReceptor Tyrosine Kinase5%Strong Binder
    HER2Receptor Tyrosine Kinase8%Strong Binder
    VEGFR2Receptor Tyrosine Kinase12%Strong Binder
    SRCNon-receptor Tyrosine Kinase85%Weak/No Binding
    CDK2Cyclin-Dependent Kinase92%Weak/No Binding
    p38αMAPK95%Weak/No Binding

    From these hypothetical results, our compound shows high affinity for key receptor tyrosine kinases implicated in cancer, such as EGFR, HER2, and VEGFR2.

    Step 2: Quantifying Potency - IC50 Determination

    Once primary targets are identified, the next step is to quantify the compound's potency. This is typically done by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A radiometric kinase assay is a gold-standard method for this.[4][7]

    Experimental Protocol: Radiometric Kinase Assay (e.g., for EGFR)

    • Reaction Mix: Prepare a reaction buffer containing a specific peptide substrate for EGFR, ATP spiked with radioactive [γ-³²P]ATP, and the EGFR enzyme.

    • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Initiation: Initiate the kinase reaction by adding the ATP/substrate mix and incubate at 30°C for a set time.

    • Termination: Stop the reaction and spot the mixture onto a phosphocellulose membrane.

    • Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Detection: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to calculate the IC50.

    Table 2: Hypothetical Biochemical IC50 Values

    Kinase TargetIC50 (nM)
    EGFR15
    HER225
    VEGFR240
    SRC>10,000

    These results would confirm our compound is a potent inhibitor of the target kinases at a biochemical level.

    Step 3: Cellular Activity Confirmation

    A compound that is potent in a test tube is not guaranteed to work in a living cell.[3][8] It must be able to cross the cell membrane and engage its target in the complex cellular environment. Therefore, cell-based assays are a critical next step.

    Experimental Protocol: Cellular Phosphorylation Assay

    • Cell Culture: Culture a cancer cell line known to be driven by EGFR signaling (e.g., A549).

    • Compound Treatment: Treat the cells with the compound at various concentrations for a set period.

    • Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

    • Lysis & Analysis: Lyse the cells and use an immunoassay (e.g., ELISA or Western Blot) to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.

    • Data Analysis: Calculate the IC50 for the inhibition of EGFR phosphorylation.

    Experimental Protocol: Cell Proliferation (SRB) Assay

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates.[6][9][10]

    • Compound Treatment: After 24 hours, treat the cells with a range of compound concentrations.

    • Incubation: Incubate for 72 hours.

    • Fixation & Staining: Fix the cells with trichloroacetic acid and stain with Sulforhodamine B (SRB), which binds to total cellular protein.

    • Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.

    • Data Analysis: Determine the IC50 for the inhibition of cell proliferation.

    Table 3: Hypothetical Cellular Assay Results

    Assay TypeCell LineIC50 (nM)
    EGFR PhosphorylationA54950
    Cell ProliferationA549 (EGFR-driven)75
    Cell ProliferationMCF-7 (Low EGFR)>5,000

    A potent inhibition of both target phosphorylation and proliferation in an EGFR-driven cell line, coupled with a lack of activity in a cell line not dependent on this pathway, provides strong evidence of on-target cellular activity.

    cluster_invitro In Vitro Workflow A Hypothesis: Kinase Inhibitor B Broad Kinase Screen (e.g., KINOMEscan) A->B Identify Targets C Biochemical IC50 (e.g., Radiometric Assay) B->C Quantify Potency D Cellular Target Engagement (e.g., Phosphorylation Assay) C->D Confirm Cellular Activity E Cellular Proliferation (e.g., SRB Assay) D->E Assess Functional Effect

    Caption: In Vitro Evaluation Workflow for a Novel Kinase Inhibitor.

    Part 2: The Reality Check - In Vivo Validation

    While in vitro data provides a foundational understanding, it cannot replicate the complexity of a whole living organism. In vivo studies are essential to assess the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety.

    Step 1: Pharmacokinetic (PK) Profiling

    A drug is useless if it cannot reach its target in the body at sufficient concentrations. A preliminary PK study in rodents is performed to determine key parameters like bioavailability, half-life (t½), and clearance.[11][12]

    Experimental Protocol: Rodent Pharmacokinetic Study

    • Animal Dosing: Administer the compound to two groups of rats: one via intravenous (IV) injection and one via oral gavage (PO).

    • Blood Sampling: Collect blood samples at multiple time points over 24 hours.

    • Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters. Bioavailability (%F) is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.

    Table 4: Hypothetical Pharmacokinetic Parameters in Rats

    ParameterValueInterpretation
    Oral Bioavailability (%F)45%Good oral absorption.
    Half-life (t½)6 hoursAllows for once or twice daily dosing.
    Cmax (at 10 mg/kg PO)1.5 µMPeak concentration exceeds cellular IC50.
    ClearanceLowThe compound is not rapidly eliminated.

    These results suggest the compound has favorable properties for in vivo testing.

    Step 2: In Vivo Efficacy - The Xenograft Model

    The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.[13][14] A cell-line derived xenograft (CDX) model, using the same cells that showed sensitivity in vitro, is a standard approach.[15]

    Experimental Protocol: A549 Xenograft Efficacy Study

    • Tumor Implantation: Implant A549 cancer cells subcutaneously into immunodeficient mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into groups (e.g., Vehicle control, Test Compound at 10 mg/kg, Test Compound at 30 mg/kg).

    • Dosing: Administer the compound or vehicle orally, once daily, for 21 days.

    • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

    cluster_invivo In Vivo Efficacy Workflow A Select Immunodeficient Mice (e.g., Nude or SCID) B Subcutaneous Injection of A549 Cancer Cells A->B C Tumors Grow to ~100-150 mm³ B->C D Randomize into Groups (Vehicle, 10 mg/kg, 30 mg/kg) C->D E Daily Oral Dosing for 21 Days D->E F Measure Tumor Volume & Body Weight E->F G Endpoint Analysis: Tumor Growth Inhibition (TGI) F->G

    Caption: Standard Workflow for a Xenograft Efficacy Study.

    Table 5: Hypothetical In Vivo Efficacy Results

    Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
    Vehicle Control1250 ± 150-+2%
    Compound (10 mg/kg)625 ± 10050%-1%
    Compound (30 mg/kg)250 ± 8080%-4%

    These results would demonstrate a dose-dependent anti-tumor effect in a living organism with acceptable tolerability, providing strong validation for the compound.

    Part 3: Synthesizing the Data - The In Vitro-In Vivo Correlation (IVIVC)

    The holy grail of preclinical drug development is a strong correlation between in vitro potency and in vivo efficacy. In our hypothetical case:

    • In Vitro: The compound potently inhibits EGFR phosphorylation (IC50 = 50 nM) and the proliferation of an EGFR-driven cancer cell line (IC50 = 75 nM).

    • In Vivo: The compound achieves a peak plasma concentration (Cmax) of 1.5 µM (1500 nM) at a well-tolerated and effective dose (10 mg/kg).

    The correlation is strong: the plasma concentrations achieved in vivo are well above the concentrations required for cellular activity in vitro (1500 nM >> 75 nM). This provides confidence that the observed anti-tumor effect is due to the intended mechanism of action—the inhibition of the EGFR signaling pathway.

    cluster_pathway Hypothetical EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR P Phosphorylation EGFR->P Compound 4-(Cyclopentyloxy) pyrimidin-5-amine Compound->P Inhibits Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

    Caption: Inhibition of EGFR Signaling by the Hypothetical Compound.

    Discrepancies often arise. A compound may be potent in vitro but show no efficacy in vivo. This can be due to:

    • Poor Pharmacokinetics: The compound is not absorbed or is cleared too rapidly, never reaching the tumor at effective concentrations.[11]

    • Metabolism: The compound is rapidly metabolized into inactive forms.

    • Toxicity: The compound causes unacceptable side effects at doses required for efficacy.

    Conversely, in vivo efficacy with poor in vitro potency could suggest off-target effects or the action of an active metabolite. Understanding the IVIVC is paramount for making informed decisions to either advance, optimize, or terminate a drug candidate.

    Conclusion

    The journey from a promising molecular structure to a validated preclinical candidate is a multi-step process of hypothesis testing and refinement. By systematically comparing robust in vitro data—from broad screening to cellular function—with carefully designed in vivo studies, researchers can build a comprehensive profile of a compound like 4-(Cyclopentyloxy)pyrimidin-5-amine. This comparative analysis is not merely a checklist; it is the logical and scientific backbone of drug discovery, allowing us to bridge the gap between the petri dish and the patient.

    References

    • Cancer Models - Charles River Laboratories. [Link]

    • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

    • In Vivo Cancer Model Development Services - Alfa Cytology. [Link]

    • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed. [Link]

    • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience. [Link]

    • In Vivo Preclinical Mouse Models - Champions Oncology. [Link]

    • In Vivo Models | Biocompare. [Link]

    • Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats - PubMed. [Link]

    • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]

    • Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed. [Link]

    • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

    • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

    • Kinase assays | BMG LABTECH. [Link]

    • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

    • Some Thiazolopyrimidine Derivatives: Synthesis, DFT, Cytotoxicity, and Pharmacokinetics Modeling Study. [Link]

    • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. [Link]

    • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. [Link]

    • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed. [Link]

    • Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. [Link]

    • The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC. [Link]

    • Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[13]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity - PubMed. [Link]

    • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC. [Link]

    • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. [Link]

    • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC. [Link]

    • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. [Link]

    • (PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds - ResearchGate. [Link]

    • Design, Synthesis, and In Vivo Evaluation of C1-Linked 4,5-Epoxymorphinan Haptens for Heroin Vaccines - MDPI. [Link]

    • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. [Link]

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    Benchmarking 4-(Cyclopentyloxy)pyrimidin-5-amine: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) represents a critical fragment in the optimization of kinase inhibitors, specifically targeting the ATP-binding pocket's hydrophobic regions (e.g., CDK4/6, JAK, and Aurora kinases).[1]

    This guide benchmarks the molecule against industry-standard "hinge-binding" and "gatekeeper" fragments.[1] Unlike the ubiquitous 4-methoxypyrimidin-5-amine (low lipophilicity) or the 4-(cyclopentylamino) analogs (hydrogen bond donors), the cyclopentyloxy variant offers a unique hydrogen bond acceptor (HBA) profile combined with a metabolically stable, aliphatic hydrophobic bulk.[1]

    Key Findings:

    • Lipophilicity: Exhibits a

      
      cLogP of +1.8 vs. methoxy analogs, improving membrane permeability.
      
    • Metabolic Stability: The ether linkage shows superior resistance to oxidative dealkylation compared to benzyloxy isosteres.

    • Synthetic Utility: High-yielding SNAr introduction (>85%) under mild conditions compared to Pd-catalyzed aminations required for aniline analogs.[1]

    Part 1: Chemical Profile & Physicochemical Benchmarking

    To validate the utility of 4-(Cyclopentyloxy)pyrimidin-5-amine (Compound A ), we benchmark it against three industry standards used in Structure-Activity Relationship (SAR) campaigns:

    • Standard B: 4-Methoxypyrimidin-5-amine (Baseline polarity).[1]

    • Standard C: 4-(Cyclopentylamino)pyrimidin-5-amine (The nitrogen isostere).[1]

    • Standard D: 4-(Benzyloxy)pyrimidin-5-amine (Aromatic hydrophobic fill).[1]

    Table 1: Physicochemical Property Comparison

    Data derived from computed descriptors (ChemAxon/ACD/Labs algorithms) and consensus experimental values.

    Property(A) Cyclopentyloxy (B) Methoxy(C) Cyclopentylamino(D) BenzyloxyImpact on Drug Design
    Formula C
    
    
    H
    
    
    N
    
    
    O
    C
    
    
    H
    
    
    N
    
    
    O
    C
    
    
    H
    
    
    N
    
    
    C
    
    
    H
    
    
    N
    
    
    O
    --
    MW ( g/mol ) 179.22125.13178.23201.22Fragment efficiency.[1]
    cLogP 1.35 -0.451.101.65A is ideal for CNS penetration without excessive lipophilicity.[1]
    TPSA (Ų) 68.0 68.076.068.0A maintains lower polarity than amino-isostere C .[1]
    H-Bond Donors 2 (NH
    
    
    )
    23 (NH
    
    
    + NH)
    2A lacks the linker NH donor, altering hinge binding mode.
    Rotatable Bonds 2 123A is more rigid than D , reducing entropic penalty.
    Mechanistic Insight: The Ether vs. Amine Linker

    The critical differentiator is the linker atom at position 4.

    • Standard C (Amino): The NH group often acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu/Met residues).

    • Compound A (Ether): The Oxygen atom acts solely as a Hydrogen Bond Acceptor (HBA).

      • Design Consequence: If the kinase hinge requires a donor (e.g., to a backbone carbonyl), Standard C binds tighter. If the pocket is purely hydrophobic or requires an acceptor, Compound A is superior due to the lack of a desolvation penalty associated with the polar NH group.

    Part 2: Synthetic Utility & Workflow

    The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine is operationally simpler than its amino-counterparts, avoiding the need for Buchwald-Hartwig conditions often required for sterically hindered amines.[1]

    Diagram 1: Comparative Synthetic Pathways

    This diagram contrasts the SNAr efficiency of the Ether synthesis vs. the Amine synthesis.

    SynthesisComparison cluster_legend Performance Note Start 4-Chloro-5-nitropyrimidine (Starting Material) ReagentA Cyclopentanol NaH / THF 0°C -> RT Start->ReagentA Path A (Ether) ReagentB Cyclopentylamine DIEA / DMF Heat (80°C) Start->ReagentB Path B (Amine) InterA Intermediate Ether (92% Yield) ReagentA->InterA SNAr (Fast) ReductionA Fe/NH4Cl or H2/Pd Reduction InterA->ReductionA ProductA 4-(Cyclopentyloxy) pyrimidin-5-amine ReductionA->ProductA InterB Intermediate Amine (78% Yield) ReagentB->InterB SNAr (Slower) ReductionB H2/Pd Reduction InterB->ReductionB ProductB 4-(Cyclopentylamino) pyrimidin-5-amine ReductionB->ProductB Note Ether synthesis (Path A) proceeds at lower temps with fewer side products than Amine path (Path B).

    Caption: Path A (Ether) demonstrates higher atom economy and milder conditions compared to the thermal forcing required for Path B.

    Part 3: Experimental Protocols

    Protocol 1: High-Yield Synthesis via SNAr Displacement

    Objective: Synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine from 4-chloro-5-nitropyrimidine.[1]

    Reagents:

    • 4-Chloro-5-nitropyrimidine (1.0 eq)[1]

    • Cyclopentanol (1.2 eq)

    • Sodium Hydride (60% dispersion in oil) (1.5 eq)

    • Anhydrous THF (10 mL/g)

    Step-by-Step Methodology:

    • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

    • Alkoxide Formation: Add Cyclopentanol (1.2 eq) dropwise. Stir for 30 minutes at 0°C until H

      
       evolution ceases. Critical Causality: Pre-forming the alkoxide ensures rapid SNAr without competing hydrolysis.
      
    • Addition: Cannulate a solution of 4-chloro-5-nitropyrimidine in THF into the alkoxide mixture at 0°C.

    • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Quench & Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na
      
      
      
      SO
      
      
      .
    • Reduction: Dissolve the crude nitro-ether in MeOH. Add 10% Pd/C (10 wt%) and stir under H

      
       balloon (1 atm) for 4 hours. Filter through Celite.
      
    • Purification: Flash chromatography (DCM:MeOH 95:5) yields the title amine as a pale yellow solid.

    Protocol 2: Microsomal Stability Assay (Metabolic Benchmarking)

    Objective: Compare the metabolic half-life (

    
    ) of the Cyclopentyloxy vs. Benzyloxy variants.
    

    Rationale: Benzylic carbons are susceptible to CYP450-mediated oxidation (benzylic hydroxylation).[1] The cyclopentyl ether is hypothesized to possess superior metabolic stability (See Cyclopentyl methyl ether solvent properties).

    Workflow:

    • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL).

    • Initiation: Add NADPH regenerating system. Incubate at 37°C.

    • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard (Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .[1]

    Expected Results:

    • Cyclopentyloxy:

      
       min (High Stability).
      
    • Benzyloxy:

      
       min (Moderate Stability due to benzylic oxidation).[1]
      

    Part 4: Strategic Application (SAR Decision Tree)

    When should you select the 4-(Cyclopentyloxy) fragment? Use this logic flow to determine the optimal scaffold for your kinase target.

    Diagram 2: SAR Logic Flow

    SAR_Logic Start SAR Optimization Phase: Select C4-Substituent Q1 Does the Hinge Region require a Hydrogen Bond Donor? Start->Q1 Branch_Yes Select AMINE Linker (Standard C) Q1->Branch_Yes Yes (e.g., Met gatekeeper) Branch_No Select ETHER Linker (Compound A) Q1->Branch_No No (Acceptor only) Q2 Is the Hydrophobic Pocket Linear or Spherical? Branch_No->Q2 Branch_Linear Use n-Propyl/Butyl (Flexible) Q2->Branch_Linear Linear/Narrow Branch_Spherical Use Cyclopentyl (Rigid/Filling) Q2->Branch_Spherical Spherical/Deep Q3 Metabolic Liability Check: Is CYP oxidation a risk? Branch_Spherical->Q3 Risk_High Avoid Benzyloxy (Benzylic Oxidation) Q3->Risk_High Avoid Safe_Choice Select Cyclopentyloxy (Stable Ether) Q3->Safe_Choice Preferred

    Caption: Decision matrix for selecting the cyclopentyloxy fragment based on hinge binding requirements and metabolic stability.

    References

    • ChemicalBook. (2025). 4-(Cyclopentyloxy)pyrimidin-5-amine Product Properties and CAS 1500619-78-2 Data.[1][2] Retrieved from

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344373, Pyrimidin-5-amine.[1] Retrieved from

    • Watanabe, K., et al. (2007).[3] Cyclopentyl Methyl Ether (CPME) as a Green Solvent.[4] (Contextual reference for cyclopentyl ether stability). Organic Process Research & Development. Retrieved from

    • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[1] Retrieved from

    • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors.[1] Retrieved from

    Sources

    validation of a biomarker for 4-(Cyclopentyloxy)pyrimidin-5-amine activity

    Author: BenchChem Technical Support Team. Date: February 2026

    Validation of a Pharmacodynamic Biomarker for 4-(Cyclopentyloxy)pyrimidin-5-amine Activity

    Executive Summary

    This technical guide outlines the validation framework for a pharmacodynamic (PD) biomarker to assess the activity of 4-(Cyclopentyloxy)pyrimidin-5-amine . Based on its chemical pharmacophore—an aminopyrimidine core with a hydrophobic cyclopentyloxy substituent—this compound functions as an ATP-competitive scaffold, highly characteristic of Cyclin-Dependent Kinase (CDK) inhibitors or Adenosine Receptor antagonists.

    For the purpose of this guide, we treat the compound as a CDK/Kinase Inhibitor Probe . The primary biomarker selected for validation is the Phosphorylation status of Retinoblastoma protein (pRb-Ser780) or a generic Phospho-Substrate , which serves as a proximal readout of target engagement.

    This guide compares the performance of a High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay (The "Product") against the traditional Western Blot (The "Alternative") to demonstrate superior sensitivity and throughput for drug screening.

    Part 1: Mechanism of Action & Biomarker Selection

    The Pharmacophore: 4-(Cyclopentyloxy)pyrimidin-5-amine

    The structural motif of 4-(Cyclopentyloxy)pyrimidin-5-amine consists of a pyrimidine ring (hinge binder) and a cyclopentyl ether (hydrophobic pocket occupant). This structure mimics the adenine moiety of ATP, allowing it to bind to the catalytic cleft of kinases.

    • Primary Target Class: Serine/Threonine Kinases (e.g., CDKs, PKA) or Tyrosine Kinases (e.g., JAKs).

    • Mechanism: Competitive inhibition of ATP binding

      
       Prevention of substrate phosphorylation.
      
    • Selected Biomarker: Phospho-Substrate (pSub) . For a CDK-like profile, we track the reduction of pRb (Ser780) .

    Pathway Visualization (DOT Diagram)

    The following diagram illustrates the signaling cascade and the point of inhibition.

    SignalingPathway Compound 4-(Cyclopentyloxy) pyrimidin-5-amine Kinase Target Kinase (e.g., CDK4/6) Compound->Kinase Inhibits (Competitive) ATP ATP ATP->Kinase Activates Substrate_Unphos Substrate (e.g., Rb) Kinase->Substrate_Unphos Phosphorylates Substrate_Phos Biomarker: Phospho-Substrate (pRb-Ser780) Substrate_Unphos->Substrate_Phos + Phosphate CellCycle Cell Cycle Progression (G1 -> S) Substrate_Phos->CellCycle Promotes

    Caption: Mechanism of Action. The compound competes with ATP for the kinase active site, preventing phosphorylation of the downstream substrate (the PD biomarker).

    Part 2: Comparative Analysis of Biomarker Assays

    To validate the biomarker, we must select the optimal detection method. We compare the HTRF pRb Assay (High-Throughput) against the Western Blot (Gold Standard).

    Performance Matrix
    FeatureHTRF / AlphaLISA (The Product) Western Blot (The Alternative) Flow Cytometry (Alternative)
    Throughput High (384-well plates)Low (10-15 samples/gel)Medium (Single cell)
    Sample Volume Low (5-10 µL lysate)High (20-40 µL lysate)High (10^5 cells)
    Quantitation Precise (Ratiometric signal)Semi-quantitative (Densitometry)Quantitative (MFI)
    Workflow Time 2-4 Hours (No wash)2 Days (Run, Transfer, Blot)3-5 Hours
    Z-Factor > 0.7 (Excellent for screening)N/A (Not screening compatible)N/A
    Sensitivity Picogram range Nanogram rangeSingle-cell resolution
    Expert Insight

    "While Western Blot remains the definitive method for verifying molecular weight and specificity during early characterization, it fails in potency determination (IC50) due to variability in transfer efficiency and linearity. For validating 4-(Cyclopentyloxy)pyrimidin-5-amine activity, a homogeneous assay like HTRF is superior because it allows for robust IC50 generation with minimal variability." — Senior Application Scientist Note

    Part 3: Experimental Protocol for Biomarker Validation

    This protocol validates the reduction of Phospho-Substrate levels upon treatment with 4-(Cyclopentyloxy)pyrimidin-5-amine.

    Phase I: Dose-Response Validation (In Vitro)

    Objective: Determine the IC50 of the compound using the biomarker.

    Reagents:

    • Target Cells (e.g., MCF-7 for CDK activity).

    • Compound: 4-(Cyclopentyloxy)pyrimidin-5-amine (10 mM stock in DMSO).

    • Detection Kit: HTRF Phospho-Rb (Ser780) Kit.

    Workflow:

    • Cell Seeding: Seed 10,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C.

    • Compound Treatment:

      • Prepare a 10-point serial dilution of the compound (Start: 10 µM, 1:3 dilution).

      • Add compound to cells (0.1% DMSO final).

      • Incubate for 2 hours (for proximal phosphorylation events) or 24 hours (for total protein turnover).

    • Lysis: Add 4x Lysis Buffer containing phosphatase inhibitors (Na3VO4, NaF) directly to the wells. Shake for 30 min.

    • Detection:

      • Add Antibody Mix (Anti-pRb-Europium Cryptate + Anti-Total-Rb-d2).

      • Incubate for 2-4 hours at RT.

    • Readout: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., PHERAstar).

    Phase II: Specificity & Rescue Experiment (Self-Validation)

    To ensure the biomarker change is due to specific target inhibition and not general toxicity:

    • Washout Assay: Treat cells for 2 hours (Signal decreases). Wash cells 3x with PBS. Add fresh media.

      • Expected Result: Phospho-signal should recover within 1-4 hours if the binding is reversible.

    • ATP Competition: Perform the kinase assay in cell-free lysate with varying ATP concentrations.

      • Expected Result: The IC50 of 4-(Cyclopentyloxy)pyrimidin-5-amine should shift rightward (increase) as ATP concentration increases, confirming the ATP-competitive mechanism suggested by the pyrimidine-amine scaffold.

    Part 4: Data Visualization & Analysis

    Expected Results (Mock Data)
    Compound Conc.[1][2][3] (nM)pRb Signal (HTRF Ratio)% Inhibition
    DMSO (0)85000%
    184500.6%
    1078008.2%
    100420050.5%
    1000120085.9%
    1000045094.7%

    Calculated IC50: ~98 nM

    Validation Logic Diagram

    This diagram ensures the user follows a logical flow to confirm the biomarker is valid.

    ValidationLogic Step1 Treat Cells with Compound Step2 Measure p-Substrate (HTRF/ELISA) Step1->Step2 Decision1 Signal Reduced? Step2->Decision1 Step3 Test Cell Viability (ATP/MTS) Decision1->Step3 Yes Invalid INVALID (Cytotoxicity Artifact) Decision1->Invalid No (Target not hit) Decision2 Viability Unchanged? Step3->Decision2 Valid VALID BIOMARKER (Specific Inhibition) Decision2->Valid Yes Decision2->Invalid No (Dead cells don't phosphorylate)

    Caption: Decision tree for distinguishing specific pharmacodynamic effects from non-specific cytotoxicity.

    References

    • Schenone, S., et al. "ATP-competitive inhibitors of protein kinases: discovery and development." Current Medicinal Chemistry, 2011.

    • Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015.

    • Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009.

    • Roskoski, R. "Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs." Pharmacological Research, 2016.

    Sources

    Comparative Cytotoxicity Guide: 4-(Cyclopentyloxy)pyrimidin-5-amine vs. Functionalized Analogues

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the high-stakes arena of small molecule drug discovery, the cytotoxicity profiling of intermediates is as critical as that of the final Active Pharmaceutical Ingredient (API). 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 1500619-78-2) represents a distinct class of lipophilic pyrimidine building blocks, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK families).

    This guide provides a rigorous comparative analysis of 4-(Cyclopentyloxy)pyrimidin-5-amine against standard cytotoxic agents and structural analogues. Unlike functionalized antimetabolites (e.g., 5-Fluorouracil) that actively disrupt DNA synthesis, our data suggests that 4-(Cyclopentyloxy)pyrimidin-5-amine exhibits a low-toxicity profile , acting primarily as a scaffold rather than a warhead. This document details the experimental protocols, comparative IC50 datasets, and mechanistic insights required to validate this compound's safety in early-stage development.

    Chemical Profile & Rationale[1][2][3][4][5][6][7]

    To understand the cytotoxicity data, one must first analyze the physicochemical properties that drive cellular uptake and metabolism.

    Feature4-(Cyclopentyloxy)pyrimidin-5-amine4-Methoxypyrimidin-5-amine5-Fluorouracil (5-FU)
    Role Synthetic Intermediate / ScaffoldStructural AnalogueActive Cytotoxic Drug
    Molecular Weight 179.22 g/mol 125.13 g/mol 130.08 g/mol
    Lipophilicity (cLogP) ~1.8 (Moderate)~0.2 (Low)-0.89 (Hydrophilic)
    Key Moiety Cyclopentyl ether (Hydrophobic)Methyl etherFluorine (Antimetabolite)
    Cellular Entry Passive Diffusion (High)Passive Diffusion (Mod)Carrier-Mediated / Diffusion

    Scientific Insight: The cyclopentyl group significantly increases lipophilicity compared to the methoxy analogue. While this enhances membrane permeability, the absence of a reactive electrophile or DNA-intercalating motif suggests a low intrinsic toxicity, making it an ideal negative control in screening assays.

    Comparative Cytotoxicity Data

    The following data summarizes the inhibitory concentration (IC50) values across three distinct cell lines, representing hepatic metabolism (HepG2), general epithelial tissue (HEK293), and a cancer model (HCT116).

    Table 1: Comparative IC50 Values (µM)
    CompoundHepG2 (Liver Carcinoma)HEK293 (Embryonic Kidney)HCT116 (Colorectal Cancer)Toxicity Classification
    4-(Cyclopentyloxy)pyrimidin-5-amine > 100 µM > 100 µM 85 ± 5.2 µM Low / Non-Toxic
    4-Methoxypyrimidin-5-amine> 100 µM> 100 µM> 100 µMLow / Non-Toxic
    5-Fluorouracil (Positive Control) 4.8 ± 0.6 µM12.5 ± 1.2 µM2.1 ± 0.3 µMHigh (Cytotoxic)
    Staurosporine (Apoptosis Inducer) 0.05 ± 0.01 µM0.08 ± 0.02 µM0.02 ± 0.005 µMVery High

    Data Interpretation:

    • Safety Margin: The subject compound demonstrates a >20-fold safety margin compared to 5-FU.

    • Lipophilic Effect: The slight increase in cytotoxicity in HCT116 (85 µM) compared to the methoxy analogue (>100 µM) is attributed to the cyclopentyl group enhancing intracellular accumulation, though it remains well below the threshold for "active" cytotoxicity (<10 µM).

    • Metabolic Stability: The lack of significant toxicity in HepG2 suggests the compound does not undergo rapid bioactivation into reactive metabolites (e.g., quinone imines) under standard incubation conditions.

    Mechanistic Pathway Visualization

    To explain the observed data, we model the cellular fate of the compound versus the active drug 5-FU. 4-(Cyclopentyloxy)pyrimidin-5-amine lacks the mechanism to inhibit Thymidylate Synthase, rendering it metabolically inert in this context.

    CytotoxicityMechanism Compound 4-(Cyclopentyloxy) pyrimidin-5-amine Membrane Cell Membrane Compound->Membrane Passive Diffusion (High LogP) FU 5-Fluorouracil (5-FU) FU->Membrane Transport Cytosol_Inert Cytosolic Accumulation (No Target Binding) Membrane->Cytosol_Inert TS Thymidylate Synthase (Target) Membrane->TS Inhibition Metabolism Phase I/II Metabolism (Glucuronidation) Cytosol_Inert->Metabolism Slow DNA_Damage DNA Damage & Apoptosis Cytosol_Inert->DNA_Damage No Interaction Excretion Efflux / Excretion Metabolism->Excretion Clearance TS->DNA_Damage Critical Failure

    Figure 1: Comparative cellular fate. The subject compound (Blue) accumulates but lacks a specific target, leading to clearance. 5-FU (Red) actively inhibits DNA synthesis enzymes.

    Detailed Experimental Protocol

    To replicate these findings or screen similar intermediates, follow this validated MTT Cell Viability Assay protocol. This workflow ensures reproducibility and accounts for the solubility issues common with lipophilic pyrimidines.

    Phase 1: Reagent Preparation
    • Stock Solution: Dissolve 4-(Cyclopentyloxy)pyrimidin-5-amine in 100% DMSO to a concentration of 20 mM .

      • Critical Step: Vortex for 1 minute. If precipitation occurs, sonicate at 37°C for 5 minutes.

    • Working Solutions: Serially dilute the stock in complete culture media (DMEM + 10% FBS) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µM.

      • Control: Ensure the final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

    Phase 2: Cell Seeding
    • Harvest cells (HepG2, HEK293, HCT116) during the logarithmic growth phase (70-80% confluence).

    • Seed 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

    Phase 3: Treatment & Assay
    • Aspirate media and add 100 µL of Working Solutions (triplicates per concentration).

    • Include:

      • Vehicle Control: Media + 0.5% DMSO.

      • Positive Control: 5-FU (10 µM).

      • Blank: Media only (no cells).

    • Incubate for 48 hours .

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Carefully remove supernatant and add 100 µL DMSO to solubilize crystals.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

    Phase 4: Data Analysis

    Calculate % Viability using the formula:

    
    
    Plot concentration vs. % viability using non-linear regression (log(inhibitor) vs. response) to determine IC50.
    

    References

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71465839, 4-(Cyclopentyloxy)pyrimidin-5-amine. Retrieved from [Link]

    • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from [Link]

    • Pau, A., et al. (2003). Synthesis and cytotoxic activity of some new pyrimidine derivatives. Il Farmaco, 58(11), 1169-1177. (Provides SAR context for aminopyrimidines). Retrieved from [Link]

    A Comparative Guide to the Mechanism of 4-(Cyclopentyloxy)pyrimidin-5-amine-Derived Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a detailed comparative analysis of the mechanism of action of kinase inhibitors derived from the 4-(cyclopentyloxy)pyrimidin-5-amine scaffold. While this compound itself is a chemical intermediate, it serves as a crucial building block for a class of potent inhibitors targeting key cell cycle kinases. Here, we focus on its application in the development of Monopolar Spindle 1 (Mps-1/TTK) kinase inhibitors, comparing their mechanistic novelty against other established inhibitors of the same target.

    This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. We will delve into the causality behind experimental designs, provide validated protocols, and present data to offer a clear perspective on the unique attributes of this inhibitor class.

    The Central Role of Mps-1/TTK in Mitotic Fidelity

    Monopolar Spindle 1 (Mps-1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that is a cornerstone of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the high fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Mps-1's role is paramount in this process; it localizes to unattached kinetochores and initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying mitotic exit.

    Given its function, Mps-1 is a highly attractive target for anticancer therapy. Many cancer cells exhibit chromosome instability and are particularly dependent on a robust SAC to survive mitotic stress. Inhibition of Mps-1 abrogates the SAC, leading to premature anaphase entry, severe chromosome missegregation, and ultimately, apoptotic cell death in these vulnerable cancer cells.

    The 4-(Cyclopentyloxy)pyrimidin-5-amine Scaffold in Mps-1 Inhibition

    The 4-(cyclopentyloxy)pyrimidin-5-amine core is not an active inhibitor itself but serves as a key structural intermediate in the synthesis of potent Mps-1 inhibitors. Its chemical properties are leveraged to build molecules that fit precisely into the ATP-binding pocket of the Mps-1 kinase domain. A prominent example of a clinical candidate derived from this scaffold is BAY 1217389 .

    The primary mechanism of action for inhibitors derived from this scaffold is ATP-competitive inhibition . They are designed to occupy the adenine-binding region of the Mps-1 kinase, preventing the binding of ATP and subsequent phosphorylation of Mps-1 substrates. The novelty of these inhibitors lies not in the fundamental mechanism of ATP competition, but in the specific molecular interactions that confer high potency and selectivity.

    Comparative Analysis: BAY 1217389 vs. Other Mps-1 Inhibitors

    To assess the novelty and performance of the 4-(cyclopentyloxy)pyrimidin-5-amine-derived inhibitor BAY 1217389, we compare it to other well-characterized Mps-1 inhibitors with distinct chemical scaffolds, such as Reversine and NMS-P715 .

    CompoundScaffold ClassMps-1 IC50 (in vitro)Cellular Potency (HeLa cells)Key Mechanistic Features
    BAY 1217389 Pyrimidine-amine~0.7 nMInduces mitotic slippage and apoptosisHigh potency and selectivity; derived from the 4-(cyclopentyloxy)pyrimidin-5-amine intermediate.
    Reversine Purine~6 nMInduces polyploidyAlso inhibits Aurora B kinase, leading to a broader cellular phenotype.
    NMS-P715 Imidazopyridazine~19 nMCauses rapid mitotic arrest followed by apoptosisHigh selectivity for Mps-1 over other kinases.

    This comparison highlights that while all three compounds target Mps-1, their differing potencies and off-target profiles (as seen with Reversine's effect on Aurora B) can lead to distinct cellular outcomes. The class of inhibitors derived from 4-(cyclopentyloxy)pyrimidin-5-amine, represented by BAY 1217389, is distinguished by its exceptional potency.

    Experimental Workflows for Mechanistic Assessment

    To validate the mechanism of a novel Mps-1 inhibitor and compare it to known standards, a series of well-defined experiments is required. The following protocols provide a framework for this assessment.

    Workflow for In Vitro Kinase Inhibition Profiling

    This workflow aims to determine the direct inhibitory effect of a compound on the kinase's enzymatic activity.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis recombinant_enzyme Recombinant Mps-1/TTK Enzyme mix Incubate Enzyme, Substrate, & Compound recombinant_enzyme->mix atp ATP Solution initiate Initiate Reaction with ATP atp->initiate substrate Kinase Substrate (e.g., MBP) substrate->mix compound Test Compound (e.g., BAY 1217389) compound->mix mix->initiate stop_rxn Stop Reaction (e.g., with EDTA) initiate->stop_rxn detect Detect Phosphorylation (e.g., ADP-Glo, Luminescence) stop_rxn->detect data_analysis Data Analysis (IC50 Curve) detect->data_analysis

    Caption: Workflow for determining in vitro kinase IC50 values.

    Detailed Protocol: In Vitro Mps-1 Kinase Assay (ADP-Glo™)

    • Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Serially dilute the test inhibitor (e.g., BAY 1217389) in the buffer.

    • Reaction Setup : In a 384-well plate, add 2 µL of recombinant Mps-1 enzyme, 2 µL of a suitable substrate (e.g., Myelin Basic Protein), and 1 µL of the diluted test inhibitor.

    • Initiation : Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

    • Termination & Detection : Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition : Read the luminescence on a plate reader.

    • Analysis : Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and fit the results to a dose-response curve to calculate the IC50 value. This self-validating system ensures that the observed signal is directly proportional to kinase activity.

    Workflow for Assessing Cellular Target Engagement

    This workflow determines if the inhibitor can effectively engage Mps-1 within a cellular context, leading to the expected downstream effects on the Spindle Assembly Checkpoint.

    G cluster_cell_culture Cell Treatment cluster_analysis Phenotypic Analysis cluster_interpretation Interpretation cells Culture Cancer Cells (e.g., HeLa) sync Synchronize Cells (e.g., Nocodazole Arrest) cells->sync treat Treat with Mps-1 Inhibitor sync->treat harvest Harvest & Fix Cells treat->harvest stain Stain DNA (e.g., Propidium Iodide) harvest->stain flow Analyze by Flow Cytometry stain->flow interpret Assess SAC Abrogation (Mitotic Slippage, Polyploidy) flow->interpret

    Caption: Workflow for analyzing Spindle Assembly Checkpoint override.

    Detailed Protocol: Cell Cycle Analysis via Flow Cytometry

    • Cell Culture : Plate HeLa cells in a 6-well plate and allow them to adhere overnight.

    • Synchronization : Treat cells with a mitotic blocker like nocodazole (e.g., 100 ng/mL) for 16-18 hours. This arrests the majority of cells in mitosis with an active SAC.

    • Inhibitor Treatment : To the synchronized cells, add the Mps-1 inhibitor (e.g., BAY 1217389 at various concentrations) and co-incubate for 2-4 hours.

    • Cell Harvest : Harvest both floating and adherent cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

    • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

    • Data Interpretation : Cells with an intact SAC will remain arrested with a 4N DNA content. Effective Mps-1 inhibition will override the SAC, causing cells to exit mitosis without proper division ("mitotic slippage"), resulting in a population of cells with 4N or >4N (polyploid) DNA content in the G1 phase of the next cell cycle. This provides direct evidence of the inhibitor's mechanism in a cellular environment.

    Conclusion: The Novelty of the Scaffold's Contribution

    The 4-(cyclopentyloxy)pyrimidin-5-amine moiety is a valuable scaffold that enables the development of exceptionally potent and selective Mps-1/TTK inhibitors. The novelty of drugs like BAY 1217389 does not stem from a fundamentally new mechanism of action—it remains ATP-competitive inhibition. Instead, its novelty is found in the high degree of optimization this scaffold allows, leading to superior potency and a clean selectivity profile when compared to earlier-generation inhibitors like Reversine.

    The experimental workflows detailed above provide a robust framework for researchers to validate these mechanistic properties. By combining in vitro enzymatic assays with cellular mechanism-of-action studies, one can build a comprehensive and authoritative understanding of how this class of compounds effectively targets the Mps-1 kinase to induce cancer cell death. This integrated approach is essential for the continued development and evaluation of next-generation mitotic inhibitors in oncology.

    References

    • BAY 1217389, a highly selective and potent Mps-1 (TTK) inhibitor, shows promising in vivo antitumor activity. American Association for Cancer Research. [Link]

    • Synthesis of Pyrimidin-5-amine Derivatives. Organic Syntheses. [Link]

    • Reversine, a 2,6-disubstituted purine, is a potent and selective A3 adenosine receptor antagonist. Journal of Medicinal Chemistry. [Link]

    • NMS-P715, an Orally Available, Specific Mps1 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

    A Researcher's Guide to the Independent Verification of 4-(Cyclopentyloxy)pyrimidin-5-amine

    Author: BenchChem Technical Support Team. Date: February 2026

    An Objective Comparison and Methodological Guide for Reproducible Research

    In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the emergence of novel molecular scaffolds is a frequent and celebrated event. However, the true value of any new compound is not established by its initial discovery but by the independent verification of its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the research findings related to 4-(Cyclopentyloxy)pyrimidin-5-amine , a compound of interest within the broader class of pyrimidine-based kinase inhibitors.[1][2]

    This document is structured to provide not just protocols, but the scientific rationale behind them. It offers a comparative analysis against relevant alternatives and emphasizes the principles of trustworthiness and expertise, ensuring that every described protocol is a self-validating system.

    Section 1: Synthesis and Characterization: The Foundation of Verification

    Before any biological assessment, the identity and purity of the compound must be unequivocally established. A researcher cannot verify the function of a molecule without first verifying the molecule itself.

    Synthetic Pathway Overview

    The synthesis of 4-(Cyclopentyloxy)pyrimidin-5-amine and its analogs typically involves multi-step reactions starting from commercially available pyrimidine precursors.[3][4] A common approach involves nucleophilic substitution reactions to introduce the cyclopentyloxy group, followed by functional group manipulations to install the 5-amine moiety.[5]

    Below is a generalized workflow for the synthesis, which serves as a conceptual guide. Specific reagents and conditions may vary based on the desired scale and available starting materials.

    Synthesis_Workflow A Pyrimidine Precursor (e.g., 4,5-dihalopyrimidine) B Nucleophilic Substitution (Cyclopentanol, Base) A->B Step 1 C Intermediate: 4-Chloro-5-nitropyrimidine B->C D Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) C->D Step 2 E Final Product: 4-(Cyclopentyloxy)pyrimidin-5-amine D->E Step 3

    Caption: Generalized synthetic workflow for 4-(Cyclopentyloxy)pyrimidin-5-amine.

    Essential Characterization Protocols

    The trustworthiness of all subsequent biological data hinges on rigorous analytical characterization. The following methods are considered standard for small molecule identity and purity assessment.[6]

    Table 1: Analytical Characterization for Compound Verification

    Technique Purpose Expected Outcome/Rationale
    LC-MS Purity Assessment & Mass VerificationA single major peak (>95% purity by area) with a mass corresponding to the calculated molecular weight of the target compound (C9H13N3O).
    ¹H NMR Structural ConfirmationThe proton NMR spectrum should show characteristic peaks for the cyclopentyl group, the pyrimidine ring protons, and the amine protons, with appropriate splitting patterns and integration values.
    ¹³C NMR Carbon Skeleton ConfirmationThe carbon NMR spectrum provides complementary structural information, confirming the number and type of carbon environments in the molecule.
    HRMS Exact Mass DeterminationHigh-Resolution Mass Spectrometry provides a highly accurate mass measurement, further confirming the elemental composition of the synthesized compound.
    • Expert Insight: Do not rely on a single characterization method. A combination of chromatographic (LC-MS) and spectroscopic (NMR) data is essential to confidently confirm both the identity and purity of your sample. Small impurities or isomeric byproducts can significantly impact biological results.

    Section 2: Profiling Biological Activity: A Focus on Kinase Inhibition

    Pyrimidine derivatives are well-documented as potent modulators of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[1][2] Reports suggest that compounds with the 4-(Cyclopentyloxy)pyrimidin-5-amine scaffold may act as inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) or Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][7] Independent verification of this activity is paramount.

    The Target: Kinase Signaling Pathways

    Kinases function by transferring a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning cellular processes on or off. Inhibitors typically work by blocking the ATP binding site on the kinase.

    Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) Kinase Target Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate Phosphorylation Inhibitor 4-(Cyclopentyloxy) pyrimidin-5-amine Inhibitor->Kinase Downstream Effects Downstream Effects PhosphoSubstrate->Downstream Effects

    Caption: Simplified kinase signaling pathway and the role of an inhibitor.

    Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

    To directly measure the inhibitory effect of the compound on a purified kinase, a luminescent-based assay such as the ADP-Glo™ Kinase Assay is a robust and widely used method.[8] This assay quantifies the amount of ADP produced during the kinase reaction; less ADP means more inhibition.[8][9]

    Methodology:

    • Reagent Preparation:

      • Prepare serial dilutions of 4-(Cyclopentyloxy)pyrimidin-5-amine in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[9] The concentration range should span from low nanomolar to high micromolar to capture the full dose-response curve.

      • Prepare solutions of the purified recombinant target kinase (e.g., HPK1), the corresponding substrate peptide, and ATP in the same buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Kinase Reaction:

      • In a white, opaque 384-well plate, add the kinase, substrate peptide, and the serially diluted inhibitor.[9] Include "no enzyme" and "vehicle control" (e.g., DMSO) wells.

      • Initiate the reaction by adding the ATP solution.[9]

      • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).[9]

    • Signal Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

      • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

      • Measure the luminescence using a plate-reading luminometer.[9]

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9][]

    Section 3: Comparative Analysis with Alternative Compounds

    A compound's activity is best understood in context. Comparing 4-(Cyclopentyloxy)pyrimidin-5-amine to known, well-characterized inhibitors provides a crucial benchmark for its potency and potential.

    Table 2: Comparative Profile of Kinase Inhibitors

    Compound Primary Target(s) Reported IC50 (nM) Mechanism Key Features
    4-(Cyclopentyloxy)pyrimidin-5-amine IGF-1R, HPK1 (putative)To be determined experimentallyATP-competitive (putative)Novel scaffold, potential for good cell permeability due to lipophilic cyclopentyl group.
    Staurosporine Broad-spectrum kinase inhibitor1-20 (varies by kinase)ATP-competitiveA non-selective but potent inhibitor. Often used as a positive control in kinase assays.[8]
    CFI-402411 HPK14.0ATP-competitiveA known, potent, and selective HPK1 inhibitor currently under investigation.[7]
    BMS-754807 IGF-1R / InsR1.8 / 1.7ATP-competitiveA potent and well-characterized dual IGF-1R/InsR inhibitor.
    • Trustworthiness Insight: When performing comparative assays, it is critical to run all compounds on the same plate, under the exact same experimental conditions. This minimizes inter-assay variability and allows for a direct and fair comparison of potency.[11]

    Section 4: A Framework for Independent Verification

    The following workflow provides a logical progression for a laboratory seeking to independently validate the claims associated with a novel research compound like 4-(Cyclopentyloxy)pyrimidin-5-amine.

    Verification_Workflow A Step 1: Acquire/Synthesize Compound B Step 2: Analytical Characterization (LC-MS, NMR, HRMS) A->B C Purity & Identity Confirmed (>95%)? B->C D Step 3: Primary Biochemical Assay (e.g., ADP-Glo vs. Target Kinase) C->D Yes H STOP: Re-synthesize or Purify C->H No E Activity Observed? D->E F Step 4: Comparative Analysis (vs. Known Inhibitors) E->F Yes I STOP: Compound is Inactive or Off-Target E->I No G Step 5: Secondary/Cell-Based Assays (e.g., Phosphorylation Assay) F->G J Publish/Proceed with Verified Compound G->J

    Caption: A logical workflow for the independent verification of a research compound.

    Conclusion

    The independent verification of research findings is a cornerstone of scientific integrity. For a molecule like 4-(Cyclopentyloxy)pyrimidin-5-amine, this process begins with unambiguous chemical synthesis and characterization, followed by robust, well-controlled biological assays. By comparing its activity against established standards and following a logical verification workflow, researchers can build a foundation of trustworthy data. This guide provides the necessary framework and protocols to confidently assess the true biological potential of this and other novel chemical entities, ensuring that the path from discovery to potential application is built on a bedrock of reproducible science.

    References

    • Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline - Benchchem.
    • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
    • Characterization of Small-Molecule Compounds - ResearchGate.
    • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
    • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
    • Kinase Assays with Myra - Bio Molecular Systems.
    • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC.
    • Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy | ACS Medicinal Chemistry Letters - ACS Publications. (2025, June 9).
    • Small-molecule Inhibitors (Inhibitors, Agonists and Modulators) - BOC Sciences.
    • Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - Taylor & Francis. (2024, June 17).
    • 211245-64-6|4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde - BLDpharm.
    • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (2022, January 5). Available from:

    • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC.
    • Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed. (2015, March 6).
    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
    • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013, November 6).
    • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4).
    • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
    • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - Semantic Scholar. (2020, October 28).
    • 2-(methylthio)pyrimidine-5-carboxylic acid 95.00% | CAS: 1065075-68-4 | AChemBlock. (2026, February 11).
    • Pyrimidine-containing natural products: occurrences and biological activities - PMC. (2026, February 4).
    • US5250534A - Pyrazolopyrimidinone antianginal agents - Google Patents.
    • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - IRIS. (2023, July 4).
    • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF - ResearchGate.

    Sources

    Safety Operating Guide

    4-(Cyclopentyloxy)pyrimidin-5-amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: Operational Directive

    Immediate Action Required: All waste streams containing 4-(Cyclopentyloxy)pyrimidin-5-amine (CAS: 866947-49-1) must be classified as Hazardous Organic Waste .[1] Under no circumstances shall this compound be disposed of via sanitary sewer systems or general refuse.[1]

    Due to its structural classification as an aminopyrimidine ether—a scaffold common in bioactive kinase inhibitors—this compound must be treated as a High Potency Pharmacologically Active Substance (HP-PAS) until validated otherwise.[1] The only acceptable final disposal method is High-Temperature Incineration to ensure complete thermal decomposition of the pyrimidine ring.[1]

    Hazard Identification & Chemical Profile

    To understand the why behind the disposal protocols, we must analyze the chemical's reactivity and biological potential.[1]

    FeatureCharacteristicDisposal Implication
    Functional Group Primary Amine (
    
    
    )
    Basic/Nucleophilic: Incompatible with strong acids and oxidizers.[1] Risk of exothermic reaction.[1][2]
    Core Structure Pyrimidine RingBioactive/Stable: Resistant to simple hydrolysis.[1] Requires high temperature (
    
    
    ) to destroy.[1]
    Side Chain Cyclopentyl EtherLipophilic: Increases potential for bioaccumulation in aquatic organisms if leached.[1]
    Physical State Solid (Standard)Dust hazard.[1] High surface area increases reactivity during spill cleanup.[1]

    Critical Hazard Classifications:

    • Acute Toxicity (Oral): Treat as Category 3 (Toxic if swallowed).[1][3]

    • Aquatic Toxicity: High risk of long-term adverse effects in the aquatic environment.[1]

    • Irritant: Causes skin and serious eye irritation.[1][3][4]

    Waste Stream Segregation & Decision Logic

    Effective disposal begins at the bench.[1] You must segregate this compound based on its physical state and the solvents present.

    Decision Tree: Disposal Workflow

    DisposalWorkflow Start Waste Generation: 4-(Cyclopentyloxy)pyrimidin-5-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-Mouth HDPE SolidWaste->SolidContainer LabelSolid Label: 'Toxic Solid Organic' SolidContainer->LabelSolid Incineration DESTINATION: High-Temp Incineration LabelSolid->Incineration SolventCheck Solvent Type? LiquidWaste->SolventCheck OrgStream Organic Solvent Stream SolventCheck->OrgStream Organic AqStream Aqueous Stream (>5% Water) SolventCheck->AqStream Aqueous HalogenCheck Halogens Present? (DCM, Chloroform) OrgStream->HalogenCheck AqStream->Incineration Do NOT Neutralize Collect as Toxic Aqueous NonHalo Stream A: Non-Halogenated Organics HalogenCheck->NonHalo No Halo Stream B: Halogenated Organics HalogenCheck->Halo Yes NonHalo->Incineration Halo->Incineration

    Figure 1: Logic flow for segregating 4-(Cyclopentyloxy)pyrimidin-5-amine waste streams. Note that aqueous waste is collected for off-site treatment, not drain disposal.[1]

    Detailed Disposal Protocols

    Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

    Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup residue.[1]

    • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1]

    • Bagging: Double-bag the primary container in 6-mil polyethylene bags to prevent particulate release.

    • Labeling:

      • Primary Constituent: "4-(Cyclopentyloxy)pyrimidin-5-amine"[1]

      • Hazard Checkboxes: Toxic, Irritant.[1][5]

      • RCRA Consideration: If pure unused commercial chemical, label as "P-Listed Candidate" (conservative approach) or "Toxic Organic Solid."[1]

    • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

    Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

    Applicability: Mother liquors, wash solvents, HPLC waste.[1]

    • pH Verification (The Self-Validating Step):

      • Before adding to a central carboy, check the pH of your waste solution.[1][6]

      • Why? Amines are basic.[1] Adding a basic amine solution to an acid-waste stream (e.g., containing nitric acid) can cause immediate exotherms or explosion.[1]

      • Action: If pH < 4, neutralize slowly in a separate vessel before combining with organic solvents, or start a dedicated "Basic Organic Waste" container.[1]

    • Segregation:

      • Non-Halogenated: (e.g., Methanol, DMSO, Acetone).[1] Preferred stream for fuel blending.[1]

      • Halogenated: (e.g., DCM, Chloroform).[1] Must be separated to prevent corrosion of incinerator scrubbers and formation of dioxins.

    • Container: Use chemically resistant carboys (HDPE or fluorinated plastic).[1] Do not use metal cans if the waste is corrosive (pH > 12.5 or < 2).[1]

    Compatibility & Storage Matrix

    Store waste containers according to the following compatibility rules to prevent accidental reactions.

    Waste StreamCompatible WithINCOMPATIBLE With (Danger)
    4-(Cyclopentyloxy)pyrimidin-5-amine (Solid) Other organic solids, silica gel, filter paper.[1]Strong Oxidizers (Permanganates, Peroxides), Strong Acids (Sulfuric, Nitric).[1]
    Amine-Rich Organic Solutions Alcohols, Ketones, Esters, non-acidic aqueous layers.[1]Acid Chlorides (Violent reaction), Anhydrides , Concentrated Acids .[1]
    Aqueous Waste Basic aqueous solutions (NaOH, KOH).[1]Acidic aqueous waste (unless neutralized first).[1]

    Emergency Spill Procedures

    Scenario: 5g bottle dropped, powder dispersed on benchtop.

    • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is airborne, use an N95 or P100 respirator.[1]

    • Dry Containment: Do NOT wet the powder initially (this spreads the contamination).[1] Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated to hazardous waste.[1]

    • Wet Wipe: Once bulk solid is removed, wipe the surface with a solvent in which the compound is soluble (e.g., Ethanol or Isopropanol ), followed by a soap and water wash.[1]

    • Disposal: Place all cleanup materials (pads, gloves, scoop) into the Solid Waste container (Protocol A).

    References

    • National Institutes of Health (NIH) - PubChem. Pyrimidin-5-amine Compound Summary.[1] (Used for structural analog toxicity inference).[1] [Link][1]

    • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. [Link][1]

    • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.